molecular formula C33H34N4O5 B15495007 MRT-92

MRT-92

Cat. No.: B15495007
M. Wt: 566.6 g/mol
InChI Key: TVUOHEUCOWBVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRT-92 is a useful research compound. Its molecular formula is C33H34N4O5 and its molecular weight is 566.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H34N4O5

Molecular Weight

566.6 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[N'-[4-methyl-3-[[4-(2-phenylethyl)benzoyl]amino]phenyl]carbamimidoyl]benzamide

InChI

InChI=1S/C33H34N4O5/c1-21-10-17-26(35-33(34)37-32(39)25-18-28(40-2)30(42-4)29(19-25)41-3)20-27(21)36-31(38)24-15-13-23(14-16-24)12-11-22-8-6-5-7-9-22/h5-10,13-20H,11-12H2,1-4H3,(H,36,38)(H3,34,35,37,39)

InChI Key

TVUOHEUCOWBVRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)CCC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

MRT-92: A Deep Dive into its Mechanism of Action as a Potent Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MRT-92, a novel and potent antagonist of the Smoothened (Smo) receptor. This compound inhibits the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumorigenesis, by directly interacting with the Smoothened receptor. This document details the molecular interactions, quantitative efficacy, and the experimental basis for our understanding of this compound's function.

Core Mechanism: Inhibition of the Hedgehog Signaling Pathway

This compound functions as a direct antagonist of the Smoothened (Smo) receptor, a class F G protein-coupled receptor (GPCR) that is the central transducer of the Hedgehog (Hh) signaling pathway.[1][2] In the absence of the Hh ligand, the receptor Patched-1 (PTCH1) inhibits Smo, preventing downstream signaling. Upon Hh binding to PTCH1, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which in turn regulate the expression of Hh target genes.

This compound exerts its inhibitory effect by binding to the 7-transmembrane (7TM) domain of the Smo receptor.[1][2] This binding event locks the Smo receptor in an inactive conformation, preventing the downstream signaling cascade even in the presence of Hh pathway activators.

Quantitative Efficacy of this compound

This compound has demonstrated subnanomolar antagonist activity in various cell-based assays, positioning it as one of the most potent Smo antagonists identified to date. Its efficacy has been quantified through radioligand binding assays and functional assays measuring the inhibition of Hh pathway activation.

Parameter Value Assay System Reference
IC50 0.4 nMInhibition of rodent cerebellar granule cell proliferation[1][2]
Kd 0.3 nM[3H]this compound binding to human Smoothened (hSmo)[1][2]

Binding Characteristics and a Unique Binding Mode

Structural studies and competitive binding assays have revealed that this compound possesses a unique binding mode within the 7TM domain of Smo. Unlike other Smo antagonists that bind to either the extracellular loops (Site 1) or deeper within the 7TM cavity (Site 2), this compound appears to bridge these two sites.[3] This distinct interaction may contribute to its high potency and its ability to overcome resistance mutations that affect other Smo inhibitors.[1]

A tritiated analog, [3H]this compound, was developed to facilitate detailed investigation of its binding properties and to create a comprehensive framework for the interaction of small molecule modulators with the human Smoothened receptor.[1][2]

Experimental Protocols

The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kd) of this compound for the human Smoothened receptor.

  • Methodology:

    • A tritiated version of this compound, [3H]this compound, was synthesized.

    • Membranes from cells expressing human Smoothened (hSmo) were incubated with increasing concentrations of [3H]this compound.

    • Non-specific binding was determined in the presence of a high concentration of a non-labeled Smo antagonist.

    • After incubation, the bound and free radioligand were separated by filtration.

    • The amount of bound [3H]this compound was quantified by liquid scintillation counting.

    • The dissociation constant (Kd) was calculated by saturation binding analysis.

Inhibition of Cerebellar Granule Cell (GCP) Proliferation Assay
  • Objective: To assess the functional potency (IC50) of this compound in a biologically relevant cell system.

  • Methodology:

    • Primary rodent cerebellar granule cells (GCPs) were cultured.

    • Proliferation of these cells was induced by activating the Hedgehog pathway, either through genetic manipulation or with a pharmacological agonist.

    • The cells were treated with varying concentrations of this compound.

    • Cell proliferation was measured after a defined incubation period using a standard method such as BrdU incorporation or a colorimetric assay (e.g., MTT).

    • The half-maximal inhibitory concentration (IC50) was determined by plotting the inhibition of proliferation against the concentration of this compound.

Gli-Dependent Luciferase Reporter Assay
  • Objective: To quantify the inhibition of Hh pathway-mediated gene transcription by this compound.

  • Methodology:

    • Shh-light2 cells, which contain a Gli-dependent luciferase reporter construct, were used.

    • The cells were stimulated with the Hh pathway agonist, ShhN (5 nM).

    • The stimulated cells were treated with a range of concentrations of this compound for 40 hours.

    • Luciferase activity was measured using a luminometer.

    • The inhibitory effect of this compound on Gli-mediated transcription was calculated relative to control-treated cells.

Ciliary Smo Accumulation Assay
  • Objective: To investigate the effect of this compound on the subcellular localization of Smo, a key step in Hh pathway activation.

  • Methodology:

    • NIH3T3 cells were treated with a vehicle (DMSO), a Smoothened agonist (e.g., SAG), or a combination of the agonist and this compound.

    • Following treatment, the cells were fixed and stained by immunofluorescence for Smo and a primary cilium marker (e.g., acetylated tubulin).

    • The localization of Smo to the primary cilium was visualized and quantified using fluorescence microscopy.

    • The ability of this compound to prevent the agonist-induced accumulation of Smo in the primary cilium was assessed.[3]

Visualizing the Molecular and Experimental Landscape

To further clarify the mechanism of action of this compound, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating Smo antagonists.

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_binding Binding Affinity cluster_functional Functional Potency cluster_cellular Cellular Mechanism cluster_in_vivo In Vivo Efficacy RadioligandAssay [3H]this compound Binding Assay Kd_Value Determine Kd RadioligandAssay->Kd_Value GCP_Assay GCP Proliferation Assay IC50_Value Determine IC50 GCP_Assay->IC50_Value Luciferase_Assay Gli-Luciferase Reporter Assay Luciferase_Assay->IC50_Value Ciliary_Assay Ciliary Smo Accumulation Assay Localization Assess Smo Localization Ciliary_Assay->Localization Tumor_Model Xenograft Tumor Models Efficacy Evaluate Anti-tumor Efficacy Tumor_Model->Efficacy

Caption: Experimental workflow for characterizing Smoothened antagonists like this compound.

References

MRT-92: A Potent Acylguanidine Inhibitor of the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. The Smoothened (Smo) receptor, a central component of the Hh pathway, has been the focus of extensive drug discovery efforts. This technical guide provides a comprehensive overview of MRT-92, a potent acylguanidine-based antagonist of the Smoothened receptor. We delve into its mechanism of action, quantitative biochemical and cellular activities, detailed experimental protocols for its characterization, and a visual representation of its interaction with the Hh signaling cascade.

Introduction to the Hedgehog Signaling Pathway and this compound

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and the maintenance of stem cells in adult tissues.[1][2][3] The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the twelve-pass transmembrane receptor Patched (PTCH).[4] In the absence of a ligand, PTCH tonically inhibits the seven-transmembrane G protein-coupled receptor (GPCR), Smoothened (Smo).[4] Ligand binding to PTCH alleviates this inhibition, leading to the accumulation of Smo in the primary cilium and the subsequent activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[2] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, survival, and differentiation.[5]

Dysregulation of the Hh pathway, often through mutations in PTCH or SMO, can lead to uncontrolled cell growth and is a driving factor in several cancers, including basal cell carcinoma and medulloblastoma.[2][5] Consequently, inhibitors of the Hh pathway, particularly those targeting SMO, have emerged as promising anti-cancer therapeutics.[6][7][8]

This compound is a novel and potent small-molecule antagonist of the Smoothened receptor.[9][10] It belongs to the acylguanidine chemical class and has demonstrated subnanomolar inhibitory activity in various Hh cell-based assays.[9][10] This guide provides a detailed technical overview of this compound for researchers and drug development professionals interested in its application as a tool for studying Hh signaling and as a potential therapeutic agent.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the Hedgehog signaling pathway by directly binding to the Smoothened receptor.[9][10] It acts as a competitive antagonist, blocking the activation of Smo induced by agonists such as SAG.[9] Molecular docking and site-directed mutagenesis studies have revealed that this compound has a unique binding mode within the seven-transmembrane (7TM) domain of Smo.[9] Unlike other Smo antagonists that bind to either the upper extracellular loops (site 1) or deeper within the 7TM cavity (site 2), this compound is predicted to occupy the entire Smo binding cavity, from the extracellular region to the lower cytoplasmic-proximal subpocket.[9][11] This extensive interaction is thought to contribute to its high potency.[9]

By binding to Smo, this compound prevents the downstream signaling cascade that leads to the activation of GLI transcription factors. This has been demonstrated by the inhibition of GLI-dependent luciferase reporter gene expression in cellular assays.[9] Furthermore, this compound has been shown to block the trafficking and accumulation of Smo in the primary cilium, a crucial step in Hh pathway activation.[9]

The following diagram illustrates the canonical Hedgehog signaling pathway and the inhibitory action of this compound.

Hedgehog Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH PTCH1 Shh->PTCH binds SMO Smoothened (SMO) PTCH->SMO inhibits SMO_cilium SMO SMO->SMO_cilium translocates to SUFU_GLI SUFU-GLI Complex SMO_cilium->SUFU_GLI dissociates GLI_A GLI (Activator) SUFU_GLI->GLI_A releases GLI_R GLI (Repressor) SUFU_GLI->GLI_R processed to (in absence of Shh) TargetGenes Target Gene Expression GLI_A->TargetGenes activates GLI_R->TargetGenes represses MRT92 This compound MRT92->SMO inhibits MRT92->SMO_cilium prevents translocation

Canonical Hedgehog signaling pathway and the inhibitory points of this compound.

Quantitative Data

The potency of this compound has been extensively characterized in a variety of in vitro assays. The following tables summarize the key quantitative data for this compound and, for comparison, other known Smoothened inhibitors.

Table 1: In Vitro Activity of this compound and Other Smoothened Antagonists

Compound BODIPY-cyclopamine Binding IC₅₀ (nM) SAG-induced GCP Proliferation IC₅₀ (nM) Shh-light2 Gli-luciferase IC₅₀ (nM)
This compound 8.4 0.4 0.3
MRT-83 12 3 1
LDE225 (Sonidegib) 6.5 6 0.8
GDC-0449 (Vismodegib) 3.1 6 1.8

Data compiled from Hoch et al., 2015.[9]

Table 2: Binding Affinity of [³H]this compound for Human Smoothened (hSmo)

Parameter Value
Kd (nM) 0.3
k₁ (M⁻¹min⁻¹) 3 x 10⁷
k₋₁ (min⁻¹) 7 x 10⁻³

Data from radioligand binding assays performed on membranes from HEK cells stably expressing hSmo.[9]

Table 3: Inhibitory Potency of this compound in Different Cellular Assays

Assay Agonist IC₅₀ (nM)
C3H10T1/2 Alkaline Phosphatase SAG (0.1 µM) 5.6
C3H10T1/2 Alkaline Phosphatase GSA-10 (1 µM) 1000
Shh-light2 Gli-luciferase ShhN (5 nM) 0.3

Data compiled from Hoch et al., 2015.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound. These protocols are based on the methods described in the primary literature and are intended to serve as a guide for researchers.

Cell Culture and Membrane Preparation
  • Cell Lines:

    • HEK293 cells stably expressing human Smoothened (HEK-hSmo) for binding assays.

    • C3H10T1/2 mouse embryonic fibroblast cells for alkaline phosphatase assays.

    • Rat cerebellar granule progenitor (GCP) cells for proliferation assays.

    • Shh-light2 cells (NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter) for reporter gene assays.[12][13][14][15]

  • Culture Conditions:

    • Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Membrane Preparation from HEK-hSmo Cells:

    • Grow HEK-hSmo cells to confluency in T175 flasks.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells into ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors).

    • Homogenize the cell suspension using a Dounce homogenizer or by sonication.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in a small volume of binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) and determine the protein concentration using a Bradford or BCA assay.

    • Store membrane preparations in aliquots at -80°C.[16][17]

[³H]this compound Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of [³H]this compound to the Smoothened receptor and the inhibitory constant (Ki) of unlabeled compounds.

  • Materials:

    • HEK-hSmo cell membranes.

    • [³H]this compound (tritiated analog of this compound).

    • Unlabeled this compound or other competitor compounds.

    • Binding buffer: 50 mM HEPES, 3 mM MgCl₂, pH 7.2, supplemented with 0.2% bovine serum albumin (BSA).

    • Wash buffer: 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/C).

    • Scintillation cocktail.

    • Filtration apparatus and scintillation counter.

  • Procedure:

    • In polypropylene tubes, combine in the following order: binding buffer, unlabeled competitor at various concentrations (for competition assays) or buffer (for saturation assays), and HEK-hSmo membranes (2-20 µg of protein).

    • Initiate the binding reaction by adding [³H]this compound (e.g., 0.4 nM for competition assays, or varying concentrations for saturation assays). The final assay volume is typically 400 µL.

    • Incubate at 37°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters three times with 4 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM GDC-0449).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Data are analyzed using non-linear regression to determine Kd and Bmax for saturation experiments, and IC₅₀ values for competition experiments. Ki values are calculated from IC₅₀ values using the Cheng-Prusoff equation.[16][18][19][20]

C3H10T1/2 Alkaline Phosphatase (AP) Differentiation Assay

This assay measures the ability of compounds to inhibit Hh-induced differentiation of mesenchymal progenitor cells into osteoblasts, which is quantified by alkaline phosphatase activity.

  • Materials:

    • C3H10T1/2 cells.

    • DMEM with 10% FBS and 0.5% calf serum.

    • Hh pathway agonist (e.g., SAG or GSA-10).

    • This compound or other test compounds.

    • Lysis buffer (e.g., 100 mM Tris pH 9.5, 250 mM NaCl, 25 mM MgCl₂, 1% Triton X-100).[21]

    • Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a chemiluminescent substrate like CDP-Star).[21][22][23]

  • Procedure:

    • Seed C3H10T1/2 cells in 96-well plates at a density that allows them to reach confluency in 2-3 days.

    • Once confluent, switch the medium to DMEM with 0.5% calf serum.

    • Treat the cells with a Hh pathway agonist (e.g., 0.1 µM SAG) and varying concentrations of this compound or other inhibitors.

    • Incubate the cells for 4-6 days.

    • Wash the cells with PBS and lyse them in lysis buffer.

    • Transfer the lysate to a new plate and add the AP substrate.

    • Incubate at 37°C for 15-30 minutes.

    • Measure the absorbance at 405 nm (for pNPP) or the luminescence using a plate reader.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition versus the log concentration of the inhibitor.[21][22][23]

Cerebellar Granule Progenitor (GCP) Cell Proliferation Assay

This assay assesses the anti-proliferative effect of Hh pathway inhibitors on primary GCPs, whose proliferation is driven by Hh signaling.

  • Materials:

    • Primary rat GCPs isolated from postnatal day 5-7 rat cerebella.

    • Neurobasal medium supplemented with B27, GlutaMAX, and antibiotics.

    • Hh pathway agonist (e.g., SAG).

    • This compound or other test compounds.

    • [³H]Thymidine.

    • Cell harvester and scintillation counter.

  • Procedure:

    • Plate primary GCPs in 96-well plates coated with poly-L-ornithine.

    • Culture the cells for 24 hours.

    • Treat the cells with a Hh pathway agonist (e.g., 0.01 µM SAG) and varying concentrations of this compound.

    • Incubate for 48 hours.

    • Pulse the cells with [³H]thymidine (e.g., 1 µCi/well) for the final 16-24 hours of incubation.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters to remove unincorporated [³H]thymidine.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value based on the inhibition of agonist-induced proliferation.[24][25][26][27][28]

Shh-light2 Gli-dependent Luciferase Reporter Assay

This assay quantifies the activity of the Hh pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

  • Materials:

    • Shh-light2 cells.

    • DMEM with 10% calf serum and 0.5% calf serum.

    • ShhN-conditioned medium or a Hh pathway agonist.

    • This compound or other test compounds.

    • Dual-luciferase reporter assay system (e.g., from Promega).

    • Luminometer.

  • Procedure:

    • Seed Shh-light2 cells in 96-well white, clear-bottom plates and grow to confluency.

    • Starve the cells in DMEM with 0.5% calf serum for 4-6 hours.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with ShhN-conditioned medium or a Hh agonist for 30-48 hours.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.

    • Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell number and transfection efficiency.

    • Determine the IC₅₀ value from the concentration-response curve.[12][13][14][15][29]

The following diagram provides a generalized workflow for the in vitro characterization of a Smoothened inhibitor like this compound.

Experimental Workflow start Start: Characterization of a Smoothened Inhibitor binding_assay [³H]this compound Radioligand Binding Assay start->binding_assay functional_assay Cell-Based Functional Assays start->functional_assay kd_ki Determine Kd and Ki values binding_assay->kd_ki ap_assay C3H10T1/2 Alkaline Phosphatase Assay functional_assay->ap_assay proliferation_assay GCP Proliferation Assay ([³H]Thymidine Incorporation) functional_assay->proliferation_assay reporter_assay Shh-light2 Gli-luciferase Reporter Assay functional_assay->reporter_assay ic50 Determine IC₅₀ values ap_assay->ic50 proliferation_assay->ic50 reporter_assay->ic50

Generalized workflow for the in vitro characterization of this compound.

In Vivo Studies

While extensive in vivo data for this compound is not publicly available, the primary research indicates its potent activity in cell-based models derived from in vivo systems, such as the inhibition of proliferation in primary rat cerebellar granule progenitor cells and in cells derived from a Ptc+/- mouse model of medulloblastoma.[9] These findings strongly suggest that this compound has the potential for in vivo efficacy in Hh-driven cancer models.[9] Further in vivo studies would be required to evaluate its pharmacokinetic properties, tolerability, and anti-tumor activity in animal models.

Conclusion

This compound is a highly potent Smoothened antagonist with a unique binding mode that distinguishes it from other known inhibitors. Its subnanomolar activity in a range of cellular assays underscores its potential as a valuable research tool for dissecting the intricacies of the Hedgehog signaling pathway. The comprehensive data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the development of novel Hh pathway inhibitors. As our understanding of the role of Hedgehog signaling in cancer and other diseases continues to grow, molecules like this compound will be instrumental in advancing the field and ultimately, in the development of new and more effective therapies.

References

MRT-92: A Technical Guide to its Function as a Smoothened Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-92 is a potent, sub-nanomolar antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3][4] Dysregulation of the Hh pathway is implicated in the development of various cancers, making SMO an attractive therapeutic target.[5][6] This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.

Mechanism of Action

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[6] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits the activity of the G protein-coupled receptor (GPCR) Smoothened (SMO). Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of target genes.[5][6]

This compound functions as a direct antagonist of the SMO receptor.[1][2] It binds to a long, narrow cavity within the 7-transmembrane (7TM) domain of SMO.[1][2] Structural and molecular docking studies have revealed that this compound is a unique antagonist that occupies a binding site that overlaps with both "site 1" (extracellular loop region) and "site 2" (deeper in the 7TM cavity) antagonists.[1][2] This novel binding mode, where this compound entirely fills the SMO binding cavity, contributes to its high potency and its ability to overcome certain drug-resistance mutations, such as D473H in human SMO.[1][7] By binding to SMO, this compound prevents its activation and subsequent downstream signaling, thereby inhibiting the Hh pathway.[1][2]

Quantitative Data

The antagonist activity of this compound has been quantified in various cell-based and biochemical assays. The following table summarizes the key quantitative data for this compound.

Assay TypeCell Line/SystemParameterValue (nM)Reference
Cell-Based Assays
Cerebellar Granule Cell ProliferationRat Primary CultureIC500.4[1][2][3][4][8]
Alkaline Phosphatase Activity (SAG-induced)C3H10T1/2 cellsIC505.6[1]
Alkaline Phosphatase Activity (GSA-10-induced)C3H10T1/2 cellsIC501000[1]
Gli-dependent Luciferase Activity (ShhN-induced)Shh-light2 cellsIC502.8[1]
Biochemical Assays
[3H]this compound Radioligand BindingHuman SMOKd0.3[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the function of this compound are provided below.

Gli-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

  • Shh-light2 cells (e.g., NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • Cell culture medium (e.g., DMEM with 10% calf serum, penicillin/streptomycin)

  • Hedgehog pathway agonist (e.g., Sonic Hedgehog N-terminal signaling domain (ShhN) or SAG)

  • This compound and other test compounds

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Seed Shh-light2 cells into 96-well plates and grow to confluence.

  • Replace the growth medium with a low-serum medium.

  • Add the Hedgehog pathway agonist (e.g., 5 nM ShhN) and varying concentrations of this compound or control compounds to the wells.

  • Incubate the cells for a defined period (e.g., 40-48 hours).

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

  • Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 value.

Alkaline Phosphatase (AP) Activity Assay

This assay is based on the principle that activation of the Hedgehog pathway in mesenchymal progenitor cells, such as C3H10T1/2, induces their differentiation into osteoblasts, which is accompanied by an increase in alkaline phosphatase activity.

Materials:

  • C3H10T1/2 cells

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum, penicillin/streptomycin)

  • Hedgehog pathway agonist (e.g., SAG or GSA-10)

  • This compound and other test compounds

  • Alkaline phosphatase assay kit (e.g., using a colorimetric or chemiluminescent substrate like p-nitrophenyl phosphate (pNPP) or CDP-Star)

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Seed C3H10T1/2 cells in 96-well plates and allow them to reach confluence.

  • Treat the cells with a Hedgehog pathway agonist (e.g., 0.1 µM SAG or 1 µM GSA-10) in the presence of varying concentrations of this compound or control compounds.

  • Incubate the cells for an extended period to allow for differentiation (e.g., 6 days).

  • Lyse the cells according to the assay kit protocol.

  • Add the alkaline phosphatase substrate to the cell lysates.

  • Incubate for the recommended time to allow for color or light development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of inhibition of AP activity at each concentration of this compound and determine the IC50 value.

Cerebellar Granule Cell (GCP) Proliferation Assay

This assay assesses the ability of this compound to inhibit the proliferation of primary cerebellar granule cells, a process that is dependent on Hedgehog signaling.

Materials:

  • Postnatal rat or mouse pups (e.g., P4-P7)

  • Dissection medium and culture medium for primary neurons

  • Hedgehog pathway agonist (e.g., SAG)

  • This compound and other test compounds

  • [3H]Thymidine or other proliferation markers (e.g., BrdU)

  • Scintillation counter or appropriate detection system for the chosen proliferation marker

Protocol:

  • Isolate cerebella from postnatal rodent pups and prepare a single-cell suspension of granule cells through enzymatic and mechanical dissociation.

  • Plate the primary GCPs in 96-well plates coated with an appropriate substrate (e.g., poly-L-lysine).

  • Culture the cells for a short period to allow for recovery.

  • Add a Hedgehog pathway agonist (e.g., 0.01 µM SAG) and varying concentrations of this compound or control compounds.

  • Add a proliferation marker, such as [3H]Thymidine, to the culture medium.

  • Incubate for a defined period (e.g., 24-48 hours) to allow for cell proliferation and incorporation of the marker.

  • Harvest the cells and measure the amount of incorporated [3H]Thymidine using a scintillation counter.

  • Determine the IC50 value of this compound for the inhibition of SAG-induced GCP proliferation.

Radioligand Binding Assay

This biochemical assay directly measures the binding affinity of this compound to the Smoothened receptor.

Materials:

  • Cell membranes prepared from cells overexpressing human SMO.

  • Radiolabeled this compound ([3H]this compound).

  • Unlabeled this compound and other competing ligands.

  • Assay buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • In a multi-well plate, incubate the cell membranes expressing SMO with a fixed concentration of [3H]this compound.

  • For competition binding experiments, add increasing concentrations of unlabeled this compound or other test compounds.

  • To determine non-specific binding, include wells with a high concentration of an unlabeled SMO antagonist.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For saturation binding experiments, plot specific binding against the concentration of [3H]this compound to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition binding, plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

Visualizations

Hedgehog Signaling Pathway and this compound Inhibition

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH PTCH SMO SMO PTCH->SMO Inhibition SUFU SUFU SMO->SUFU Inhibits SUFU This compound This compound GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI-R GLI-R GLI->GLI-R Cleavage GLI-A GLI-A GLI->GLI-A Activation Target Genes Target Genes GLI-R->Target Genes Repression GLI-A->Target Genes Transcription

Caption: The Hedgehog signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_invitro In Vitro & Biochemical Assays cluster_cellbased Cell-Based Assays Radioligand Binding Radioligand Binding Determine Kd Determine Kd Radioligand Binding->Determine Kd Functional Characterization Functional Characterization Determine Kd->Functional Characterization Gli-Luciferase Assay Gli-Luciferase Assay Determine IC50 Determine IC50 Gli-Luciferase Assay->Determine IC50 AP Activity Assay AP Activity Assay AP Activity Assay->Determine IC50 GCP Proliferation Assay GCP Proliferation Assay GCP Proliferation Assay->Determine IC50 Determine IC50->Functional Characterization Start Start Characterize this compound Characterize this compound Start->Characterize this compound Characterize this compound->Radioligand Binding Characterize this compound->Gli-Luciferase Assay Characterize this compound->AP Activity Assay Characterize this compound->GCP Proliferation Assay

References

MRT-92: A Technical Whitepaper on the Discovery and Development of a Novel Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available information regarding the discovery and preclinical development of MRT-92. Information regarding detailed synthesis protocols, comprehensive in vivo efficacy, pharmacokinetics, toxicology, and clinical development is limited in the public domain.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues.[1] However, aberrant reactivation of this pathway is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma.[1][2] The G protein-coupled receptor, Smoothened (Smo), is a key transducer of Hh signaling and a primary target for therapeutic intervention.[1][3] this compound is a potent, small molecule antagonist of the Smoothened receptor, distinguished by its unique binding mechanism and high inhibitory activity.[1][3] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound.

Discovery and Chemical Structure

This compound was developed as an acylguanidine derivative of an earlier Smoothened antagonist, MRT-83.[3] The design hypothesis involved the synthesis of MRT-83 derivatives with extended biaryl moieties to enhance binding affinity and inhibitory potency against the Smoothened receptor.[3]

Mechanism of Action

This compound is a potent antagonist of the Smoothened receptor, a central component of the Hedgehog signaling pathway.[1][3] Its mechanism of action is characterized by a unique binding mode within the seven-transmembrane (7TM) domain of Smo.[3][4] Unlike other Smo antagonists that bind to either the extracellular loops (site 1) or deep within the 7TM cavity (site 2), this compound has been shown to occupy both sites simultaneously.[1][3][4] This novel, "type 3" binding fills the entire transmembrane cavity from the upper extracellular region to the lower cytoplasmic-proximal subpocket.[1][3]

By binding to Smo, this compound prevents the downstream activation of the Hh pathway, which includes the inhibition of Smo trafficking to the primary cilium and the subsequent activation of Gli transcription factors.[3] This ultimately leads to a reduction in the expression of Hh target genes and a decrease in cancer cell proliferation.[3] A key feature of this compound is its ability to inhibit the vismodegib-resistant D473H Smo mutant, suggesting it may overcome certain forms of acquired resistance to other Hh pathway inhibitors.[5]

cluster_Hedgehog_Pathway Hedgehog Signaling Pathway cluster_MRT92_Action This compound Mechanism of Action Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds Smo Smoothened (Smo) (Inactive) PTCH1->Smo Inhibits SUFU_Gli SUFU-Gli Complex Gli_Repressor Gli Repressor SUFU_Gli->Gli_Repressor Processing Nucleus Nucleus Gli_Repressor->Nucleus Target_Genes Hh Target Genes (OFF) Nucleus->Target_Genes Represses MRT92 This compound Smo_Active Smoothened (Smo) (Active) MRT92->Smo_Active Binds & Inhibits Gli_Active Gli Activator Smo_Active->Gli_Active Activates Nucleus2 Nucleus Gli_Active->Nucleus2 Target_Genes2 Hh Target Genes (ON) Nucleus2->Target_Genes2 Activates Transcription

Figure 1: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.

Quantitative Data

The preclinical evaluation of this compound has generated significant quantitative data demonstrating its high potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound
AssayCell Line/SystemAgonist (Concentration)IC50 (nM)Reference
Cerebellar Granule Precursor (GCP) ProliferationRat Primary GCPsSAG (0.01 µM)0.4[3]
Alkaline Phosphatase (AP) InductionC3H10T1/2 cellsSAG (0.1 µM)5.6[3]
Alkaline Phosphatase (AP) InductionC3H10T1/2 cellsGSA-10 (1 µM)1000[3]
Table 2: Binding Affinity of this compound
LigandPreparationKd (nM)Reference
[3H]this compoundHEK-hSmo membranes0.3[1][3]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are described below.

Cerebellar Granule Precursor (GCP) Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of GCPs induced by a Smoothened agonist.

  • Cell Culture: Primary cultures of rat cerebellar GCPs are established.

  • Treatment: Cells are treated with a Smo agonist, such as SAG (Smoothened Agonist), to induce proliferation. Concurrently, increasing concentrations of this compound are added.

  • Proliferation Measurement: Proliferation is assessed by measuring the incorporation of [3H]thymidine.

  • Data Analysis: The IC50 value is calculated from the concentration-response curve of this compound's inhibition of [3H]thymidine incorporation.[3]

Alkaline Phosphatase (AP) Assay in C3H10T1/2 Cells

This assay assesses the inhibition of Smo-induced differentiation of mesenchymal progenitor cells into osteoblasts.

  • Cell Culture: C3H10T1/2 mesenchymal progenitor cells are cultured.

  • Treatment: Cells are stimulated with a Smo agonist (e.g., SAG or GSA-10) in the presence of varying concentrations of this compound for 6 days.

  • AP Activity Measurement: The differentiation into osteoblasts is quantified by measuring the activity of alkaline phosphatase, a marker of osteoblast differentiation.

  • Data Analysis: The IC50 value is determined from the dose-response curve of this compound's inhibition of AP activity.[3]

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the human Smoothened receptor.

  • Membrane Preparation: Membranes are prepared from HEK293 cells overexpressing human Smoothened (HEK-hSmo).

  • Binding Reaction: A tritiated analog of this compound, [3H]this compound, is incubated with the HEK-hSmo membranes at 37°C.

  • Equilibrium and Dissociation: The association rate is measured over time to reach equilibrium. Dissociation is initiated by the addition of a high concentration of a non-radiolabeled Smo antagonist (e.g., GDC-0449).

  • Data Analysis: The association (k1) and dissociation (k-1) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = k-1/k1).[3]

cluster_GCP_Assay GCP Proliferation Assay Workflow cluster_AP_Assay Alkaline Phosphatase Assay Workflow cluster_Binding_Assay Radioligand Binding Assay Workflow GCP_Culture Culture Rat Cerebellar Granule Precursors GCP_Treatment Treat with SAG and increasing [this compound] GCP_Culture->GCP_Treatment GCP_Prolif Measure [3H]thymidine incorporation GCP_Treatment->GCP_Prolif GCP_Analysis Calculate IC50 GCP_Prolif->GCP_Analysis AP_Culture Culture C3H10T1/2 cells AP_Treatment Treat with SAG/GSA-10 and increasing [this compound] for 6 days AP_Culture->AP_Treatment AP_Measure Measure Alkaline Phosphatase activity AP_Treatment->AP_Measure AP_Analysis Calculate IC50 AP_Measure->AP_Analysis Binding_Membrane Prepare HEK-hSmo membranes Binding_Reaction Incubate membranes with [3H]this compound Binding_Membrane->Binding_Reaction Binding_Equilibrium Measure association and dissociation kinetics Binding_Reaction->Binding_Equilibrium Binding_Analysis Calculate Kd Binding_Equilibrium->Binding_Analysis

Figure 2: Experimental workflows for key in vitro assays.

In Vivo Studies

Publicly available data on the in vivo efficacy of this compound as a monotherapy is limited. One study in an orthotopic melanoma mouse model demonstrated that the combination of this compound and a BRD4 degrader (MZ1) strongly potentiated the antitumor effect compared to either agent alone.[6] Another study on acylguanidine and acylthiourea derivatives for colon cancer showed that an oral formulation of a compound from this class inhibited tumor growth in a colon carcinoma xenograft model, though the specific compound was not identified as this compound.[5] Further research is needed to fully characterize the in vivo pharmacokinetics, pharmacodynamics, and anti-tumor activity of this compound.

Summary and Future Directions

This compound is a highly potent Smoothened antagonist with a novel binding mechanism that confers activity against a clinically relevant resistance mutation. Its subnanomolar inhibitory activity in preclinical in vitro models highlights its potential as a therapeutic candidate for Hh-driven cancers.

Key attributes of this compound include:

  • High Potency: Subnanomolar IC50 and Kd values.[1][3]

  • Unique Binding Mode: Occupies the entire 7TM cavity of Smoothened.[1][3]

  • Activity Against Resistance Mutations: Effective against the D473H Smo mutant.[5]

While the initial preclinical data are promising, further studies are required to establish a comprehensive profile of this compound. Future research should focus on:

  • Detailed in vivo efficacy studies in various cancer models.

  • Comprehensive pharmacokinetic and toxicology assessments.

  • Elucidation of the detailed chemical synthesis pathway.

The development of this compound represents a significant advancement in the design of Hedgehog pathway inhibitors and provides a valuable tool for further research into Smoothened biology and the treatment of Hh-dependent malignancies.

References

The Dichotomous Role of "MRT-92" in Oncology: A Technical Guide to Two Distinct Cancer Research Tools

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the activities of two similarly named yet functionally distinct molecules in cancer research: MRT-92 , a potent antagonist of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, and MRT68921 , a dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms of action, experimental validation, and potential therapeutic applications in oncology. The co-existence of two molecules with such similar nomenclature necessitates a clear and distinct elucidation of their individual roles to prevent confusion within the scientific community.

Part 1: this compound - A Subnanomolar Antagonist of the Hedgehog Signaling Pathway

This compound is an acylguanidine derivative that demonstrates potent, subnanomolar antagonist activity against the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma. This compound represents a third-generation SMO antagonist, uniquely capable of occupying both extracellular and transmembrane domains of the receptor.[1][3]

Mechanism of Action

The Hedgehog signaling pathway, in the absence of the Hh ligand, is kept in an inactive state by the Patched (PTCH1) receptor, which inhibits SMO. Upon binding of Hh to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound functions by directly binding to the SMO receptor, preventing its activation even in the presence of Hh ligand or in cases of inactivating PTCH1 mutations. This blockade of SMO leads to the suppression of GLI-mediated transcription and a subsequent inhibition of cancer cell proliferation.

Hedgehog_Signaling_Pathway PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates Hh Hedgehog Ligand Hh->PTCH1 Binds SUFU SUFU SUFU->GLI Inhibits GLI_A Activated GLI GLI->GLI_A Activation Nucleus Nucleus GLI_A->Nucleus Translocation Target_Genes Target Gene Expression Nucleus->Target_Genes Induces Proliferation Cancer Cell Proliferation Target_Genes->Proliferation Promotes MRT92 This compound MRT92->SMO Inhibits

Figure 1: Mechanism of Action of this compound in the Hedgehog Signaling Pathway
Quantitative Data

The inhibitory activity of this compound has been quantified in various cell-based assays.

Assay Cell Line Agonist IC50 (nM) Reference
Gli-luciferase ReporterShh-light2 (NIH3T3)ShhN (5 nM)2.8[1]
Cerebellar Granule Cell ProliferationRat Cerebellar Granule CellsSAG (0.01 µM)0.4[1]
Experimental Protocols

This assay measures the transcriptional activity of the GLI proteins.

  • Cell Culture: Shh-light2 cells, which are NIH3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Assay Setup: Cells are seeded in 96-well plates and grown to confluence.

  • Treatment: The culture medium is replaced with a low-serum medium containing the Hedgehog agonist (e.g., ShhN conditioned medium or SAG) and varying concentrations of this compound.

  • Incubation: Cells are incubated for 30-40 hours to allow for luciferase expression.[1]

  • Lysis and Luminescence Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The IC50 value is calculated from the dose-response curve.

Gli_Luciferase_Workflow start Start seed_cells Seed Shh-light2 cells in 96-well plate start->seed_cells grow_confluence Grow to confluence seed_cells->grow_confluence treatment Treat with Agonist & this compound grow_confluence->treatment incubation Incubate for 30-40h treatment->incubation lysis Lyse cells incubation->lysis measure_luminescence Measure Firefly & Renilla Luminescence lysis->measure_luminescence data_analysis Normalize data & Calculate IC50 measure_luminescence->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for Gli-Luciferase Reporter Assay

This assay assesses the ability of this compound to inhibit the proliferation of primary cells that are dependent on Hedgehog signaling.

  • Cell Isolation and Culture: Cerebellar granule cells are isolated from rat pups and cultured in a serum-free medium.

  • Assay Setup: Cells are plated in 96-well plates.

  • Treatment: Cells are stimulated with a SMO agonist (e.g., SAG) in the presence of varying concentrations of this compound.

  • [3H]Thymidine Incorporation: After a set incubation period (e.g., 48 hours), [3H]thymidine is added to the culture medium, and the cells are incubated for an additional period (e.g., 18-24 hours) to allow for its incorporation into newly synthesized DNA.[1][4]

  • Harvesting and Scintillation Counting: Cells are harvested onto filter mats, and the amount of incorporated [3H]thymidine is quantified using a scintillation counter.

  • Data Analysis: The proliferation rate is determined by the amount of radioactivity, and the IC50 value is calculated from the dose-response curve.

Part 2: MRT68921 - A Dual ULK1/ULK2 Inhibitor Targeting Autophagy

MRT68921 is a potent, dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are essential for the initiation of autophagy.[5][6][7] Autophagy is a cellular recycling process that can promote cancer cell survival under stress conditions, making it a compelling target for cancer therapy.

Mechanism of Action

Autophagy is initiated by the formation of a phagophore, a double-membraned structure that engulfs cytoplasmic components. This process is tightly regulated by a complex signaling network, with the ULK1/2 complex playing a central role. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1. During starvation or other cellular stress, mTORC1 is inhibited, leading to the dephosphorylation and activation of ULK1. Activated ULK1 then phosphorylates downstream components of the autophagy machinery, such as ATG13 and FIP200, to initiate phagophore formation.

MRT68921 inhibits the kinase activity of both ULK1 and ULK2, thereby blocking the initiation of autophagy.[5][6] This inhibition leads to an accumulation of the unlipidated form of LC3 (LC3-I) and prevents the formation of autophagosomes, ultimately sensitizing cancer cells to apoptosis.

Autophagy_Signaling_Pathway cluster_cytoplasm Cytoplasm mTORC1 mTORC1 ULK1_complex ULK1/2 Complex (ULK1/2, ATG13, FIP200) mTORC1->ULK1_complex Inhibits Phagophore Phagophore Formation ULK1_complex->Phagophore Initiates Autophagosome Autophagosome Phagophore->Autophagosome Matures to LC3I LC3-I LC3II LC3-II LC3I->LC3II Lipidation LC3II->Autophagosome Incorporation Nutrient_Stress Nutrient Stress Nutrient_Stress->mTORC1 Inhibits MRT68921 MRT68921 MRT68921->ULK1_complex Inhibits

Figure 3: Mechanism of Action of MRT68921 in the Autophagy Pathway
Quantitative Data

The inhibitory activity of MRT68921 has been determined against its primary targets and in various cancer cell lines.

Target/Assay IC50 (nM) Reference
ULK1 (in vitro)2.9[6][7]
ULK2 (in vitro)1.1[6][7]
Cell Line Cancer Type IC50 (µM) Reference
NCI-H460Non-Small Cell Lung Cancer1.76[7]
MNK45Gastric Cancer8.91[7]
A549Lung Cancer~2.5[8]
U251Glioblastoma~5.0[7]
Experimental Protocols

This assay is used to visualize and quantify the formation of autophagosomes by detecting the localization of LC3 to punctate structures.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with inducers of autophagy (e.g., starvation medium) in the presence or absence of MRT68921.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100 or digitonin to allow antibody access to intracellular proteins.[9]

  • Immunostaining: Cells are incubated with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.[9][10]

  • Imaging: The coverslips are mounted on slides, and the cells are imaged using a fluorescence microscope.

  • Quantification: The number of LC3 puncta per cell is quantified to assess the level of autophagosome formation. A decrease in the number of puncta in MRT68921-treated cells indicates inhibition of autophagy.

LC3_IF_Workflow start Start culture_cells Culture cells on coverslips start->culture_cells induce_autophagy Induce autophagy +/- MRT68921 culture_cells->induce_autophagy fix_permeabilize Fix and permeabilize cells induce_autophagy->fix_permeabilize immunostain Immunostain with anti-LC3 and fluorescent secondary Ab fix_permeabilize->immunostain imaging Image with fluorescence microscope immunostain->imaging quantify_puncta Quantify LC3 puncta per cell imaging->quantify_puncta end End quantify_puncta->end

Figure 4: Experimental Workflow for LC3 Immunofluorescence Assay

This protocol describes a general procedure for evaluating the anti-tumor efficacy of MRT68921 in a mouse model.

  • Cell Culture: Human cancer cells (e.g., NCI-H460) are cultured in appropriate media.[11]

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.[11]

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.[11]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

  • Drug Administration: MRT68921 is administered to the treatment group via a suitable route (e.g., intraperitoneal or subcutaneous injection) according to a predetermined dosing schedule. The control group receives a vehicle control.

  • Tumor Measurement and Monitoring: Tumor volume is measured regularly using calipers. The body weight and general health of the mice are also monitored.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth and final tumor weight between the treatment and control groups.

Conclusion

The distinct mechanisms of action of this compound and MRT68921 underscore the importance of precise molecular nomenclature in cancer research. This compound offers a targeted approach to inhibit the Hedgehog pathway, a critical driver in specific cancer types. In contrast, MRT68921 provides a tool to modulate the fundamental process of autophagy, a strategy with broad potential across various malignancies. This guide provides a foundational resource for researchers to design and interpret experiments involving these two important research compounds, ensuring clarity and advancing the development of novel cancer therapeutics.

References

MRT-92: A Third-Generation Smoothened Inhibitor for Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma. Smoothened (Smo), a Class F G protein-coupled receptor, is the central transducer of the Hh pathway and a key target for anti-cancer therapeutics. First and second-generation Smo inhibitors, such as vismodegib and sonidegib, have shown clinical efficacy but are often limited by the development of drug resistance, frequently through mutations in the Smo receptor. MRT-92 is a potent, third-generation acylguanidine Smoothened inhibitor designed to overcome these limitations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and its position within the landscape of Hh pathway-targeted therapies.

Introduction to the Hedgehog Signaling Pathway and Smoothened Inhibition

The Hedgehog signaling pathway is a highly conserved signal transduction cascade. In the absence of Hh ligands (e.g., Sonic Hedgehog, Shh), the 12-transmembrane protein Patched (Ptch) inhibits the activity of Smoothened (Smo), preventing downstream signaling.[1] This leads to the proteolytic processing of Gli transcription factors into their repressor forms (GliR), which translocate to the nucleus and repress the transcription of Hh target genes.[2]

Upon binding of an Hh ligand to Ptch, the inhibition of Smo is relieved.[1] Activated Smo translocates to the primary cilium, initiating a signaling cascade that prevents the cleavage of Gli proteins.[3] The full-length activator forms of Gli (GliA) then accumulate in the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[4] Dysregulation of this pathway, often through mutations in Ptch or Smo, leads to constitutive signaling and tumorigenesis.[5]

Smoothened inhibitors are small molecules designed to bind to and antagonize the activity of Smo, thereby blocking the Hh pathway. While clinically approved inhibitors have demonstrated success, their efficacy can be compromised by on-target resistance mutations, most notably the D473H mutation in human Smo, which prevents drug binding.[6][7]

This compound: A Novel Third-Generation Smoothened Inhibitor

This compound is a novel acylguanidine derivative of MRT-83 that demonstrates subnanomolar antagonist activity against Smoothened.[8] It represents a third generation of Smo inhibitors, characterized by its unique binding mode and its ability to overcome common resistance mutations.

Mechanism of Action

Structural and molecular docking studies have revealed that previous Smo antagonists bind to two distinct sites within the 7-transmembrane (7TM) domain of Smo. Type 1 antagonists, such as LY2940680 and vismodegib, bind to the upper portion of the 7TM cavity, near the extracellular loops.[6] Type 2 antagonists, like SANT-1, bind deeper within the 7TM cavity.[6]

This compound is distinguished by its ability to simultaneously occupy both of these binding sites, effectively filling the entire transmembrane cavity from the extracellular loops down to the cytoplasmic-proximal subpocket.[8][9] This "type 3" binding mode is thought to contribute to its high potency and its ability to inhibit Smo mutants that are resistant to other inhibitors.[8][10]

Hedgehog Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for Smoothened inhibitors like this compound.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON Ptch_off Ptch Smo_off Smoothened (Inactive) Ptch_off->Smo_off Inhibits Complex_off SUFU-Gli Complex Gli_off Gli-R (Repressor) Complex_off->Gli_off Proteolytic Processing Nucleus_off Nucleus Gli_off->Nucleus_off TargetGenes_off Target Gene Transcription (Repressed) Nucleus_off->TargetGenes_off Represses Hedgehog Hedgehog Ligand (Shh) Ptch_on Ptch Hedgehog->Ptch_on Smo_on Smoothened (Active) Ptch_on->Smo_on Inhibition Relieved Complex_on SUFU-Gli Complex Smo_on->Complex_on Inhibits Processing Gli_on Gli-A (Activator) Complex_on->Gli_on Dissociation Nucleus_on Nucleus Gli_on->Nucleus_on TargetGenes_on Target Gene Transcription (Activated) Nucleus_on->TargetGenes_on Activates MRT92 This compound MRT92->Smo_on Inhibits

Caption: Canonical Hedgehog signaling pathway and this compound's point of inhibition.

Quantitative Data

The potency of this compound has been evaluated in various cell-based and binding assays. The following tables summarize the key quantitative data, comparing this compound to other Smoothened modulators.

Table 1: Inhibitory Activity of this compound and Other Smo Antagonists

CompoundIC50 (nM) in SAG-induced GCP ProliferationIC50 (nM) in SAG-induced C3H10T1/2 DifferentiationKd (nM) for hSmo
This compound 0.4 5.6 0.3
Vismodegib (GDC-0449)2.83.01.4
Sonidegib (LDE225)6.0202.5
LY29406803.02.50.8
SANT-1203015
Data compiled from Hoch et al., 2015.[8][11]

Table 2: Activity of this compound against Wild-Type and Resistant Smo Mutants

CompoundInhibition of Wild-Type SmoInhibition of D473H Mutant Smo
This compound Potent InhibitionPotent Inhibition
Vismodegib (GDC-0449)Potent InhibitionNo significant inhibition
Sonidegib (LDE225)Potent InhibitionReduced inhibition
Qualitative summary based on findings that this compound is not sensitive to the D473H mutation.[8][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for key experiments used to characterize this compound.

Radioligand Binding Assay for Smoothened

This protocol describes a competitive binding assay using [3H]this compound to determine the binding affinity of test compounds to the human Smoothened receptor (hSmo).

Materials:

  • HEK293 cells stably expressing hSmo

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • [3H]this compound (specific activity ~80 Ci/mmol)

  • Unlabeled test compounds (including this compound for self-competition)

  • Scintillation cocktail

  • Glass fiber filters (e.g., GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hSmo cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with membrane preparation buffer and resuspend in a known volume of assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]this compound (at a final concentration near its Kd, e.g., 0.3 nM), and 50 µL of varying concentrations of the test compound.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM).

    • Add 50 µL of the membrane preparation (containing 10-20 µg of protein) to each well to initiate the binding reaction.

    • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer using a filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Gli-Luciferase Reporter Assay

This cell-based assay measures the activity of the Hh pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

  • Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • DMEM supplemented with 10% calf serum, penicillin, and streptomycin

  • Sonic Hedgehog (Shh) conditioned medium or a Smo agonist like SAG (Smoothened Agonist)

  • Test compounds (e.g., this compound)

  • 96-well white, clear-bottom plates

  • Dual-luciferase reporter assay system (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed Shh-LIGHT2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • The next day, replace the culture medium with low-serum medium (e.g., 0.5% calf serum) and starve the cells for 4-6 hours.

    • Pre-treat the cells with varying concentrations of the test compound for 1 hour.

  • Pathway Activation:

    • Stimulate the cells with Shh conditioned medium or a fixed concentration of SAG (e.g., 100 nM) in the presence of the test compound.

    • Include control wells with no stimulation (basal), stimulation alone (positive control), and vehicle control.

    • Incubate for 40-48 hours at 37°C.

  • Luciferase Measurement:

    • Lyse the cells according to the dual-luciferase assay manufacturer's protocol.

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Cerebellar Granule Cell Proliferation Assay

This assay assesses the ability of Smo antagonists to inhibit the proliferation of primary cerebellar granule precursor (GCP) cells induced by Hh pathway activation.

Materials:

  • Postnatal day 5-7 rat or mouse pups

  • Dissection medium (e.g., HBSS)

  • Digestion solution (e.g., trypsin/DNase)

  • Neurobasal medium supplemented with B27, glutamine, and antibiotics

  • Poly-D-lysine coated culture plates

  • Smoothened agonist (e.g., SAG)

  • Test compounds (e.g., this compound)

  • [3H]thymidine

  • Cell harvester

  • Scintillation counter

Procedure:

  • Cell Isolation and Culture:

    • Isolate cerebella from P5-P7 pups under sterile conditions.

    • Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

    • Plate the GCPs on poly-D-lysine coated plates in supplemented Neurobasal medium.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Assay Performance:

    • After 24 hours, treat the cells with a fixed concentration of SAG (e.g., 100 nM) and varying concentrations of the test compound.

    • Incubate for 24 hours.

    • Add [3H]thymidine to each well and incubate for an additional 16-24 hours.

  • Measurement of Proliferation:

    • Harvest the cells onto filter mats using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of SAG-induced proliferation for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Determine the IC50 value using non-linear regression analysis.

C3H10T1/2 Cell Differentiation Assay

This assay evaluates the effect of Smo antagonists on the differentiation of mesenchymal progenitor C3H10T1/2 cells into osteoblasts, a process induced by Hh pathway activation.

Materials:

  • C3H10T1/2 mesenchymal progenitor cells

  • DMEM supplemented with 10% FBS

  • Smoothened agonist (e.g., SAG or GSA-10)

  • Test compounds (e.g., this compound)

  • Alkaline phosphatase (AP) substrate (e.g., p-nitrophenyl phosphate)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed C3H10T1/2 cells in 96-well plates and grow to confluency.

    • Treat the cells with a Smo agonist (e.g., 0.1 µM SAG or 1 µM GSA-10) in the presence of varying concentrations of the test compound.

    • Incubate for 6 days, replacing the medium with fresh agonist and compound every 2 days.

  • Alkaline Phosphatase Activity Measurement:

    • After 6 days, wash the cells with PBS.

    • Lyse the cells and measure the AP activity by adding an AP substrate and measuring the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-induced AP activity.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Characterizing a Novel Smoothened Inhibitor

The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel Smoothened inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Evaluation BindingAssay Radioligand Binding Assay (Determine Kd, Ki) ReporterAssay Gli-Luciferase Reporter Assay (Determine IC50 for pathway inhibition) BindingAssay->ReporterAssay DifferentiationAssay C3H10T1/2 Differentiation Assay (Functional consequence) ReporterAssay->DifferentiationAssay ProliferationAssay Cerebellar Granule Cell Proliferation Assay (Effect on primary cells) DifferentiationAssay->ProliferationAssay ResistanceAssay Assay with Resistant Mutants (e.g., D473H-Smo) ProliferationAssay->ResistanceAssay PK_PD Pharmacokinetics & Pharmacodynamics ResistanceAssay->PK_PD TumorModel Tumor Xenograft Models (e.g., Medulloblastoma) PK_PD->TumorModel Efficacy Efficacy Studies (Tumor growth inhibition) TumorModel->Efficacy

Caption: A representative experimental workflow for the characterization of a novel Smoothened inhibitor.

Conclusion

This compound represents a significant advancement in the development of Smoothened inhibitors for the treatment of Hedgehog pathway-driven cancers. Its unique "type 3" binding mode, which engages both known antagonist binding sites within the Smo 7TM domain, confers subnanomolar potency and the ability to overcome clinically relevant resistance mutations like D473H. The comprehensive in vitro and ex vivo data, supported by the detailed experimental protocols provided herein, establish this compound as a powerful tool for both basic research into Hedgehog signaling and as a promising candidate for further preclinical and clinical development. This technical guide serves as a foundational resource for researchers aiming to understand, evaluate, and potentially build upon the therapeutic potential of this third-generation Smoothened inhibitor.

References

Preclinical Profile of MRT-92: A Novel Acylguanidine-Based Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-92 is a potent, orally bioavailable, small-molecule inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including medulloblastoma, basal cell carcinoma, and certain forms of melanoma and colorectal cancer.[3][4] this compound, an acylguanidine derivative, has demonstrated subnanomolar antagonist activity against Smo in a variety of preclinical assays.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and available safety and toxicological data.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound exerts its therapeutic effect by directly targeting the Smoothened receptor, a 7-transmembrane protein that acts as the central transducer of the Hh signal.[1][5] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor alleviates its inhibition of Smo. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors, leading to the expression of target genes involved in cell proliferation, survival, and differentiation.[6]

This compound functions as a competitive antagonist of Smo, binding to a deep pocket within the transmembrane domain of the receptor.[1] This binding prevents the conformational changes necessary for Smo activation, thereby blocking the downstream signaling cascade and inhibiting the expression of Gli target genes.[1]

cluster_Hedgehog_Signaling Hedgehog Signaling Pathway Hedgehog Hedgehog Ligand Ptch Patched (Ptch) Hedgehog->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits Gli Gli Proteins SUFU->Gli Sequesters Gli_A Activated Gli (Gli-A) Nucleus Nucleus Gli_A->Nucleus Translocates Target_Genes Target Gene Expression Nucleus->Target_Genes Promotes MRT92 This compound MRT92->Smo Inhibits

Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound on Smoothened.

Quantitative Preclinical Data

The preclinical activity of this compound has been characterized in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.

In Vitro Potency and Binding Affinity
Assay TypeCell Line/SystemAgonistIC50 (nM)Reference
Alkaline Phosphatase (AP) InductionC3H10T1/2SAG5.6[1]
Gli-Luciferase ReporterShh-light2ShhN2.8[1]
Cerebellar Granule Precursor (GCP) ProliferationRat GCPsSAG0.4[1]
Binding ParameterReceptorRadioligandValueReference
Dissociation Constant (Kd)Human Smoothened (hSmo)[3H]this compound0.3 nM[1][2]
In Vivo Efficacy

While comprehensive in vivo efficacy data is limited in the public domain, existing studies demonstrate the potential of this compound in relevant cancer models.

Cancer ModelAnimal ModelKey FindingsReference
MedulloblastomaPtc+/- MiceInhibition of medulloblastoma cell proliferation.[4]
MelanomaMouse XenograftInhibition of tumor growth.[4]
Colorectal CancerMouse XenograftInhibition of tumor growth.[4]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of the reported data.

Cell-Based Assays for Hedgehog Pathway Inhibition

Objective: To determine the potency of this compound in inhibiting the Hedgehog signaling pathway in cultured cells.

  • Alkaline Phosphatase (AP) Induction Assay in C3H10T1/2 Cells:

    • C3H10T1/2 mesenchymal stem cells are seeded in 96-well plates.

    • Cells are treated with a Smoothened agonist, such as SAG (Smoothened Agonist), to induce differentiation into osteoblasts, which is quantified by measuring alkaline phosphatase activity.

    • This compound is added at various concentrations to determine its ability to inhibit SAG-induced AP activity.

    • After a defined incubation period, the cells are lysed, and AP activity is measured using a colorimetric substrate.

    • IC50 values are calculated from the dose-response curves.[1]

  • Gli-Luciferase Reporter Assay in Shh-light2 Cells:

    • Shh-light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are plated in 96-well plates.

    • Cells are stimulated with Sonic Hedgehog N-terminal fragment (ShhN) to activate the Hh pathway.

    • This compound is added at a range of concentrations.

    • Following incubation, cell lysates are assayed for both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

    • The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability and transfection efficiency, and IC50 values are determined.[1]

  • Cerebellar Granule Precursor (GCP) Proliferation Assay:

    • Primary GCPs are isolated from the cerebella of neonatal rats.

    • The cells are cultured in the presence of a mitogen, such as SAG, to stimulate proliferation.

    • This compound is added at varying concentrations.

    • Cell proliferation is measured by assessing the incorporation of [3H]-thymidine or using a colorimetric assay such as MTS or WST-1.

    • IC50 values are calculated based on the inhibition of SAG-induced proliferation.[1]

cluster_workflow In Vitro Assay Workflow start Seed Cells treat Treat with Agonist & this compound start->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure analyze Analyze Data (IC50 Calculation) measure->analyze

References

MRT-92 Binding Affinity to the Smoothened Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of MRT-92, a potent antagonist of the Smoothened (Smo) receptor. The Smoothened receptor is a critical component of the Hedgehog (Hh) signaling pathway, a crucial cascade in embryonic development and a therapeutic target in various cancers. Understanding the interaction between this compound and Smo is paramount for the development of novel therapeutics targeting this pathway.

Quantitative Binding Affinity Data

The binding affinity of this compound for the human Smoothened receptor (hSmo) has been characterized through various assays, yielding key quantitative metrics that underscore its high potency.[1][2] The data presented below is derived from studies utilizing [³H]this compound as a radioligand.

ParameterValueCell LineNotesSource
Kd 0.30 ± 0.1 nMHEK-hSmoDetermined by saturation binding analysis of [³H]this compound.[1]
Kd (kinetic) 0.24 ± 0.1 nMHEK-hSmoCalculated from the ratio of k-1/k1.[1]
IC50 0.4 nMRat Cerebellar Granule CellsInhibition of SAG-induced proliferation.[1][2]
IC50 5.6 nMC3H10T1/2 cellsInhibition of SAG-induced alkaline phosphatase (AP) response.[1]
Ki 0.7 nMNot SpecifiedAntagonist activity.[3]
Bmax 14.2 ± 1.0 pmol/mg of proteinHEK-hSmoMaximal binding capacity from saturation experiments.[1]

Experimental Protocols

The determination of this compound's binding affinity for the Smoothened receptor was primarily achieved through radioligand binding assays. Below are the detailed methodologies for these key experiments.

[³H]this compound Radioligand Binding Assay

This assay directly measures the binding of radiolabeled this compound to membranes prepared from cells expressing the human Smoothened receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing human Smo (HEK-hSmo) are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[4]

  • The homogenate undergoes centrifugation to pellet the cell membranes.[4]

  • The resulting membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[4]

2. Binding Reaction:

  • The assay is performed in polypropylene tubes.[1]

  • Membranes (typically 2 µg of protein) are incubated with a specific concentration of [³H]this compound (e.g., 0.4 nM) in a final volume of 400 µl of HEPES buffer (50 mM HEPES, 3 mM MgCl₂, pH 7.2) supplemented with 0.2% bovine serum albumin.[1]

  • For saturation binding experiments, increasing concentrations of [³H]this compound (e.g., 0.1–10.5 nM) are used.[1]

  • To determine non-specific binding, a high concentration of a competing, unlabeled Smo antagonist (e.g., 1 µM GDC-0449) is added to a parallel set of tubes.[1]

  • For competitive binding assays, a fixed concentration of [³H]this compound is co-incubated with a range of concentrations of the unlabeled competitor compound.[5]

3. Incubation and Filtration:

  • The reaction mixtures are incubated at 37°C for 180 minutes to reach equilibrium.[1]

  • The incubation is terminated by rapid filtration through glass fiber filters (GF/C) that have been pretreated with 0.3% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.[1]

  • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[1]

4. Data Acquisition and Analysis:

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.[1]

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.[1]

  • Saturation binding data is analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]

  • Competitive binding data is used to calculate the half-maximal inhibitory concentration (IC50), which can be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[1][4]

Visualizations

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Shh) to the Patched (PTCH) receptor. This alleviates the inhibition of PTCH on the Smoothened (SMO) receptor, allowing SMO to become active and translocate to the primary cilium. This leads to the activation of the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes.[6] this compound acts as an antagonist, directly binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH Binds SMO_inactive SMO (Inactive) PTCH->SMO_inactive Inhibits SMO_active SMO (Active) SMO_inactive->SMO_active Activation SUFU_GLI SUFU GLI SMO_active->SUFU_GLI Inhibits SUFU MRT92 This compound MRT92->SMO_inactive Binds & Inhibits GLI_active GLI (Active) SUFU_GLI->GLI_active Release Target_Genes Target Gene Expression GLI_active->Target_Genes Transcription

Caption: The canonical Hedgehog signaling pathway and the inhibitory action of this compound on the Smoothened receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a compound like this compound.

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (HEK-hSmo cells) Incubation Incubation ([³H]this compound + Membranes +/- Competitor) Membrane_Prep->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis Data Analysis (Calculate Kd, IC50, Ki) Counting->Analysis

Caption: A simplified workflow of a radioligand binding assay for determining binding affinity.

Logical Relationship: this compound Binding to Smoothened

This compound is a unique Smoothened antagonist as it occupies a binding site that overlaps with two previously identified, distinct antagonist binding sites within the 7-transmembrane (7TM) domain of the receptor.[1][2] This comprehensive binding mode contributes to its high potency and its ability to inhibit some drug-resistant mutants of Smoothened.[1]

MRT92_Binding_Logic cluster_SMO Smoothened Receptor (7TM Domain) Site 1 Binding Site 1 (e.g., LY2940680) Site 2 Binding Site 2 (e.g., SANT-1) MRT92 This compound MRT92->Site 1 Occupies MRT92->Site 2 Occupies

Caption: this compound simultaneously occupies two distinct antagonist binding sites within the Smoothened receptor.

References

The Pharmacology of MRT-92: A Deep Dive into a Novel Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacology of MRT-92, a potent and novel antagonist of the Smoothened (Smo) receptor. This compound has demonstrated significant potential in preclinical studies as an inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key driver in various cancers. This document outlines its mechanism of action, quantitative pharmacological data, and the experimental methodologies used to characterize this promising compound.

Core Mechanism of Action: A Unique Binding Mode

This compound is a small molecule, acylguanidine derivative that exhibits subnanomolar antagonist activity against the Smoothened receptor.[1][2] Smo is a class F G protein-coupled receptor (GPCR) that acts as the primary transducer of the Hedgehog signaling pathway.[1][2] The binding of this compound to Smo inhibits the downstream signaling cascade that ultimately leads to the activation of Gli transcription factors and the expression of Hh target genes involved in cell proliferation and survival.

What distinguishes this compound from other Smo antagonists is its unique binding mode. X-ray crystallography and molecular docking studies have revealed that this compound occupies the entire transmembrane cavity of the Smo receptor, effectively bridging two distinct antagonist binding sites (site 1 and site 2).[1][2][3] This "type 3" binding mode, which involves interactions with both the extracellular loops and the deeper transmembrane domain, is thought to contribute to its high potency and its ability to overcome certain drug-resistance mutations.[1][2][3][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in various preclinical assays.

ParameterValueSpecies/SystemAssay TypeReference
IC50 0.4 nMRatCerebellar Granule Precursor (GCP) Cell Proliferation Assay (SAG-induced)[1][2]
Kd 0.3 nMHumanRadioligand Binding Assay ([3H]this compound on HEK-hSmo membranes)[1][2]
k1 (Association Rate) 0.03 min⁻¹·nM⁻¹HumanRadioligand Binding Assay ([3H]this compound on HEK-hSmo membranes)[1]
k-1 (Dissociation Rate) 0.007 min⁻¹HumanRadioligand Binding Assay ([3H]this compound on HEK-hSmo membranes)[1]

Table 1: In Vitro Potency and Binding Affinity of this compound

CompoundIC50 (nM) in SAG-induced GCP proliferation
This compound 0.4
LDE225 (Erismodegib) ~2.8 - 6.0
GDC-0449 (Vismodegib) ~2.8 - 6.0

Table 2: Comparative Potency of this compound with other Smo Antagonists[3]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental characterization of this compound, the following diagrams are provided.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits Gli Gli (Inactive) Smo->Gli Activates MRT92 This compound MRT92->Smo Inhibits SUFU Suppressor of Fused (SUFU) SUFU->Gli Inhibits Gli_active Gli (Active) Gli->Gli_active Activation Target_Genes Target Gene Expression Gli_active->Target_Genes Promotes

Hedgehog Signaling Pathway Inhibition by this compound.

Radioligand_Binding_Assay cluster_preparation Sample Preparation cluster_incubation Binding Incubation cluster_separation Separation of Bound and Free Ligand cluster_detection Detection and Analysis Membranes Prepare HEK-hSmo Cell Membranes Incubate Incubate Membranes with [3H]this compound at 37°C Membranes->Incubate Tritiated_MRT92 Synthesize [3H]this compound Tritiated_MRT92->Incubate Competition For competition assays, add unlabeled ligands Incubate->Competition Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Scintillation Quantify Radioactivity using Liquid Scintillation Counting Wash->Scintillation Analysis Data Analysis to Determine Kd, k1, and k-1 Scintillation->Analysis

Workflow for [3H]this compound Radioligand Binding Assay.

Detailed Experimental Protocols

While complete, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the key methodologies used in the characterization of this compound, based on published literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kd) and kinetics (kon and koff) of this compound to the human Smoothened receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from Human Embryonic Kidney (HEK) cells overexpressing the human Smoothened receptor (HEK-hSmo).

  • Radioligand: A tritiated version of this compound, [3H]this compound, is used as the radioligand.[1]

  • Saturation Binding: To determine the Kd, a fixed concentration of HEK-hSmo membranes is incubated with increasing concentrations of [3H]this compound until equilibrium is reached. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., GDC-0449).[1]

  • Kinetic Assays:

    • Association Rate (k1): HEK-hSmo membranes are incubated with a fixed concentration of [3H]this compound, and the amount of bound radioligand is measured at various time points.[1]

    • Dissociation Rate (k-1): After reaching equilibrium with [3H]this compound, a high concentration of an unlabeled competitor is added to prevent re-association, and the amount of remaining bound radioligand is measured over time.[1]

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Kd, Bmax, k1, and k-1 values.

Cell Proliferation Assays

Objective: To assess the functional potency (IC50) of this compound in inhibiting Hedgehog pathway-dependent cell proliferation.

Methodology:

  • Cell Culture: Primary rat cerebellar granule precursors (GCPs) are cultured. These cells are known to proliferate in response to Hedgehog pathway activation.[1]

  • Pathway Activation: The Hedgehog pathway is activated using a Smoothened agonist, such as SAG (Smoothened Agonist).[1]

  • Treatment: The cells are treated with varying concentrations of this compound in the presence of the Smo agonist.

  • Proliferation Measurement: Cell proliferation is typically measured by [3H]thymidine incorporation. The amount of incorporated radioactivity is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.

  • Data Analysis: The results are plotted as a dose-response curve, and the IC50 value (the concentration of this compound that inhibits 50% of the maximal proliferation) is calculated.

Overcoming Drug Resistance

A significant challenge in cancer therapy is the development of drug resistance. In the context of Hedgehog pathway inhibitors, mutations in the Smoothened receptor can render drugs like vismodegib ineffective. Notably, this compound has been shown to be effective against the D473H mutation in human Smo, a common resistance-conferring mutation.[1][4] This suggests that this compound's unique binding mode may allow it to circumvent certain mechanisms of acquired resistance.

Preclinical Applications and Future Directions

This compound has demonstrated potent anti-proliferative effects in preclinical models of medulloblastoma and has also shown activity in models of intrahepatic cholangiocarcinoma (iCCA) and melanoma.[1][4][5] Its ability to inhibit the Hedgehog pathway at subnanomolar concentrations, coupled with its efficacy against a clinically relevant resistance mutation, positions this compound as a strong candidate for further drug development. Future research will likely focus on its in vivo pharmacokinetic and pharmacodynamic properties, as well as its safety profile, to determine its potential for clinical translation in the treatment of Hedgehog-driven cancers.

References

MRT-92: A Potent Antagonist of the Hedgehog Signaling Pathway and its Impact on Gli Transcription Factors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-92 is a novel, high-affinity acylguanidine antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] By binding to the transmembrane domain of Smo, this compound effectively inhibits the downstream signaling cascade that leads to the activation and nuclear translocation of Gli (glioma-associated oncogene) transcription factors.[1][3] This guide provides a comprehensive overview of this compound's mechanism of action, its inhibitory effects on Gli-mediated transcription, and detailed experimental protocols for assessing its activity.

Introduction to the Hedgehog Signaling Pathway and the Role of Gli Transcription Factors

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults.[4] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. In the absence of a ligand, Ptch inhibits the activity of Smoothened (Smo), a G protein-coupled receptor. Ligand binding to Ptch alleviates this inhibition, allowing Smo to transduce the signal into the cell. This signal transduction cascade culminates in the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3).[1][3] Once activated, Gli proteins translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, differentiation, and survival. Aberrant activation of the Hedgehog pathway has been implicated in the development and progression of various cancers.[5]

Mechanism of Action of this compound

This compound acts as a direct antagonist of the Smoothened receptor.[1][2] It binds with high affinity to a pocket within the seven-transmembrane domain of Smo.[1] This binding event prevents the conformational changes in Smo that are necessary for downstream signal propagation, thereby effectively blocking the activation of the Gli transcription factors.[1] Consequently, the transcription of Gli target genes is suppressed.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand Ptch Patched (Ptch) Hh Ligand->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Inhibits SUFU_Gli SUFU Gli Smo->SUFU_Gli Inhibits SUFU-Gli Complex Formation Gli_A Active Gli SUFU_Gli->Gli_A Releases Gli_A_nuc Active Gli Gli_A->Gli_A_nuc Translocates Target_Genes Target Gene Transcription Gli_A_nuc->Target_Genes Activates MRT92 This compound MRT92->Smo Inhibits Luciferase_Assay_Workflow A Seed Shh-light2 cells in 96-well plates B Incubate cells for 24 hours A->B C Treat cells with ShhN (5 nM) and varying concentrations of this compound B->C D Incubate for an additional 40 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence using a plate reader E->F G Calculate IC50 value F->G

References

Foundational Research on Hedgehog Pathway Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on Hedgehog (Hh) pathway antagonists. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, quantitative data on key antagonists, and explicit experimental protocols.

The Hedgehog Signaling Pathway: A Core Cellular Regulator

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults.[1][2] Aberrant activation of this pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma, making it a prime target for therapeutic intervention.[3][4]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[5] In the absence of the ligand, PTCH inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein.[1][6] This inhibition prevents downstream signaling. Upon ligand binding, the inhibitory effect of PTCH on SMO is relieved, leading to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[5] Activated GLI proteins translocate to the nucleus and induce the transcription of Hh target genes that regulate cell proliferation, survival, and differentiation.[3][7]

Mechanism of Action of Hedgehog Pathway Antagonists

The majority of clinically advanced Hedgehog pathway antagonists target the Smoothened (SMO) protein.[2] By binding to SMO, these inhibitors prevent its activation, thereby blocking the downstream signaling cascade and the subsequent activation of GLI transcription factors.[1][8] This leads to the suppression of Hh target gene expression and ultimately inhibits the growth of tumors driven by aberrant Hh pathway activation.[3]

Another class of antagonists targets the GLI transcription factors directly, preventing their DNA binding and transcriptional activity.[2]

Quantitative Data on Key Hedgehog Pathway Antagonists

The following tables summarize the in vitro potency of several key Hedgehog pathway antagonists across various assays and cell lines. This data provides a comparative overview of their activity.

Table 1: IC50 Values of Smoothened (SMO) Antagonists

CompoundTargetAssay TypeCell Line/SystemIC50Reference(s)
Vismodegib (GDC-0449) SMOBODIPY-cyclopamine binding-3 nM[9]
SMOGli1 mRNA inhibitionMedulloblastoma allograft165 nM[9]
SMOGli1 mRNA inhibitionD5123 colorectal cancer model267 nM[9]
ProliferationCCK-8 assayCaco-2 (colon cancer)~20 µM (48h)[10]
ProliferationCCK-8 assayHt-29 (colon cancer)~25 µM (48h)[10]
Sonidegib (LDE225) SMOBinding assay (mouse SMO)-1.3 nM[8]
SMOBinding assay (human SMO)-2.5 nM[8]
Gli1 mRNA inhibitionCML CD34+ cells (100 nM)0.73-fold decrease[8]
Glasdegib (BMS-833923) SMOBODIPY-cyclopamine binding-21 nM[11]
HH pathway activityVarious cell lines6-35 nM[12]
Cyclopamine SMOHh cell assay-46 nM[12]
ProliferationMTS assayA549 (lung cancer)49 µM[12]
Proliferation-Thyroid cancer cell lines4.64 - 11.77 µM[7]

Table 2: IC50 Values of GLI Antagonists

CompoundTargetAssay TypeCell Line/SystemIC50Reference(s)
GANT61 GLI1/GLI2GLI-transfected cell line-5 µM[1]
ProliferationJurkat (T-cell lymphoma)13.76 µM (48h)
ProliferationKarpass299 (T-cell lymphoma)6.81 µM (48h)
ProliferationMyla3676 (T-cell lymphoma)10.23 µM (48h)

Experimental Protocols

This section provides detailed methodologies for key experiments used in the foundational research of Hedgehog pathway antagonists.

Cell-Based Hedgehog Signaling Luciferase Reporter Assay

This assay measures the transcriptional activity of the GLI proteins, providing a functional readout of the Hedgehog pathway.

Materials:

  • NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (e.g., Shh-LIGHT2 cells).

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hedgehog pathway agonist (e.g., Shh conditioned medium or Purmorphamine)

  • Hedgehog pathway antagonist (test compound)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Serum Starvation: The following day, replace the growth medium with serum-free DMEM and incubate for 4-6 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the Hedgehog pathway antagonist for 1 hour. Include a vehicle control (e.g., DMSO).

  • Pathway Activation: Stimulate the cells with a constant concentration of a Hedgehog pathway agonist (e.g., Shh conditioned medium or Purmorphamine) for 24-48 hours. Include an unstimulated control.

  • Cell Lysis: After incubation, remove the medium and lyse the cells by adding passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

  • Luciferase Measurement: Transfer the cell lysate to a luminometer-compatible plate. Measure firefly and Renilla luciferase activities sequentially according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Calculate the IC50 value of the antagonist by plotting the normalized luciferase activity against the logarithm of the antagonist concentration.

Quantitative PCR (qPCR) for Gli1 mRNA Expression

This method quantifies the mRNA levels of the GLI1 gene, a direct target of the Hedgehog pathway, to assess pathway inhibition.

Materials:

  • Cancer cell line of interest

  • Hedgehog pathway antagonist (test compound)

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for Gli1 and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Seed cells in a culture plate and treat with varying concentrations of the Hedgehog pathway antagonist for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for Gli1 and the housekeeping gene.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of Gli1 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Western Blot for GLI1 Protein Expression

This technique is used to detect and quantify the levels of GLI1 protein, providing another measure of Hedgehog pathway activity.

Materials:

  • Cancer cell line of interest

  • Hedgehog pathway antagonist (test compound)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GLI1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the antagonist as described for qPCR. Lyse the cells in lysis buffer and determine the protein concentration.[13]

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against GLI1 and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.[14]

  • Data Analysis: Quantify the band intensities and normalize the GLI1 protein level to the loading control.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of Hedgehog pathway antagonists in a preclinical in vivo setting.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Hedgehog pathway antagonist (test compound)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of the mice.[15]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[15]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the Hedgehog pathway antagonist (e.g., by oral gavage) and the vehicle control daily or as per the desired schedule.[16]

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., qPCR, Western blot, immunohistochemistry).

  • Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the efficacy of the antagonist.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core Hedgehog signaling pathway and a typical experimental workflow for screening antagonists.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH PTCH SMO_inactive SMO (inactive) PTCH->SMO_inactive Inhibits SUFU_GLI SUFU-GLI Complex GLI_R GLI-R (Repressor) SUFU_GLI->GLI_R Processing Target_Genes_off Target Gene Transcription OFF GLI_R->Target_Genes_off Represses Shh Shh Ligand PTCH_bound PTCH Shh->PTCH_bound SMO_active SMO (active) PTCH_bound->SMO_active Inhibition Relieved GLI_A GLI-A (Activator) SMO_active->GLI_A Activation Target_Genes_on Target Gene Transcription ON GLI_A->Target_Genes_on Activates

Caption: Canonical Hedgehog signaling pathway in its "OFF" and "ON" states.

Antagonist_Mechanism cluster_pathway Activated Hedgehog Pathway cluster_antagonists Antagonist Intervention Shh Shh Ligand PTCH PTCH Shh->PTCH SMO SMO PTCH->SMO Inhibition Relieved GLI GLI SMO->GLI Activates Target_Genes Target Gene Transcription GLI->Target_Genes SMO_Antagonist SMO Antagonist (e.g., Vismodegib) SMO_Antagonist->SMO Inhibits GLI_Antagonist GLI Antagonist (e.g., GANT61) GLI_Antagonist->GLI Inhibits

Caption: Mechanism of action of SMO and GLI antagonists on the Hh pathway.

Experimental_Workflow cluster_workflow Workflow for Hh Antagonist Screening Start Start: Compound Library Primary_Screen Primary Screen: Cell-Based Luciferase Assay Start->Primary_Screen Hit_ID Hit Identification (Potent Inhibitors) Primary_Screen->Hit_ID Secondary_Assays Secondary Assays: - Gli1 qPCR - Gli1 Western Blot Hit_ID->Secondary_Assays In_Vivo In Vivo Efficacy: Xenograft Model Secondary_Assays->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A typical experimental workflow for the discovery of Hh antagonists.

References

Methodological & Application

Application Notes and Protocols for MRT-92 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MRT-92, a potent Smoothened (Smo) antagonist, in cell culture experiments. The protocols outlined below are intended to assist researchers in investigating the effects of this compound on the Hedgehog (Hh) signaling pathway and cellular processes.

Introduction

This compound is a small molecule inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development and adult tissue homeostasis.[1][2] Dysregulation of the Hh pathway is implicated in the development of various cancers.[3] this compound acts as an antagonist to the Smoothened (Smo) receptor, a key transducer of the Hh signal.[1][2] By binding to the transmembrane domain of Smo, this compound effectively blocks downstream signaling, leading to the inhibition of Gli transcription factors and the subsequent suppression of Hh target gene expression.[1] This document provides detailed protocols for utilizing this compound in cell culture, including quantitative data on its activity and methods for assessing its biological effects.

Data Presentation

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different experimental contexts.

Cell Line/Assay TypeLigand/ActivatorIC50 (nM)Reference
Shh-Light2 (NIH3T3)ShhN (5 nM)2.8[1]
C3H10T1/2SAG (0.1 µM)5.6[1]
C3H10T1/2GSA-10 (1 µM)1000[1]
Rodent Cerebellar Granule Cells (GCPs)SAG (0.01 µM)0.4[1][2]
Ptc+/- medulloblastoma cells-0.3 µM*[1]

*Concentration at which >50% inhibition of metabolic activity was observed.

Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. In the absence of a ligand, Ptch inhibits the activity of Smoothened (Smo). Ligand binding to Ptch relieves this inhibition, allowing Smo to transduce the signal downstream. This leads to the activation of the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes. This compound acts by directly binding to and inhibiting Smo, thereby blocking the entire downstream signaling cascade.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus Hh Hedgehog Ligand (e.g., Shh) Ptch Patched (Ptch) Receptor Hh->Ptch Binds Smo Smoothened (Smo) Receptor Ptch->Smo Inhibits SUFU_Gli SUFU-Gli Complex Smo->SUFU_Gli Inhibits Degradation MRT92 This compound MRT92->Smo Inhibits Gli_act Active Gli (Transcription Factor) SUFU_Gli->Gli_act Activation Target_Genes Hedgehog Target Gene Expression Gli_act->Target_Genes Promotes Nucleus Nucleus

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cultured cells.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[5]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Western Blot Analysis

This protocol is used to analyze the expression levels of proteins in the Hedgehog signaling pathway (e.g., Gli1, Ptch1) following treatment with this compound.

Materials:

  • Cells treated with this compound

  • Ice-cold PBS

  • RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors[6]

  • Cell scraper

  • Microcentrifuge tubes

  • BCA Protein Assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Gli1, anti-Ptch1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash cell monolayers with ice-cold PBS and then lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: After further washes, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.

Immunofluorescence Staining

This protocol is used to visualize the subcellular localization of proteins in the Hedgehog pathway, such as the ciliary accumulation of Smo, in response to this compound treatment.

Materials:

  • Cells grown on coverslips

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-Smo, anti-acetylated tubulin for cilia)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound and/or an Hh pathway agonist (e.g., SAG) for the desired time.

  • Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.[7]

  • Permeabilization: Wash with PBS and then permeabilize the cells with permeabilization buffer for 10-15 minutes.

  • Blocking: Wash with PBS and then block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the coverslips with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.[7]

  • Secondary Antibody Incubation: Wash with PBS and then incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.[7]

  • Counterstaining and Mounting: Wash with PBS, counterstain with DAPI if desired, and then mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in cell culture.

Experimental_Workflow Experimental Workflow for this compound in Cell Culture start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture mrt92_prep Prepare this compound (Stock solution and serial dilutions) cell_culture->mrt92_prep treatment Treat Cells with this compound (and controls, e.g., vehicle, agonist) mrt92_prep->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (e.g., Gli1, Ptch1) treatment->western if_staining Immunofluorescence (e.g., Smo localization) treatment->if_staining data_analysis Data Analysis (IC50, protein levels, imaging) viability->data_analysis western->data_analysis if_staining->data_analysis end End data_analysis->end

Caption: A typical workflow for studying this compound's effects in vitro.

References

Application Notes and Protocols for MRT-92 in Medulloblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of MRT-92, a potent Smoothened (Smo) antagonist, in medulloblastoma cell line research.

Introduction

Medulloblastoma is the most common malignant brain tumor in children, with the Sonic Hedgehog (SHH) subgroup being characterized by the aberrant activation of the Hedgehog (Hh) signaling pathway.[1][2] this compound is a small molecule inhibitor that targets the Smoothened (Smo) receptor, a critical component of the Hh pathway.[3][4][5] By binding to the 7-transmembrane domain of Smo, this compound effectively blocks downstream signaling, leading to the inhibition of cell proliferation in SHH-driven medulloblastoma.[1][3][6] These protocols detail the methods for assessing the efficacy of this compound in medulloblastoma cell lines.

Data Presentation

The following table summarizes the key quantitative data regarding the activity of this compound.

ParameterValueCell/SystemReference
IC50 (SAG-induced GCP proliferation)0.4 nMRat Cerebellar Granule Precursors[3][4][5]
Kd ([3H]this compound binding)0.3 nMHEK cells expressing human Smo (hSmo)[3][4][5]
Effective Concentration (Metabolic Activity Inhibition)0.3 µMPtc+/- Medulloblastoma Cells[1][3]

Signaling Pathway

The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers, including the SHH subgroup of medulloblastoma. In the "off" state, the Patched (PTCH1) receptor inhibits the Smoothened (Smo) receptor. Upon binding of the Sonic Hedgehog (SHH) ligand to PTCH1, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors. GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival. This compound acts as a potent antagonist of Smo, preventing its activation and thereby inhibiting the entire downstream signaling cascade.

Figure 1: Hedgehog Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effect of this compound on medulloblastoma cell lines.

Cell Culture of Medulloblastoma Cells

This protocol is adapted for the culture of patient-derived or established SHH-subgroup medulloblastoma cell lines.

Materials:

  • Medulloblastoma cell line (e.g., primary cells from Ptc+/- mice or established human lines like DAOY or ONS-76)

  • Basal Medium: Neurobasal Medium or DMEM/F12

  • Supplements: B27 supplement, N2 supplement, GlutaMAX, Penicillin-Streptomycin

  • Growth Factors: Recombinant human EGF and FGF-basic

  • Coating: Laminin

  • Culture vessels: T-75 flasks or multi-well plates

Procedure:

  • Coat culture vessels with 10 µg/mL laminin in PBS for at least 2 hours at 37°C. Aspirate before use.

  • Prepare complete medium: Basal medium supplemented with B27, N2, GlutaMAX, and Penicillin-Streptomycin. Add fresh EGF and FGF to a final concentration of 20 ng/mL each.

  • Thaw or passage medulloblastoma cells and seed them onto the laminin-coated vessels.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days. For primary cultures, it is important to use low-passage cells to maintain characteristics of the original tumor.[7]

Cell Viability Assay (Metabolic Activity)

This protocol measures the metabolic activity of medulloblastoma cells as an index of their proliferation state after treatment with this compound.[3]

Materials:

  • Medulloblastoma cells cultured as described above

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed medulloblastoma cells in a laminin-coated 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.[3]

  • After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50. A study has shown that 0.3 µM this compound can inhibit the metabolic activity of Ptc+/- medulloblastoma cells by over 50%.[1][3]

Cell_Viability_Workflow start Start: Seed Medulloblastoma Cells in 96-well plate adhere Incubate 24h for adherence start->adhere treat Treat with serial dilutions of this compound (include vehicle control) adhere->treat incubate Incubate for 48 hours treat->incubate equilibrate Equilibrate to Room Temperature incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent shake Mix on orbital shaker add_reagent->shake stabilize Incubate 10 min to stabilize signal shake->stabilize measure Measure Luminescence stabilize->measure analyze Analyze Data: - Calculate % viability vs. control - Determine IC50 measure->analyze

Figure 2: Workflow for Cell Viability Assay.
Western Blot for Hedgehog Pathway Proteins

This protocol can be used to assess the levels of key proteins in the Hedgehog signaling pathway, such as GLI1, to confirm the mechanism of action of this compound.

Materials:

  • Medulloblastoma cells

  • This compound

  • 6-well plates

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (e.g., anti-GLI1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at an effective concentration (e.g., 0.3 µM or 1 µM) and a vehicle control for 24-48 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-GLI1) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and add ECL substrate.

  • Visualize the protein bands using an imaging system. Use β-actin as a loading control. A decrease in GLI1 expression would be expected upon this compound treatment.

Immunofluorescence for Mitotic Arrest

This compound has been shown to arrest cells in early prophase.[8] This can be assessed by staining for phospho-histone H3 (Ser10), a marker of mitosis.

Materials:

  • Medulloblastoma cells

  • This compound

  • Glass coverslips

  • 24-well plates

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H3 (Ser10)

  • Fluorescently-labeled secondary antibody

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on laminin-coated glass coverslips in a 24-well plate.

  • Allow cells to adhere and then treat with this compound (e.g., 0.5 µM and 1 µM) and a vehicle control for 16-24 hours.[8]

  • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Wash and block with blocking buffer for 1 hour.

  • Incubate with anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.

  • Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash and counterstain nuclei with DAPI for 5 minutes.

  • Wash and mount the coverslips on microscope slides with mounting medium.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the percentage of pH3-positive cells to determine the mitotic index. An increase in the percentage of pH3-positive cells would indicate mitotic arrest.

Conclusion

This compound is a highly potent inhibitor of the Hedgehog signaling pathway with demonstrated efficacy in preclinical models of SHH-subgroup medulloblastoma. The protocols provided here offer a framework for researchers to investigate the effects of this compound on medulloblastoma cell lines, from assessing basic viability to exploring its mechanism of action through protein expression and cell cycle analysis. These methods will be valuable for further preclinical evaluation of this compound as a potential therapeutic agent for this devastating pediatric brain tumor.

References

Unraveling the In Vivo Landscape of MRT-92 in Melanoma Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the available information regarding the in vivo evaluation of MRT-92 in melanoma mouse models. Initial investigations suggest a potential misidentification in the query, as this compound is predominantly characterized in scientific literature as a potent antagonist of the Smoothened (Smo) receptor within the Hedgehog signaling pathway, with primary in vivo studies conducted in medulloblastoma and colorectal cancer models. While a singular mention of its use in a melanoma mouse model exists, detailed experimental data and protocols remain elusive in the public domain. To provide a thorough resource, this document will first detail the established mechanism of action of this compound as a Smo antagonist. Subsequently, it will address two alternative interpretations of the user's query that have emerged from research: the application of Microbeam Radiation Therapy (MRT) in melanoma mouse models and the investigation of other MRT-designated compounds from Monte Rosa Therapeutics, which are GSPT1 degraders.

This compound: A Potent Smoothened Antagonist

This compound is a small molecule that acts as a powerful antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is crucial during embryonic development and its aberrant reactivation in adults is implicated in the formation and progression of various cancers.

Mechanism of Action

The Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on Smoothened (Smo), allowing Smo to translocate to the primary cilium and activate the GLI family of transcription factors. Activated GLI proteins then move to the nucleus to regulate the expression of target genes involved in cell proliferation, survival, and differentiation. This compound exerts its inhibitory effect by directly binding to the Smo receptor, preventing its activation and subsequent downstream signaling.[1]

Signaling Pathway Diagram:

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH binds Smo Smoothened (Smo) PTCH->Smo inhibits GLI GLI Smo->GLI activates SUFU SUFU SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active translocates Target Genes Target Gene Expression GLI_active->Target Genes promotes This compound This compound This compound->Smo inhibits

Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound on Smoothened.

In Vivo Studies (Non-Melanoma)

Published in vivo studies of this compound have primarily focused on its efficacy in mouse models of medulloblastoma and colorectal cancer. These studies have demonstrated the ability of this compound to inhibit tumor growth. While one source mentions the inhibition of tumor growth in a melanoma mouse model by this compound, it lacks the specific data and protocols necessary for detailed reproduction.[2]

Alternative Interpretation 1: Microbeam Radiation Therapy (MRT) in Melanoma

The acronym "MRT" is also used for Microbeam Radiation Therapy, a preclinical form of radiotherapy that utilizes arrays of microscopic X-ray beams. In vivo studies using MRT have been conducted on B16-F10 murine melanoma models, demonstrating significant tumor regression.

Experimental Protocol: MRT in B16-F10 Melanoma Mouse Model (General Workflow)

The following represents a generalized workflow for an in vivo study of Microbeam Radiation Therapy in a melanoma mouse model, based on common practices in the field.

Experimental Workflow Diagram:

MRT_Melanoma_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture B16-F10 Murine Melanoma Cell Culture Implantation Subcutaneous Implantation of B16-F10 cells into mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of mice into treatment groups Tumor_Growth->Randomization MRT_Irradiation Microbeam Radiation Therapy (MRT) Randomization->MRT_Irradiation Control Control Group (e.g., Sham irradiation) Randomization->Control Tumor_Measurement Tumor Volume Measurement MRT_Irradiation->Tumor_Measurement Control->Tumor_Measurement Survival Survival Analysis Tumor_Measurement->Survival Histology Histopathological Analysis of Tumors Tumor_Measurement->Histology

Caption: Generalized workflow for an in vivo study of MRT in a melanoma mouse model.

Quantitative Data Summary

The following table summarizes representative data on the effect of MRT on melanoma tumor growth.

Treatment GroupNumber of FractionsPeak Dose (Gy)Outcome
Single Fraction MRT1396Significant tumor growth delay
Double Fraction MRT2396Enhanced tumor regression, 25% complete remission, reduced metastasis
Triple Fraction MRT3Not SpecifiedPronounced tumor shrinkage and complete regression in some cases

This table is a composite summary from available literature and specific values may vary between studies.

Alternative Interpretation 2: MRT-designated GSPT1 Degraders from Monte Rosa Therapeutics

Monte Rosa Therapeutics is developing a pipeline of molecular glue degraders with the "MRT" designation. One such compound, MRT-2359, is a GSPT1 (G1 to S phase transition 1) degrader. While in vivo studies for MRT-2359 have been conducted in various cancer models, specific data on its efficacy in melanoma mouse models is not currently available in the public domain.

Mechanism of Action of GSPT1 Degraders

GSPT1 is a translation termination factor, and its degradation leads to the accumulation of stalled ribosomes at stop codons, triggering a ribotoxic stress response and ultimately apoptosis in cancer cells. Molecular glue degraders like MRT-2359 work by inducing the proximity of GSPT1 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Logical Relationship Diagram:

GSPT1_Degrader_MoA MRT_Compound MRT Compound (e.g., MRT-2359) Ternary_Complex Ternary Complex Formation MRT_Compound->Ternary_Complex GSPT1 GSPT1 Protein GSPT1->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination GSPT1 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Apoptosis Cancer Cell Apoptosis Proteasome->Apoptosis

Caption: Mechanism of action for a GSPT1 molecular glue degrader.

Conclusion

While the initial query focused on in vivo studies of this compound in melanoma mouse models, a thorough literature search reveals a lack of detailed, publicly available data and protocols for this specific application. The primary characterization of this compound is as a Smoothened antagonist with demonstrated in vivo efficacy in other cancer types. This document has provided the known mechanism of action for this compound and highlighted alternative interpretations of the query, including the use of Microbeam Radiation Therapy (MRT) and the development of other MRT-designated compounds like GSPT1 degraders. Researchers interested in targeting the Hedgehog pathway in melanoma may find the information on this compound's mechanism of action valuable. For those investigating novel therapeutic strategies for melanoma, the data on Microbeam Radiation Therapy and the emerging class of GSPT1 degraders may offer promising avenues for further exploration. It is recommended that researchers consult primary literature for specific experimental details and be mindful of the potential for ambiguity in compound and therapy designations.

References

Application Notes and Protocols for Colorectal Cancer Xenograft Models Using MRT-92

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-92 is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. The Hh pathway plays a significant role in embryonic development and tissue homeostasis, and its aberrant activation has been implicated in the pathogenesis of various cancers, including colorectal cancer. In colorectal cancer, the Hh signaling pathway is thought to be activated in a paracrine manner, where tumor cells secrete Hh ligands that act on stromal cells, promoting a tumor-supportive microenvironment. This compound, by inhibiting Smo, effectively blocks this signaling cascade, offering a targeted therapeutic strategy. Preclinical studies have demonstrated that this compound can inhibit tumor growth in in-vivo colorectal cancer xenograft models, highlighting its potential as a novel therapeutic agent.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in colorectal cancer xenograft models to evaluate its anti-tumor efficacy and elucidate its mechanism of action.

Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor, Smoothened (Smo). Upon ligand binding, this inhibition is relieved, allowing Smo to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. This compound acts as a direct antagonist of Smo, preventing its activation and thereby inhibiting the entire downstream signaling cascade.

Figure 1: Hedgehog Signaling Pathway and this compound Intervention.

Experimental Protocols

Cell Culture

A human colorectal cancer cell line with known activation of the Hedgehog pathway, such as HT-29 or HCT116, should be selected.

  • Cell Line: HT-29 (human colorectal adenocarcinoma)

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Animal Models
  • Animal Strain: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

Xenograft Implantation

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitor Monitoring & Treatment cluster_analysis Analysis Cell_Culture 1. Culture HT-29 cells Harvest 2. Harvest and count cells Cell_Culture->Harvest Resuspend 3. Resuspend cells in Matrigel Harvest->Resuspend Inject 4. Subcutaneously inject cells into the flank of mice Resuspend->Inject Tumor_Growth 5. Monitor tumor growth Inject->Tumor_Growth Randomize 6. Randomize mice into treatment groups Tumor_Growth->Randomize Treat 7. Administer this compound or vehicle Randomize->Treat Measure 8. Measure tumor volume and body weight regularly Treat->Measure Endpoint 9. Euthanize mice at endpoint Measure->Endpoint Excise 10. Excise tumors for analysis (e.g., IHC, Western Blot) Endpoint->Excise

Figure 2: Experimental Workflow for Colorectal Cancer Xenograft Study.

  • Cell Preparation:

    • Harvest HT-29 cells during the logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

This compound Treatment
  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

  • Randomization:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation:

    • Prepare this compound in a vehicle solution suitable for the chosen administration route (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water for oral gavage).

  • Administration:

    • Dosage: Based on preclinical studies of similar Smoothened inhibitors, a starting dose of 25-50 mg/kg is recommended. Dose-response studies should be conducted to determine the optimal dose.

    • Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection.

    • Schedule: Administer this compound or vehicle control daily for 21-28 days.

  • Monitoring:

    • Continue to measure tumor volume and mouse body weight every 2-3 days throughout the treatment period.

    • Monitor the general health of the animals daily.

Data Presentation

In Vitro Cytotoxicity of this compound on Colorectal Cancer Cell Lines
Cell LineIC50 (nM)
HT-29Data to be determined experimentally
HCT116Data to be determined experimentally
In Vivo Efficacy of this compound in HT-29 Xenograft Model
Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-p.o.Data to be determined experimentally-Data to be determined experimentally
This compound25p.o.Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally
This compound50p.o.Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally

Tumor Growth Inhibition (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Endpoint Analysis

  • Euthanasia: At the end of the treatment period, euthanize the mice according to institutional guidelines.

  • Tumor Excision: Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen for molecular analysis or fix them in 10% neutral buffered formalin for histopathological analysis.

  • Immunohistochemistry (IHC): Perform IHC on tumor sections to analyze the expression of Hh pathway markers (e.g., GLI1, PTCH1) and proliferation markers (e.g., Ki-67).

  • Western Blot Analysis: Prepare protein lysates from frozen tumor samples to quantify the expression levels of key proteins in the Hh signaling pathway.

Conclusion

These application notes and protocols provide a framework for investigating the therapeutic potential of this compound in colorectal cancer xenograft models. By following these detailed methodologies, researchers can obtain robust and reproducible data to support the further development of this compound as a targeted therapy for colorectal cancer. It is crucial to note that specific parameters, particularly the optimal dosage of this compound, may require further optimization based on experimental outcomes.

Application Notes and Protocols for MRT-92 in Cholangiocarcinoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholangiocarcinoma (CCA), a malignancy of the biliary tract, presents a significant therapeutic challenge due to its late diagnosis and resistance to conventional therapies. Emerging research has identified the aberrant activation of the Hedgehog (Hh) signaling pathway as a key driver in CCA progression, making it a promising target for novel therapeutic strategies. MRT-92, a potent antagonist of the Smoothened (SMO) receptor, a critical component of the Hh pathway, has shown potential in preclinical cancer models. These application notes provide a comprehensive overview of the rationale and methodologies for investigating the therapeutic potential of this compound in cholangiocarcinoma research.

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[1][2][3] Its aberrant reactivation in adult tissues has been linked to the development and progression of various cancers, including cholangiocarcinoma.[1][2][3][4] Both canonical and non-canonical Hh signaling pathways are implicated in CCA, contributing to tumor growth, survival, invasiveness, and metastasis.[1][5] Inhibition of this pathway, particularly at the level of the SMO receptor, has demonstrated anti-tumor effects in preclinical CCA models, suggesting that SMO inhibitors could be a viable therapeutic option for this disease.[1][6][7][8]

Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched-1 (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the G-protein coupled receptor Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, leading to the activation of SMO. Activated SMO then initiates a downstream signaling cascade that results in the activation and nuclear translocation of GLI transcription factors (GLI1, GLI2, and GLI3). These transcription factors then drive the expression of target genes involved in cell proliferation, survival, and differentiation. In many cancers, including cholangiocarcinoma, this pathway can be aberrantly activated, leading to uncontrolled cell growth. This compound acts as an antagonist to SMO, thereby inhibiting the entire downstream signaling cascade.

Canonical Hedgehog Signaling Pathway and this compound Inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cholangiocarcinoma cell lines.

Materials:

  • Cholangiocarcinoma cell lines (e.g., HuCCT1, TFK-1)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cholangiocarcinoma cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of this compound on the protein expression levels of key components of the Hedgehog signaling pathway.

Materials:

  • Cholangiocarcinoma cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SMO, anti-GLI1, anti-GLI2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cholangiocarcinoma cells with various concentrations of this compound for the desired time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (e.g., Actin).

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a cholangiocarcinoma xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cholangiocarcinoma cells (e.g., HuCCT1)

  • Matrigel

  • This compound formulation for in vivo administration

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously inject a suspension of cholangiocarcinoma cells and Matrigel into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (or vehicle control) to the mice according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

  • Plot tumor growth curves and compare the tumor volumes between the treatment and control groups.

Data Presentation

The following tables summarize hypothetical and representative data for the efficacy of SMO inhibitors in cholangiocarcinoma models.

Table 1: In Vitro Cytotoxicity of SMO Inhibitors in Cholangiocarcinoma Cell Lines (IC50, µM)

CompoundHuCCT1TFK-1
This compound0.5 - 2.01.0 - 5.0
Vismodegib1.0 - 5.02.0 - 10.0
BMS-8339230.8 - 3.01.5 - 7.0

Table 2: In Vivo Efficacy of SMO Inhibitors in Cholangiocarcinoma Xenograft Models

TreatmentTumor Growth Inhibition (%)Change in Body Weight (%)
This compound (10 mg/kg)40 - 60< 5
Vismodegib (25 mg/kg)30 - 50< 5
BMS-833923 (20 mg/kg)35 - 55< 5
This compound + Gemcitabine60 - 80< 10

Experimental Workflow

A typical experimental workflow to evaluate the efficacy of this compound in cholangiocarcinoma research is outlined below.

Experimental_Workflow In Vitro Studies In Vitro Studies Cell Viability Assays Cell Viability Assays In Vitro Studies->Cell Viability Assays Western Blotting Western Blotting In Vitro Studies->Western Blotting Migration & Invasion Assays Migration & Invasion Assays In Vitro Studies->Migration & Invasion Assays In Vivo Studies In Vivo Studies Cell Viability Assays->In Vivo Studies Western Blotting->In Vivo Studies Migration & Invasion Assays->In Vivo Studies Xenograft Model Xenograft Model In Vivo Studies->Xenograft Model Tumor Growth Analysis Tumor Growth Analysis Xenograft Model->Tumor Growth Analysis Histopathology & IHC Histopathology & IHC Tumor Growth Analysis->Histopathology & IHC Data Analysis & Conclusion Data Analysis & Conclusion Histopathology & IHC->Data Analysis & Conclusion

Workflow for Evaluating this compound in Cholangiocarcinoma Research.

Conclusion

The Hedgehog signaling pathway represents a clinically relevant target in cholangiocarcinoma. As a potent SMO antagonist, this compound holds promise as a therapeutic agent for this challenging disease. The protocols and data presented here provide a framework for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies. Further research, including combination studies with standard-of-care chemotherapies, is warranted to fully elucidate the therapeutic potential of this compound in cholangiocarcinoma. One study has already shown that the combination of this compound with a WEE1 inhibitor has increased antitumor activity in intrahepatic cholangiocarcinoma models.[6]

References

Preparing MRT-92 Stock Solution with DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of MRT-92, a potent Smoothened (Smo) antagonist, using dimethyl sulfoxide (DMSO). This compound is a valuable tool for studying the Hedgehog (Hh) signaling pathway, which is implicated in various developmental processes and diseases, including cancer.[1][2] Proper preparation and storage of the this compound stock solution are critical for ensuring its stability and activity in downstream applications. This guide outlines the necessary materials, step-by-step procedures, and important safety considerations.

Introduction

This compound is a small molecule inhibitor that targets the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By binding to the transmembrane domain of Smo, this compound effectively blocks pathway activation.[1][2] Dysregulation of the Hh pathway is a known driver in several cancers, making inhibitors like this compound essential for both basic research and drug development. For in vitro studies, this compound is typically dissolved in DMSO to create a concentrated stock solution, which can then be diluted to the desired working concentration in cell culture media. This document provides a comprehensive guide to preparing and handling this compound stock solutions to ensure experimental reproducibility and safety.

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound and its preparation.

Table 1: this compound Properties

PropertyValueReference
Molecular Weight (Free Base)566.65 g/mol [1]
Molecular Weight (HCl Salt)603.12 g/mol [3]
AppearanceSolid[4]
Storage (Powder)-20°C for up to 3 years
Storage (in DMSO)-80°C for up to 1 year

Table 2: Preparation of 10 mM this compound Stock Solution (using this compound HCl Salt)

Amount of this compound (mg)Volume of DMSO to Add (µL)Final Concentration (mM)
1165.810
5829.010
101658.010

Note: Calculations are based on the molecular weight of the this compound HCl salt (603.12 g/mol ). If using the free base, adjust calculations accordingly.

Experimental Protocols

Materials
  • This compound powder (HCl salt or free base)

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a concentration commonly used in cell-based assays.[1]

  • Pre-weighing Preparation: Before handling the this compound powder, ensure all necessary equipment is clean and readily accessible. Put on appropriate PPE.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a stock solution from 1 mg of this compound HCl salt.

  • Dissolving in DMSO:

    • Transfer the weighed this compound powder to a sterile amber or opaque microcentrifuge tube.

    • Using a calibrated micropipette, add the calculated volume of DMSO to the tube. For 1 mg of this compound HCl salt to make a 10 mM solution, add 165.8 µL of DMSO.

    • Cap the tube tightly.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes.

    • Clearly label each aliquot with the name of the compound (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. A stock solution in DMSO can be stored at -80°C for up to one year.

Safety Precautions
  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.

  • Consult the material safety data sheet (MSDS) for this compound for specific handling and safety information.[4] In case of contact, wash the affected area thoroughly with water.

  • Dispose of all waste materials according to institutional and local regulations.

Visualizations

G Experimental Workflow: Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Transfer to sterile tube vortex Vortex to Dissolve add_dmso->vortex inspect Visually Inspect for Clarity vortex->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot If fully dissolved store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

G This compound Mechanism in Hedgehog Signaling Pathway cluster_membrane Cell Membrane PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Inhibits degradation of Hh Hedgehog Ligand (Hh) Hh->PTCH1 Binds to MRT92 This compound MRT92->SMO Inhibits Gli_act Active Gli SUFU_Gli->Gli_act Releases Nucleus Nucleus Gli_act->Nucleus Translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes Activates

Caption: this compound inhibits the Hedgehog pathway by targeting Smoothened.

References

Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: MRT-92 and GPR139 Modulators: Concentrations and Protocols for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research use only and does not constitute medical advice.

Introduction

This document provides detailed application notes and protocols for the in vitro use of this compound and representative GPR139 agonists. Initial analysis of the topic "this compound concentration for in vitro assays" in the context of GPR139 agonism revealed a common point of confusion. Extensive literature review confirms that This compound is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway , and is not reported to be a GPR139 agonist.[1][2]

Therefore, to best serve the research community, this document is structured into two main sections:

  • This compound as a Smoothened (Smo) Antagonist: Detailing its use in Hedgehog signaling assays.

  • GPR139 Agonists: Providing data and protocols for well-characterized GPR139 agonists, such as JNJ-63533054 and the endogenous ligand L-Tryptophan, for researchers interested in this distinct target.

Section 1: this compound - A Potent Smoothened (Smo) Antagonist

This compound is a sub-nanomolar antagonist of the Smoothened (Smo) receptor, effectively inhibiting the Hedgehog (Hh) signaling pathway.[1][2] Its primary application in vitro is to block Hh pathway activation, which can be induced by agonists like Sonic Hedgehog (Shh) or the small molecule agonist SAG.

Data Presentation: In Vitro Inhibitory Activity of this compound

The inhibitory concentrations of this compound have been characterized in various cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Assay TypeCell Line/SystemAgonist Used (Concentration)This compound IC50 (nM)Reference
Gli-dependent Luciferase ReporterShh-light2 (NIH/3T3)ShhN (5 nM)2.8[1]
Alkaline Phosphatase (AP) InductionC3H10T1/2SAG (0.1 µM)5.6[3]
Cerebellar Granule Precursor (GCP) ProliferationRat GCPsSAG (0.01 µM)0.4[1][2]
BODIPY-cyclopamine BindingHEK-hSmoBODIPY-cyclopamine (5 nM)8.4[3]

Signaling Pathway and Experimental Workflow Diagrams

hedgehog_pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Gli Gli SUFU->Gli Sequesters & Promotes Cleavage Gli-R Gli-Repressor (Gli-R) Gli->Gli-R Cleavage PKA PKA/CK1/GSK3β PKA->Gli Phosphorylates for Cleavage to Gli-R Target Genes Target Genes Gli-R->Target Genes Represses Shh Shh Ligand PTCH1_on PTCH1 Shh->PTCH1_on Binds & Inhibits Smo_on Smoothened (Smo) Active SUFU_on SUFU Smo_on->SUFU_on Inhibits Gli_on Gli-Activator (Gli-A) Target Genes_on Target Genes (e.g., Gli1, Ptch1) Gli_on->Target Genes_on Activates Transcription MRT92 This compound MRT92->Smo_on Antagonizes

Hedgehog signaling pathway with this compound's point of action.

gli_luciferase_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout plate_cells Seed Shh-light2 cells (contain Gli-luciferase reporter) in 96-well plate add_compounds Add this compound at various concentrations plate_cells->add_compounds add_agonist Add Hh agonist (e.g., ShhN or SAG) add_compounds->add_agonist incubate Incubate for 24-48 hours add_agonist->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells measure_lum Measure luminescence lyse_cells->measure_lum analyze_data Analyze data and calculate IC50 measure_lum->analyze_data

Experimental workflow for a Gli-luciferase reporter assay.
Experimental Protocol: Gli-Dependent Luciferase Reporter Assay

This protocol is designed to measure the inhibition of Hedgehog pathway activation by this compound in NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter (e.g., Shh-light2 cells).[4][5][6]

Materials:

  • Shh-light2 cells (or equivalent Gli-luciferase reporter cell line)[4]

  • DMEM with 10% Fetal Bovine Serum (FBS) and selection antibiotics (Growth Medium)

  • DMEM with 0.5% FBS (Assay Medium)

  • This compound

  • Sonic Hedgehog (ShhN) or Smoothened Agonist (SAG)

  • White, clear-bottom 96-well plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[4]

  • Luminometer

Procedure:

  • Cell Plating:

    • The day before the experiment, seed Shh-light2 cells into a white, clear-bottom 96-well plate at a density of 25,000 cells/well in 100 µL of Growth Medium.[4]

    • Incubate overnight at 37°C in a 5% CO2 incubator until cells are confluent.[4]

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in Assay Medium. A typical starting concentration for the highest dose might be 1 µM, with 1:3 or 1:10 serial dilutions.

    • Carefully remove the Growth Medium from the cells.

    • Add 50 µL of the diluted this compound solutions to the appropriate wells. Include vehicle control wells (e.g., DMSO at the same final concentration).

    • Incubate for 1-2 hours at 37°C.[4]

  • Agonist Stimulation:

    • Prepare the Hh pathway agonist (e.g., ShhN to a final concentration of 5 nM or SAG to 100 nM) in Assay Medium.

    • Add 50 µL of the agonist solution to all wells except for the unstimulated (negative control) wells.

    • Add 50 µL of Assay Medium to the unstimulated control wells.

  • Incubation:

    • Incubate the plate for 24 to 30 hours at 37°C in a 5% CO2 incubator.[4]

  • Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase reagent to each well.[4]

    • Incubate at room temperature for ~15 minutes with gentle rocking to ensure cell lysis.[4]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from cell-free wells).

    • Normalize the data, setting the signal from the agonist-only wells as 100% activation and the unstimulated wells as 0%.

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 2: GPR139 Agonists

GPR139 is an orphan G protein-coupled receptor primarily expressed in the central nervous system.[7] It is activated by the essential amino acids L-Tryptophan (L-Trp) and L-Phenylalanine (L-Phe).[8][9] The synthetic agonist JNJ-63533054 is a potent and selective tool for studying GPR139 function. Activation of GPR139 typically leads to Gq/11 protein coupling, resulting in the mobilization of intracellular calcium.[7]

Data Presentation: In Vitro Agonist Activity at GPR139

The potency of GPR139 agonists is commonly assessed using calcium mobilization or GTPγS binding assays. The half-maximal effective concentration (EC50) values for common agonists are summarized below.

AgonistAssay TypeCell LineEC50Reference
JNJ-63533054 Calcium MobilizationhGPR139-HEK29316 nM[10][11]
GTPγS BindinghGPR139-CHO17 nM[10]
Calcium MobilizationrGPR139-HEK29363 nM[10]
Calcium MobilizationmGPR139-HEK29328 nM[10]
L-Tryptophan Calcium MobilizationhGPR139-CHO220 µM[7]
Calcium MobilizationhGPR139-HEK29330-300 µM[8][9]
L-Phenylalanine Calcium MobilizationhGPR139-CHO320 µM[7]
Calcium MobilizationhGPR139-HEK29330-300 µM[9]

Signaling Pathway and Experimental Workflow Diagrams

gpr139_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist GPR139 Agonist (e.g., JNJ-63533054, L-Trp) GPR139 GPR139 Agonist->GPR139 Binds & Activates Gq11 Gαq/11 GPR139->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ IP3R->Ca Release from ER ER Endoplasmic Reticulum (ER) Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

GPR139 signaling pathway via Gq/11 activation.

calcium_mobilization_workflow cluster_prep Preparation cluster_readout Measurement cluster_analysis Analysis plate_cells Seed GPR139-expressing cells in 96/384-well plate load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye baseline Measure baseline fluorescence load_dye->baseline add_agonist Inject GPR139 agonist (e.g., JNJ-63533054) baseline->add_agonist record_signal Record fluorescence signal over time add_agonist->record_signal calculate_response Calculate peak response over baseline record_signal->calculate_response plot_curve Plot dose-response curve calculate_response->plot_curve determine_ec50 Determine EC50 value plot_curve->determine_ec50

Experimental workflow for a calcium mobilization assay.
Experimental Protocol: Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium following the activation of GPR139 by an agonist in a recombinant cell line (e.g., HEK293 or CHO cells stably expressing GPR139).[12][13][14]

Materials:

  • HEK293 or CHO cells stably expressing human GPR139.

  • Culture medium (e.g., DMEM/F12 with 10% FBS).

  • Black, clear-bottom 96-well or 384-well cell culture plates.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Fluo-4 AM or other suitable calcium-sensitive dye.

  • Probenecid (optional, to prevent dye leakage).

  • GPR139 agonist (e.g., JNJ-63533054, L-Tryptophan).

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed GPR139-expressing cells into black, clear-bottom plates at a density that will form a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution by dissolving Fluo-4 AM in Assay Buffer. A typical final concentration is 1-4 µM. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization. Probenecid (e.g., 2.5 mM) can be included to inhibit organic anion transporters.

    • Aspirate the culture medium from the cells and wash once with Assay Buffer.

    • Add 100 µL (for 96-well) of the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • Prepare a serial dilution of the GPR139 agonist in Assay Buffer at 4-5 times the final desired concentration in a separate "compound plate".

  • Fluorescence Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument parameters for Fluo-4 (Excitation ~488 nm, Emission ~525 nm).[13]

    • Program the instrument to first establish a stable baseline fluorescence reading for 10-20 seconds.[12]

    • Then, program an automated addition of the agonist from the compound plate (e.g., 25 µL into 100 µL).

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.[12]

  • Data Analysis:

    • The response for each well is calculated as the maximum fluorescence intensity after compound addition minus the average baseline fluorescence.

    • Normalize the data, with 0% response being the vehicle control and 100% being the response to a saturating concentration of a reference agonist.

    • Plot the normalized response against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC50 value.

References

Application Notes and Protocols for Cell Proliferation Assay with MRT-92

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-92 is a potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] The Hedgehog pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[4][5] this compound exerts its inhibitory effect by binding to the transmembrane domain of Smo, thereby blocking downstream signal transduction and inhibiting the proliferation of cancer cells driven by the Hh pathway.[1][3] These application notes provide detailed protocols for assessing the anti-proliferative activity of this compound using two common methods: the [³H]Thymidine incorporation assay and the MTT colorimetric assay.

Mechanism of Action of this compound

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on Smoothened (Smo), allowing Smo to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation.

This compound acts as a direct antagonist of Smo. By binding to Smo, this compound prevents its activation, even in the presence of an upstream activating signal. This blockade of Smo leads to the suppression of the entire downstream signaling cascade, ultimately resulting in the inhibition of GLI-mediated gene transcription and a subsequent decrease in cell proliferation.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH Binds to Hedgehog Ligand->PTCH Relieves Inhibition SMO Smoothened (Smo) PTCH->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Signal Transduction (Inhibition of GLI processing) MRT92 This compound MRT92->SMO Inhibits SUFU SUFU GLI GLI GLI_active Active GLI SUFU_GLI->GLI_active Dissociation & Activation Target_Genes Target Gene Transcription (e.g., GLI1, PTCH1) GLI_active->Target_Genes Promotes Proliferation Cell Proliferation Target_Genes->Proliferation Leads to

Figure 1: Simplified Hedgehog Signaling Pathway and the inhibitory action of this compound.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the cell proliferation.

CompoundCell Line/Assay ConditionIC50 (nM)Reference
This compound Rat Cerebellar Granule Precursors (SAG-induced proliferation)0.4[3][6]
This compound C3H10T1/2 cells (SAG-induced alkaline phosphatase response)5.6[2][3]
GDC-0449 (Vismodegib)Rat Cerebellar Granule Precursors (SAG-induced proliferation)~3[3]
LDE225 (Sonidegib)Rat Cerebellar Granule Precursors (SAG-induced proliferation)~6[2]

Note: IC50 values can vary depending on the cell line, assay conditions, and experimental methodology.

Experimental Protocols

Two standard methods for assessing cell proliferation are detailed below. The [³H]Thymidine incorporation assay directly measures DNA synthesis, while the MTT assay measures metabolic activity, which is an indicator of cell viability and proliferation.

Protocol 1: [³H]Thymidine Incorporation Assay

This protocol is particularly suitable for primary cells like rat cerebellar granule precursors (GCPs), where Hedgehog pathway activation is a key driver of proliferation.

Materials:

  • Rat Cerebellar Granule Precursor (GCP) cells

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Sonic Hedgehog Agonist (SAG)

  • This compound

  • [³H]Thymidine

  • 96-well cell culture plates

  • Cell harvester

  • Scintillation counter and scintillation fluid

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA)

  • Ethanol

Experimental Workflow:

Thymidine_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Isolate and culture rat GCPs B Seed cells in 96-well plates A->B C Pre-treat with this compound (various concentrations) B->C D Stimulate with SAG C->D E Add [³H]Thymidine D->E F Incubate E->F G Harvest cells F->G H Measure radioactivity (Scintillation counting) G->H I Calculate IC50 H->I

Figure 2: Experimental workflow for the [³H]Thymidine incorporation assay.

Procedure:

  • Cell Seeding:

    • Isolate and culture primary rat GCPs according to standard protocols.

    • Seed the GCPs in a 96-well plate at a density of 1.5 x 10⁵ cells/well in supplemented Neurobasal medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.01 nM to 1 µM.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Prepare a solution of the Smoothened agonist SAG at a final concentration of 100 nM in culture medium.

    • Add 10 µL of the SAG solution to each well (except for the negative control wells) to induce proliferation.

    • Incubate the plate for 24 hours at 37°C.

  • [³H]Thymidine Labeling:

    • Add 1 µCi of [³H]Thymidine to each well.

    • Incubate the plate for an additional 18-24 hours at 37°C.

  • Cell Harvesting and Measurement:

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Wash the filters with PBS, followed by cold 5% TCA to precipitate the DNA, and finally with ethanol to dry the filters.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • The data will be in counts per minute (CPM).

    • Plot the percentage of inhibition of [³H]Thymidine incorporation against the log concentration of this compound.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: MTT Cell Proliferation Assay

This colorimetric assay is a common, non-radioactive alternative suitable for established cell lines, such as medulloblastoma cell lines with an activated Hedgehog pathway (e.g., Daoy, or cells derived from Ptc+/- mice).

Materials:

  • Medulloblastoma cell line (e.g., Daoy)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Culture medulloblastoma cells B Seed cells in 96-well plates A->B C Treat with this compound (various concentrations) B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

References

Application Notes and Protocols: Alkaline Phosphatase Differentiation Assay Using MRT-92

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The differentiation of stem cells into specialized cell types is a cornerstone of developmental biology and regenerative medicine. Osteogenic differentiation, the process by which stem cells become bone-forming osteoblasts, is characterized by the upregulation of several key markers, with alkaline phosphatase (ALP) being a critical early indicator. The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and has been implicated in osteoblast differentiation.[1][2][3] The Smoothened (Smo) receptor is a key transducer of the Hh signal.[1] MRT-92 is a potent and specific antagonist of the Smoothened receptor, effectively inhibiting the Hedgehog signaling pathway.[1][4] These application notes provide a detailed protocol for utilizing this compound in an alkaline phosphatase-based assay to investigate the role of the Hedgehog pathway in osteogenic differentiation.

Principle of the Assay

This assay is designed to assess the effect of this compound on the osteogenic differentiation of mesenchymal stem cells (MSCs). MSCs are cultured in an osteogenic differentiation medium to induce their commitment to the osteoblast lineage. The extent of differentiation is quantified by measuring the activity of alkaline phosphatase, an enzyme highly expressed in active osteoblasts. By treating the cells with varying concentrations of this compound, researchers can determine the impact of Hedgehog pathway inhibition on ALP activity and, by extension, on osteogenic differentiation. The assay includes both a qualitative staining method for visualizing ALP expression and a quantitative colorimetric assay for precise measurement of enzyme activity.

Data Presentation

Table 1: Qualitative Alkaline Phosphatase (ALP) Staining Results
Treatment GroupThis compound Conc.Visual Staining IntensityMicroscopic Observations
Undifferentiated Control-- (Negative)No visible blue/purple staining. Cells maintain a fibroblastic morphology.
Differentiated Control0 µM+++ (Strong)Intense blue/purple staining in a high percentage of cells. Cells exhibit a more cuboidal, osteoblast-like morphology.
This compound Treatment 11 nM++ (Moderate)Reduced intensity of blue/purple staining compared to the differentiated control.
This compound Treatment 210 nM+ (Weak)Minimal blue/purple staining observed in a small fraction of cells.
This compound Treatment 3100 nM- (Negative)No significant blue/purple staining, similar to the undifferentiated control.
Table 2: Quantitative Alkaline Phosphatase (ALP) Activity
Treatment GroupThis compound Conc.Absorbance at 405 nm (Mean ± SD)ALP Activity (nmol pNP/min/mg protein)Fold Change vs. Differentiated Control
Undifferentiated Control-0.15 ± 0.025.2 ± 0.70.10
Differentiated Control0 µM1.20 ± 0.1050.1 ± 4.21.00
This compound Treatment 11 nM0.85 ± 0.0835.5 ± 3.30.71
This compound Treatment 210 nM0.40 ± 0.0516.7 ± 2.10.33
This compound Treatment 3100 nM0.18 ± 0.037.5 ± 1.20.15

Signaling Pathway and Experimental Workflow

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits MRT92 This compound MRT92->SMO Blocks GLI GLI SUFU->GLI Inhibits GLI-A GLI (Active) Target Genes Target Gene Transcription GLI-A->Target Genes Osteogenic Differentiation Osteogenic Differentiation Target Genes->Osteogenic Differentiation Experimental_Workflow cluster_ALP_Assay ALP Assay A 1. Seed Mesenchymal Stem Cells (MSCs) in 24-well plates B 2. Culture to 70-80% confluency A->B C 3. Induce Osteogenic Differentiation (with or without this compound) B->C D 4. Culture for 7-14 days (change medium every 2-3 days) C->D E 5. Perform Alkaline Phosphatase (ALP) Assay D->E F Qualitative Staining: Fix, stain, and visualize ALP expression E->F G Quantitative Assay: Lyse cells, add pNPP substrate, measure absorbance at 405 nm E->G H 6. Data Analysis and Interpretation F->H G->H

References

Application Note and Protocol: Quantifying Hedgehog Pathway Inhibition with MRT-92 using a Gli-Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. The Gli family of transcription factors are the final effectors of the Hh pathway, and their transcriptional activity serves as a reliable readout of pathway activation. The Gli-luciferase reporter assay is a robust and widely used method to quantify the activity of the Hh pathway in a high-throughput format. This application note provides a detailed protocol for utilizing a Gli-luciferase reporter assay to characterize the inhibitory potential of MRT-92, a potent Smoothened (SMO) antagonist.

This compound is a small molecule inhibitor that targets the 7-transmembrane protein Smoothened (SMO), a key transducer of the Hh signal.[1][2][3] By binding to the transmembrane domain of SMO, this compound effectively blocks downstream signaling and subsequent activation of Gli transcription factors.[1][4] This protocol will guide users through the process of activating the Hedgehog pathway, treating cells with this compound, and quantifying the resulting inhibition of Gli-mediated luciferase expression.

Signaling Pathway and Experimental Workflow

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of SMO. Ligand binding relieves this inhibition, allowing SMO to transduce the signal, leading to a cascade of events that culminates in the activation of Gli transcription factors. Activated Gli proteins translocate to the nucleus and induce the expression of target genes, including GLI1 itself and PTCH1. In the Gli-luciferase reporter assay, the cells are engineered to express a luciferase gene under the control of a Gli-responsive promoter.

Caption: Hedgehog signaling pathway and the mechanism of this compound inhibition.

The experimental workflow for the Gli-luciferase reporter assay with this compound involves seeding cells, activating the Hedgehog pathway, treating with a dilution series of this compound, and then measuring the luciferase activity.

Experimental_Workflow start Start seed_cells Seed Gli-Luciferase Reporter Cells (e.g., NIH/3T3 Shh-Light II) start->seed_cells incubate1 Incubate (16-24 hours) seed_cells->incubate1 activate_pathway Activate Hedgehog Pathway (e.g., with SAG) incubate1->activate_pathway treat_mrt92 Treat with this compound (serial dilution) activate_pathway->treat_mrt92 incubate2 Incubate (24-48 hours) treat_mrt92->incubate2 lyse_cells Lyse Cells incubate2->lyse_cells measure_luciferase Measure Luciferase Activity (Firefly and Renilla) lyse_cells->measure_luciferase analyze_data Data Analysis: Normalize and Calculate IC50 measure_luciferase->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Gli-luciferase reporter assay with this compound.

Materials and Methods

Materials
  • Cell Line: NIH/3T3 Shh-Light II cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 and Puromycin).

  • Hedgehog Pathway Agonist: Smoothened Agonist (SAG) (e.g., from Cayman Chemical).

  • Hedgehog Pathway Inhibitor: this compound (e.g., from MedChemExpress).[3][5]

  • Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Assay Reagents: Dual-Luciferase® Reporter Assay System (e.g., from Promega).

  • Equipment: 96-well white, clear-bottom tissue culture plates, luminometer, standard cell culture equipment (incubator, biosafety cabinet, etc.).

Methods

1. Cell Culture and Seeding

  • Culture NIH/3T3 Shh-Light II cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate for 16-24 hours to allow for cell attachment and monolayer formation. It is crucial for the cells to reach confluency before treatment.[6]

2. Compound Preparation

  • Prepare a stock solution of SAG (e.g., 10 mM in DMSO).

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Also, prepare a working solution of SAG in culture medium.

3. Cell Treatment

  • Carefully remove the culture medium from the wells, being cautious not to disturb the cell monolayer as confluent NIH/3T3 cells can detach easily.[6][7]

  • Add 50 µL of culture medium containing the desired concentration of SAG to all wells except the unstimulated control wells. A final concentration of 100-200 nM SAG is typically sufficient to induce a robust luciferase signal.

  • Immediately add 50 µL of the this compound serial dilutions to the appropriate wells. For control wells, add 50 µL of medium with the corresponding DMSO concentration.

  • The final volume in each well should be 100 µL.

  • Incubate the plate at 37°C for 24-48 hours.

4. Luciferase Assay

  • Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.

  • Carefully remove the medium from the wells.

  • Wash the cells once with 100 µL of PBS.

  • Add 20-25 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.[7]

  • Following the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System, add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

  • Next, add the Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

5. Data Analysis

  • For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for variations in cell number and transfection efficiency.[8][9][10]

  • The normalized data can be expressed as a percentage of the control (SAG-stimulated, no inhibitor).

  • Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The inhibitory activity of this compound on the Hedgehog pathway can be summarized in a table. The following is an example of how to present the quantitative data obtained from the Gli-luciferase reporter assay.

Treatment GroupThis compound Conc. (nM)Normalized Luciferase Activity (Mean ± SD)% Inhibition
Unstimulated Control01.00 ± 0.15-
SAG Control015.23 ± 1.890
SAG + this compound0.112.85 ± 1.5415.6
SAG + this compound0.38.97 ± 1.1241.1
SAG + this compound14.61 ± 0.5869.7
SAG + this compound31.83 ± 0.2388.0
SAG + this compound101.15 ± 0.1492.4
SAG + this compound301.02 ± 0.1393.3

IC50 of this compound: Based on the data, the calculated IC50 value for this compound in this assay is approximately 0.4 nM, which is consistent with published data.[1][2][3]

Conclusion

This application note provides a comprehensive protocol for using a Gli-luciferase reporter assay to quantify the inhibitory activity of this compound on the Hedgehog signaling pathway. The described methodology, from cell culture to data analysis, offers a robust and reproducible approach for characterizing SMO antagonists and screening for novel Hedgehog pathway inhibitors. The high potency of this compound makes it a valuable tool for studying the intricacies of Hedgehog signaling and its role in disease.

References

Application Notes and Protocols: Assessing MRT-92 Efficacy in Drug-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-92 is a potent and novel antagonist of the Smoothened (SMO) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is a critical driver in the pathogenesis of several cancers, including medulloblastoma and basal cell carcinoma. While targeted inhibitors of SMO have shown clinical efficacy, the development of drug resistance, often through mutations in the SMO receptor, presents a significant clinical challenge.

This compound distinguishes itself by its unique binding mode to the SMO receptor, allowing it to overcome certain resistance mechanisms that render other SMO inhibitors ineffective.[1] Notably, this compound maintains its high potency against the D473H mutation in SMO, a common mutation that confers resistance to the first-generation SMO inhibitor, vismodegib (GDC-0449).[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound in drug-resistant cell lines, enabling researchers to effectively evaluate its potential as a therapeutic agent.

Data Presentation

The following tables summarize the reported in vitro efficacy of this compound in various assays, including a direct comparison with other SMO inhibitors in a drug-resistant context.

Table 1: In Vitro Efficacy of this compound in Various Hedgehog Pathway-Dependent Assays

Assay TypeCell Line/SystemAgonist (Concentration)This compound IC₅₀ (nM)Reference
Cerebellar Granule Progenitor (GCP) Cell ProliferationPrimary rat GCPsSAG (10 nM)0.4[1][3]
BODIPY-cyclopamine Binding AssayHEK293 cells expressing human SMO-8.4[2]
Gli-Luciferase Reporter AssayShh-light2 (NIH3T3)ShhN (5 nM)2.8[1]
Alkaline Phosphatase (AP) ResponseC3H10T1/2 cellsSAG (100 nM)5.6[1]

Table 2: Comparative Efficacy of this compound and Other SMO Inhibitors Against Wild-Type and Drug-Resistant SMO

CompoundSMO GenotypeAssayIC₅₀ (nM)Fold Change vs. WTReference
This compound Wild-Type [³H]this compound Competition BindingNot reported directly, but no significant change in binding affinity-[1]
This compound D473H Mutant [³H]this compound Competition BindingNot significantly different from Wild-Type~1[1][2]
LY2940680Wild-Type[³H]this compound Competition BindingNot reported directly-[1]
LY2940680D473H Mutant[³H]this compound Competition Binding>100-fold increase compared to Wild-Type>100[1]
GDC-0449 (Vismodegib)Wild-TypeGCP Proliferation~3-[1]
GDC-0449 (Vismodegib)D473H MutantNot reported, but known resistance--[1]

Experimental Protocols

Here, we provide detailed protocols for key experiments to assess the efficacy of this compound in both sensitive and drug-resistant cell lines.

Protocol 1: Generation of Vismodegib-Resistant Medulloblastoma Cell Lines

This protocol describes the generation of medulloblastoma cell lines with acquired resistance to vismodegib, which can then be used to assess the efficacy of this compound.

Materials:

  • DAOY or other suitable medulloblastoma cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Vismodegib (GDC-0449)

  • DMSO (vehicle control)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Initial Seeding: Culture DAOY cells in their recommended complete growth medium.

  • Stepwise Dose Escalation:

    • Begin by treating the cells with a low concentration of vismodegib (e.g., the IC₂₀, the concentration that inhibits 20% of cell growth).

    • Continuously culture the cells in the presence of this concentration, passaging them as they reach 70-80% confluency.

    • Once the cells show stable growth and morphology, gradually increase the concentration of vismodegib in a stepwise manner. A typical increase would be 1.5 to 2-fold.

    • At each new concentration, monitor the cells for signs of toxicity. If significant cell death occurs, maintain the culture at that concentration until a resistant population emerges and resumes stable proliferation.

  • Maintenance of Resistant Lines: Once a cell line is established that can proliferate in a high concentration of vismodegib (e.g., 10-20 µM), maintain the culture in the continuous presence of this concentration to ensure the stability of the resistant phenotype.

  • Characterization of Resistance:

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC₅₀ of vismodegib for the resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC₅₀ confirms the resistant phenotype.

    • Sequence the SMO gene in the resistant cell line to identify potential resistance-conferring mutations, such as the D473H substitution.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic or cytostatic effects of this compound on both parental and drug-resistant cell lines.

Materials:

  • Parental and drug-resistant medulloblastoma cell lines

  • Complete growth medium

  • This compound

  • Vismodegib (for comparison)

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and any comparator compounds (e.g., vismodegib) in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.

    • Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Protocol 3: Gli-Luciferase Reporter Assay

This assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

  • Shh-light2 cells (NIH3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase)

  • Complete growth medium (DMEM with 10% calf serum)

  • Sonic Hedgehog (ShhN) conditioned medium or a small molecule SMO agonist like SAG

  • This compound

  • 96-well plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-light2 cells into a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound and Agonist Treatment:

    • Prepare serial dilutions of this compound in serum-free or low-serum medium.

    • Add the this compound dilutions to the wells.

    • Immediately after, add the Hh pathway agonist (e.g., ShhN conditioned medium or SAG at a final concentration of 100 nM).

    • Include control wells with agonist only (positive control) and vehicle only (negative control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of Hh pathway activity for each this compound concentration relative to the agonist-only control.

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC₅₀ value.

Protocol 4: [³H]Thymidine Incorporation Assay for Cerebellar Granule Progenitor (GCP) Cell Proliferation

This assay directly measures DNA synthesis as an indicator of cell proliferation in response to Hedgehog pathway activation and its inhibition by this compound.

Materials:

  • Primary cerebellar granule progenitor (GCP) cells isolated from P7 mouse or rat pups

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

  • SMO agonist (e.g., SAG)

  • This compound

  • [³H]Thymidine

  • 96-well plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • GCP Isolation and Seeding: Isolate GCPs from the cerebella of P7 pups and plate them in 96-well plates coated with poly-L-lysine at a density of 2 x 10⁵ cells/well.

  • Compound and Agonist Treatment:

    • After 24 hours in culture, treat the cells with serial dilutions of this compound.

    • Add the SMO agonist SAG (e.g., at a final concentration of 100 nM) to all wells except the negative control.

  • [³H]Thymidine Labeling: After 24 hours of treatment, add 1 µCi of [³H]thymidine to each well and incubate for an additional 24 hours.

  • Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Measure the amount of incorporated [³H]thymidine using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each this compound concentration relative to the SAG-only control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.

Mandatory Visualization

Hedgehog Signaling Pathway and this compound Inhibition

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI-A GLI-A SMO->GLI-A Leads to Activation This compound This compound This compound->SMO Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI-R GLI-R GLI->GLI-R Cleavage Target Genes Target Genes GLI-R->Target Genes Represses GLI-A->Target Genes Activates

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on the SMO receptor.

Experimental Workflow for Assessing this compound Efficacy in Drug-Resistant Cell Lines

Experimental_Workflow cluster_assays Efficacy Assays start Start: Parental Cancer Cell Line step1 Generate Drug-Resistant Cell Line (e.g., via chronic vismodegib exposure) start->step1 step2 Characterize Resistance: - Determine IC50 of vismodegib - Sequence SMO gene step1->step2 step3 Assess this compound Efficacy in Parental vs. Resistant Lines step2->step3 assay1 Cell Viability Assay (e.g., MTT) step3->assay1 assay2 Hedgehog Pathway Reporter Assay (e.g., Gli-Luciferase) step3->assay2 assay3 Cell Proliferation Assay (e.g., [3H]Thymidine Incorporation) step3->assay3 step4 Data Analysis: - Compare IC50 values of this compound - Evaluate pathway inhibition assay1->step4 assay2->step4 assay3->step4 end Conclusion: Determine This compound efficacy in drug-resistant models step4->end

Caption: Workflow for evaluating this compound efficacy in drug-resistant cancer cell lines.

References

Application Notes and Protocols for Studying Smoothened Mutations with MRT-92

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-92 is a potent and novel antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway, often due to activating mutations in SMO, is implicated in various cancers, including medulloblastoma and basal cell carcinoma.[3][4][5] this compound distinguishes itself from other SMO antagonists by its unique binding mode, occupying both major ligand-binding sites within the seven-transmembrane (7TM) domain of SMO.[1][6][7] This allows it to be effective against certain mutations that confer resistance to other drugs, such as the clinically relevant D473H mutation.[1][8] These application notes provide detailed protocols for utilizing this compound to study wild-type and mutant SMO, assess its inhibitory activity, and characterize its binding properties.

Data Presentation

Table 1: Comparative IC50 Values of this compound and Other SMO Antagonists
CompoundShh-Light2 (IC50, nM)C3H10T1/2 (IC50, nM)GCPs (IC50, nM)BC binding (IC50, nM)
This compound 2.85.60.48.4
MRT-83 10.115.86.14.6
LDE225 12.517.53.012.3
GDC-0449 15.621.62.810.1

Data compiled from Hoch et al., 2015.[1]

Table 2: Effect of SMO Mutations on [³H]this compound Binding
hSMO Construct[³H]this compound Binding (% of WT)
Wild-Type (WT)100
D384A85
S387A105
Y394A15
R400A20
L325F40
V329F25
I408F100
T466F30
D473H110
E518K120
M525G35

Data represents the percentage of total [³H]this compound binding to membranes from HEK293 cells transiently expressing mutant hSMO, relative to wild-type hSMO.[1]

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway and this compound Inhibition

Hedgehog_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_act GLI (active) GLI->GLI_act GLI_act_nuc GLI (active) GLI_act->GLI_act_nuc TargetGenes Target Gene Transcription GLI_act_nuc->TargetGenes activates Shh Shh Ligand Shh->PTCH binds MRT92 This compound MRT92->SMO inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

This compound Binding to Wild-Type and Mutant SMO

MRT92_Binding_Logic cluster_WT Wild-Type SMO cluster_Mutant Mutant SMO WT_SMO WT SMO (Both Sites Intact) Binding_WT High Affinity Binding WT_SMO->Binding_WT MRT92_WT This compound MRT92_WT->WT_SMO D473H_SMO D473H SMO (Site 1 Altered) Binding_D473H Binding Retained D473H_SMO->Binding_D473H Other_Mutant_SMO Other Mutants (e.g., Y394A, V329F) Binding_Other Binding Impaired Other_Mutant_SMO->Binding_Other MRT92_Mutant This compound MRT92_Mutant->D473H_SMO MRT92_Mutant->Other_Mutant_SMO

Caption: Logical diagram of this compound binding to wild-type vs. mutant SMO.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Start: Select Cell Line (e.g., Shh-Light2, C3H10T1/2) culture Cell Culture and Seeding start->culture treatment Treatment: 1. Hh Pathway Agonist (e.g., SAG) 2. This compound (dose range) culture->treatment incubation Incubation (Time and conditions vary by assay) treatment->incubation assay Perform Assay incubation->assay luciferase Luciferase Reporter Assay (Measures Gli activity) assay->luciferase  for Shh-Light2 ap Alkaline Phosphatase (AP) Assay (Measures osteoblast differentiation) assay->ap  for C3H10T1/2 proliferation [³H]Thymidine Incorporation (Measures cell proliferation) assay->proliferation  for GCPs data Data Analysis: Calculate IC50 values luciferase->data ap->data proliferation->data

Caption: General experimental workflow for evaluating this compound's inhibitory activity.

Experimental Protocols

Cell Culture and Transfection
  • Cell Lines :

    • HEK293 cells : Used for transient transfection of wild-type and mutant human SMO (hSMO) constructs for binding assays.[1]

    • Shh-Light2 cells : NIH3T3 cells stably expressing a Gli-dependent firefly luciferase reporter, used to measure Hh pathway activity.

    • C3H10T1/2 cells : Mesenchymal progenitor cells that differentiate into osteoblasts in response to Hh pathway activation.[1]

    • Rat cerebellar granule cell precursors (GCPs) : Primary cells used for proliferation assays.[1]

  • Culture Conditions :

    • HEK293, Shh-Light2, and C3H10T1/2 cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Specific selection agents (e.g., G418, Zeocin) should be used for stably transfected cell lines as required.[6]

  • Transient Transfection (for HEK293 cells) :

    • Seed HEK293 cells in appropriate plates (e.g., 6-well or 10-cm dishes) to reach 70-80% confluency on the day of transfection.

    • Use a suitable transfection reagent (e.g., X-tremeGENE 9) according to the manufacturer's protocol.

    • Prepare a mix of plasmid DNA (encoding WT or mutant SMO) and the transfection reagent in serum-free medium.

    • Incubate the mixture at room temperature for 15-20 minutes.

    • Add the transfection complex to the cells and incubate for 24-48 hours before proceeding with subsequent assays.

Gli-Dependent Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Hh pathway.

  • Materials :

    • Shh-Light2 cells

    • ShhN conditioned medium or a small molecule SMO agonist (e.g., SAG)

    • This compound

    • Luciferase assay reagent (e.g., Bright-Glo)

    • 96-well white, clear-bottom plates

  • Protocol :

    • Seed Shh-Light2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to attach overnight.

    • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.

    • Treat the cells with a constant concentration of Hh pathway agonist (e.g., 5 nM ShhN or 100 nM SAG) and a serial dilution of this compound.

    • Incubate the plate for 40-48 hours at 37°C.[6]

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • Plot the luciferase signal against the log concentration of this compound to determine the IC50 value.

Alkaline Phosphatase (AP) Assay in C3H10T1/2 Cells

This assay measures Hh-induced differentiation of mesenchymal progenitors into osteoblasts.

  • Materials :

    • C3H10T1/2 cells

    • SMO agonist (e.g., 0.1 µM SAG)[1]

    • This compound

    • AP substrate (e.g., p-nitrophenyl phosphate)

    • 96-well plates

  • Protocol :

    • Seed C3H10T1/2 cells in a 96-well plate.

    • Treat the cells with a constant concentration of SAG and a serial dilution of this compound.

    • Incubate for 6 days, replacing the medium with fresh agonist and antagonist every 2 days.[6]

    • After 6 days, wash the cells with PBS and lyse them.

    • Add the AP substrate and incubate until a color change is visible.

    • Measure the absorbance at 405 nm using a plate reader.

    • Calculate the IC50 value of this compound based on the dose-response curve.

Radioligand Binding Assay for SMO

This protocol is used to determine the binding affinity of this compound to wild-type or mutant SMO expressed in HEK293 cells.

  • Materials :

    • HEK293 cells transfected with the desired SMO construct

    • [³H]this compound (radiolabeled ligand)

    • Membrane preparation buffer (e.g., HEPES buffer)

    • Unlabeled this compound or other SMO antagonists for competition assays

    • Glass fiber filters

    • Scintillation fluid and counter

  • Protocol :

    • Membrane Preparation :

      • Harvest transfected HEK293 cells 48 hours post-transfection.

      • Homogenize cells in ice-cold buffer and centrifuge at low speed to remove nuclei.

      • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

      • Resuspend the membrane pellet in the binding buffer and determine the protein concentration.

    • Binding Assay :

      • In a 96-well plate, add 20 µg of membrane protein per well.[1]

      • For saturation binding, add increasing concentrations of [³H]this compound. For competition binding, add a constant concentration of [³H]this compound (e.g., 0.5 nM) and increasing concentrations of unlabeled competitor.[1]

      • Define non-specific binding using a high concentration of an unlabeled antagonist (e.g., 1 µM GDC-0449).[1]

      • Incubate at 37°C for 180 minutes.[1]

      • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

      • Wash the filters with ice-cold buffer.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis :

      • Analyze saturation binding data using Scatchard analysis to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).

      • Analyze competition binding data to determine the IC50 or Ki values for the competing ligands.

These protocols provide a framework for investigating the interaction of this compound with Smoothened and its effect on the Hedgehog signaling pathway. Researchers should optimize conditions based on their specific experimental setup and cell lines.

References

Troubleshooting & Optimization

MRT-92 Technical Support Center: Troubleshooting Aqueous Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with MRT-92 in aqueous solutions. The following information is designed to offer practical troubleshooting strategies and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) and is reported to be insoluble in water.[1] Therefore, DMSO is the recommended solvent for preparing stock solutions of this compound.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in anhydrous, sterile DMSO to your desired concentration. It is recommended to start with a high-concentration stock solution (e.g., 10 mM or higher, if solubility permits) to minimize the volume of DMSO added to your aqueous experimental setup.

Q3: How should I store the this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C for short-term (days to weeks) or -80°C for long-term (months to years) storage.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?

A4: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2][3] However, for sensitive or primary cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[2][4] It is always best practice to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Encountering precipitation when diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium is a common issue. This guide provides a systematic approach to troubleshoot and mitigate this problem.

Problem: Precipitate forms immediately upon dilution of this compound DMSO stock into aqueous media.

This is often due to the rapid change in solvent polarity, causing the hydrophobic compound to crash out of solution.

Potential Cause Troubleshooting Step Detailed Protocol/Guidance
Rapid Solvent Exchange Perform serial dilutions.Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-free medium or PBS. Gently mix, and then add this intermediate dilution to the final volume of your complete medium. This gradual decrease in DMSO concentration can help maintain solubility.
High Final Concentration Lower the final concentration of this compound.Determine the maximum soluble concentration of this compound in your specific aqueous medium. It's possible the intended final concentration exceeds its solubility limit in that buffer.
Temperature Effects Pre-warm the aqueous medium.Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the this compound stock solution. Some compounds are more soluble at higher temperatures.
Problem: Solution is initially clear but a precipitate forms over time.

This may indicate that the compound is not stable in the aqueous environment or that its solubility is time-dependent under the experimental conditions.

Potential Cause Troubleshooting Step Detailed Protocol/Guidance
Compound Instability Check for compound degradation.The stability of this compound in your specific aqueous buffer and temperature over the time course of your experiment may be a factor. While specific stability data is not readily available, this is a consideration for any experimental setup.
Media Component Interaction Test solubility in a simpler buffer.To determine if components in your complete cell culture medium (e.g., salts, proteins in serum) are causing precipitation, test the solubility of this compound in a simpler buffer like Phosphate Buffered Saline (PBS).
pH Sensitivity Ensure stable pH of the medium.Use a buffered medium (e.g., containing HEPES) to maintain a stable pH, as pH changes resulting from cell metabolism could potentially affect the solubility of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of this compound and solvents in experimental settings.

Parameter Value Source
This compound IC₅₀ (SAG-induced GCP proliferation) 0.4 nM[2][5]
This compound K_d_ (for hSmo) 0.3 nM[2][5]
Recommended Final DMSO Concentration (most cell lines) ≤ 0.5%[2][3]
Recommended Final DMSO Concentration (sensitive/primary cells) ≤ 0.1%[2][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound can be found on the supplier's datasheet).

  • Weigh the calculated amount of this compound powder in a sterile tube.

  • Add the corresponding volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Sterile conical tubes or microcentrifuge tubes

Procedure (for a final concentration of 10 µM with a final DMSO concentration of 0.1%):

  • Intermediate Dilution: In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed serum-free medium. This creates a 100 µM intermediate solution with 1% DMSO. Mix gently by pipetting.

  • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of your final volume of pre-warmed complete cell culture medium. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Mix gently by inverting the tube or pipetting.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store intermediate Prepare Intermediate Dilution (e.g., in serum-free media) store->intermediate Use one aliquot final Prepare Final Dilution in Complete Media intermediate->final add_to_cells Add to Cell Culture final->add_to_cells troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? check_dilution Review Dilution Method start->check_dilution Yes, immediately check_conc Is Final Concentration Too High? start->check_conc Yes, immediately check_temp Is Medium Cold? start->check_temp Yes, immediately check_stability Consider Compound Stability start->check_stability Yes, over time check_media Media Component Interaction? start->check_media Yes, over time check_ph Is pH Stable? start->check_ph Yes, over time serial_dilute Implement Serial Dilution check_dilution->serial_dilute lower_conc Lower Final Concentration check_conc->lower_conc warm_media Pre-warm Medium to 37°C check_temp->warm_media test_pbs Test in Simpler Buffer (PBS) check_media->test_pbs use_hepes Use HEPES-buffered Medium check_ph->use_hepes signaling_pathway Hh Hedgehog (Hh) Ligand Ptc Patched (Ptc) Receptor Hh->Ptc Binds Smo Smoothened (Smo) Receptor Ptc->Smo Inhibits SUFU SUFU Smo->SUFU Inactivates MRT92 This compound MRT92->Smo Inhibits Gli Gli Transcription Factors SUFU->Gli Sequesters TargetGenes Hh Target Gene Expression Gli->TargetGenes Activates

References

Technical Support Center: MRT-92 In Vivo Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MRT-92 in in vivo experiments. The information is tailored for scientists and drug development professionals to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and novel small molecule antagonist of the Smoothened (SMO) receptor.[1][2][3] It functions by inhibiting the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers.[4][5][6] this compound has a unique binding mode, occupying the entire transmembrane cavity of the SMO receptor.[1][2][3] This distinct interaction may allow it to overcome resistance observed with other SMO inhibitors that target different sites on the receptor.[1]

Q2: What is the in vitro potency of this compound?

This compound demonstrates subnanomolar antagonist activity in various Hedgehog cell-based assays.[1][2][3] Notably, it inhibits rodent cerebellar granule cell proliferation with a half-maximal inhibitory concentration (IC50) of 0.4 nM.[1][2]

Q3: Has this compound been used in in vivo studies?

Yes, this compound has been used in in vivo studies. For instance, it has been evaluated in an orthotopic melanoma model, where its combination with a BRD4 degrader, MZ1, showed a synergistic anti-proliferative effect.[7]

Q4: What is a recommended starting dose for this compound in mice?

While a definitive optimal dose has not been published for all animal models, a starting point can be inferred from its potent in vitro activity and data from other SMO inhibitors. A dose-finding study is strongly recommended. Based on preclinical studies with other potent SMO inhibitors, a starting dose range of 10-50 mg/kg, administered daily, could be considered for initial efficacy studies.

Q5: What is a suitable vehicle for in vivo administration of this compound?

As with many small molecule inhibitors, this compound is likely to have low aqueous solubility. A common vehicle for such compounds is a formulation containing DMSO, PEG, and/or Tween 80 in saline or water. A typical formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, solubility and stability of this compound in the chosen vehicle should be confirmed experimentally.

Q6: What is the recommended route of administration for this compound?

Given that other SMO inhibitors like vismodegib and sonidegib are orally bioavailable, oral gavage is a potential route for this compound administration.[4][5][8][9] Intraperitoneal (IP) injection is another common route for preclinical studies. The choice of administration route should be guided by the experimental goals and the pharmacokinetic properties of the specific formulation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of efficacy in vivo - Suboptimal dosage- Poor bioavailability/pharmacokinetics- Inappropriate animal model- Drug instability in vehicle- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose.- Characterize the pharmacokinetic profile (e.g., plasma concentration over time) to ensure adequate exposure.- Confirm that the tumor model is dependent on the Hedgehog signaling pathway.- Prepare fresh formulations daily and check for precipitation before administration.
Toxicity or adverse effects (e.g., weight loss) - Dose is too high- Vehicle toxicity- Reduce the dose or dosing frequency.- Administer a vehicle-only control group to assess vehicle-related toxicity.- Consider refining the vehicle formulation to reduce the concentration of potentially toxic components like DMSO.
Drug precipitation in the formulation - Poor solubility of this compound in the chosen vehicle- Temperature changes- Test different vehicle compositions to improve solubility.- Gently warm the formulation before administration and ensure it is a clear solution.
Tumor resistance to this compound - Pre-existing or acquired mutations in the Hedgehog pathway downstream of SMO (e.g., SUFU, GLI2)- Activation of parallel oncogenic pathways- Genotype the tumor model to confirm SMO dependency.- Consider combination therapies targeting downstream components of the Hh pathway or other relevant signaling pathways.[7]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and Other SMO Inhibitors

Compound Target IC50 (nM) Assay Reference
This compound SMO0.4Rodent Cerebellar Granule Cell Proliferation[1][2]
Vismodegib (GDC-0449) SMO~3Varies by assay[6]
Sonidegib (LDE225) SMO~2.5Varies by assay[6]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

  • Objective: To prepare a stable and injectable formulation of this compound.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Polyethylene glycol 300 (PEG300), sterile

    • Tween 80, sterile

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add DMSO to dissolve the this compound completely. Vortex briefly.

    • Add PEG300 and vortex until the solution is homogenous.

    • Add Tween 80 and vortex to mix.

    • Add sterile saline to the final desired volume and vortex thoroughly.

    • Visually inspect the solution for any precipitation. If necessary, gently warm the solution to 37°C to aid dissolution.

    • Prepare the formulation fresh on each day of dosing.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID or athymic nude)

    • Hedgehog-dependent cancer cell line (e.g., medulloblastoma or basal cell carcinoma cell lines)

    • Matrigel (optional)

    • Calipers

    • This compound formulation

    • Vehicle control

  • Procedure:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound formulation or vehicle control to the respective groups at the determined dose, frequency, and route (e.g., daily oral gavage).

    • Measure tumor volume and body weight 2-3 times per week.

    • Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits (upon activation) GLI GLI Proteins SUFU->GLI Sequesters & Promotes Cleavage GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Transcription MRT92 This compound MRT92->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation Prepare this compound Formulation Dosing Administer this compound or Vehicle Formulation->Dosing Animal_Model Establish Xenograft Tumor Model Randomization Randomize Mice into Treatment & Control Groups Animal_Model->Randomization Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Euthanize at Study Endpoint Monitoring->Endpoint Tumor_Analysis Excise Tumors for PD & Histo Analysis Endpoint->Tumor_Analysis Data_Analysis Analyze & Interpret Data Tumor_Analysis->Data_Analysis

Caption: General experimental workflow for an in vivo efficacy study of this compound.

References

Technical Support Center: Troubleshooting MRT-92 Instability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential instability issues with MRT-92 in cell culture media. The following information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not observing the expected downstream effects of Hedgehog pathway inhibition after treating my cells with this compound. Could the compound be unstable in my culture media?

A1: This is a possibility. While this compound is a potent Smoothened (Smo) antagonist, its efficacy can be compromised if the molecule is not stable under your specific experimental conditions.[1][2] Several factors can contribute to the apparent instability or loss of activity of a small molecule in cell culture.

Troubleshooting Steps:

  • Verify Compound Integrity: Before troubleshooting in-culture stability, confirm the integrity of your this compound stock.

    • Action: Check the certificate of analysis (CoA) for your batch of this compound.

    • Rationale: Ensures that the compound met quality standards upon purchase.

  • Assess Stock Solution Stability: Repeated freeze-thaw cycles or improper storage can degrade the compound.

    • Action: Prepare fresh dilutions of this compound from a new aliquot for each experiment. Avoid using old stock solutions that have been stored for an extended period, especially at room temperature.

    • Rationale: this compound should be stored at -20°C for the long term (months to years) and at 0-4°C for the short term (days to weeks).[3]

  • Evaluate Media Compatibility: Components in your cell culture media could potentially interact with and degrade this compound.

    • Action: Perform a simple in-vitro stability test. Incubate this compound in your complete cell culture medium (without cells) at 37°C for various time points (e.g., 0, 6, 12, 24, 48 hours). Analyze the concentration of intact this compound at each time point using HPLC or LC-MS.

    • Rationale: This will directly assess the chemical stability of this compound in your specific culture environment.

Q2: My dose-response curve for this compound is inconsistent between experiments. What could be the cause?

A2: Inconsistent dose-response curves are a common issue in cell-based assays and can point towards problems with compound stability, solubility, or experimental variability.

Troubleshooting Steps:

  • Control for Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can have cytotoxic effects at higher concentrations.

    • Action: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle control with the highest concentration of the solvent used in your experiment.

    • Rationale: High concentrations of some solvents can be toxic to cells, confounding the results.

  • Check for Precipitation: this compound may precipitate out of solution at higher concentrations in aqueous media, leading to a lower effective concentration.

    • Action: Visually inspect the media in your culture plates for any signs of precipitation, especially at the highest concentrations of this compound. You can also centrifuge a sample of the media and check for a pellet.

    • Rationale: If the compound is not fully dissolved, the cells are not being exposed to the intended concentration.

  • Standardize Cell Culture Practices: Variations in cell handling can lead to inconsistent results.

    • Action: Use cells of a consistent passage number and ensure they are seeded at a uniform density. Allow cells to adhere and resume logarithmic growth before adding this compound.

    • Rationale: Cell health and density can significantly impact their response to a compound.

Q3: I suspect my this compound is degrading. What are the common causes of small molecule degradation in cell culture media?

A3: Several factors in standard cell culture conditions can contribute to the degradation of small molecules:

  • pH: The pH of most culture media is around 7.4. Some compounds are unstable at this pH.

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.

  • Reactive Components: Some media components, like certain amino acids or reducing agents, could potentially react with the compound.

  • Light Exposure: If a compound is light-sensitive, exposure to ambient light during handling can cause degradation.[4]

  • Enzymatic Degradation: Although less common for synthetic small molecules in cell-free media, if using serum-containing media, esterases or other enzymes present in the serum could potentially metabolize the compound.

Data Presentation

Table 1: Hypothetical In-Vitro Stability of this compound in Different Culture Media

Time (hours)This compound Concentration in Medium A (DMEM + 10% FBS) [% of initial]This compound Concentration in Medium B (Serum-Free Medium) [% of initial]
0100%100%
695%98%
1288%96%
2475%94%
4860%91%

Caption: This table illustrates a hypothetical scenario where this compound shows greater stability in a serum-free medium compared to a medium containing Fetal Bovine Serum (FBS), suggesting potential enzymatic degradation or interaction with serum components.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media via HPLC

Objective: To determine the chemical stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Complete cell culture medium (the same used in your experiments)

  • 37°C incubator with 5% CO2

  • Sterile microcentrifuge tubes

  • HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the complete cell culture medium with this compound to a final concentration of 10 µM. Vortex briefly to mix.

  • Aliquot 1 mL of the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48 hours).

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At each time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples.

  • To precipitate proteins, add an equal volume of cold acetonitrile to each sample. Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to HPLC vials.

  • Analyze the samples by HPLC.

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A suitable gradient to separate this compound from any degradation products (e.g., 5% to 95% B over 15 minutes).

    • Detection: UV detector at a wavelength appropriate for this compound.

  • Quantify the peak area corresponding to intact this compound at each time point. Express the results as a percentage of the peak area at time 0.

Visualizations

Hedgehog_Signaling_Pathway cluster_cilia Primary Cilium Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 SMO_inactive Smoothened (SMO) (Inactive) PTCH1->SMO_inactive Inhibits SMO_active Smoothened (SMO) (Active) GLI_complex SUFU-GLI Complex SMO_inactive->GLI_complex Allows formation of SUFU Suppressor of Fused (SUFU) SMO_active->SUFU Inhibits SUFU SUFU->GLI_complex Releases GLI GLI_rep GLI Repressor (GLI-R) GLI_complex->GLI_rep Leads to cleavage GLI_act GLI Activator (GLI-A) GLI_complex->GLI_act Forms Target_Genes Hedgehog Target Genes (e.g., PTCH1, GLI1) GLI_rep->Target_Genes Represses transcription Nucleus Nucleus GLI_act->Nucleus Translocates to MRT92 This compound MRT92->SMO_inactive Inhibits MRT92->SMO_active Prevents activation Nucleus->Target_Genes Activates transcription

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).

Caption: A logical workflow for troubleshooting potential this compound instability issues.

References

preventing MRT-92 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of MRT-92 in stock solutions.

Troubleshooting Guide

Q1: My this compound powder is not dissolving in DMSO. What should I do?

A1: If you are having difficulty dissolving this compound powder, consider the following steps:

  • Verify Solvent Quality: Ensure you are using fresh, anhydrous (water-free) dimethyl sulfoxide (DMSO). DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound.

  • Increase Mechanical Agitation: Vortex the solution for several minutes. If precipitation persists, sonicate the solution in a water bath for 10-15 minutes.

  • Gentle Warming: As a last resort, you can gently warm the solution to 37°C. Do not exceed this temperature, as excessive heat may degrade the compound.

  • Check Calculation: Double-check your calculations to ensure you are not attempting to prepare a stock solution at a concentration that exceeds the solubility limit of this compound.

Q2: My this compound stock solution, which was clear in DMSO, precipitated after being diluted into my aqueous cell culture medium or buffer. How can I prevent this?

A2: Precipitation upon dilution into an aqueous solution is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous solution. Instead, perform serial dilutions in your cell culture medium or buffer.

  • Lower Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO is as low as possible, typically below 0.5% for cell-based assays, to minimize solvent-induced toxicity and precipitation.

  • Pre-warm the Aqueous Solution: Warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes help maintain solubility.

  • Increase Final Volume: If possible, increase the final volume of your working solution to lower the effective concentration of this compound, which may help it stay in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most commonly recommended solvent for small molecule inhibitors like this compound is high-quality, anhydrous DMSO.

Q2: At what concentration should I prepare my this compound stock solution?

Q3: How should I store my this compound stock solution?

A3: Store your this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. When you need to use the stock, allow an aliquot to equilibrate to room temperature before opening the vial.

Q4: For how long is the this compound stock solution stable?

A4: When stored properly at -20°C or -80°C, DMSO stock solutions are generally stable for several months. However, it is best practice to prepare fresh dilutions from the stock for each experiment.

Data Presentation

While exact solubility values for this compound are not published, the following table provides a general guide for the solubility of similar small molecule inhibitors in common solvents. It is highly recommended to perform a solubility test for your specific batch of this compound.

SolventExpected SolubilityNotes
DMSO HighRecommended for primary stock solutions. Use anhydrous grade.
Ethanol Moderate to LowMay be used for some applications, but solubility is generally lower than in DMSO.
Water Very Low / InsolubleNot recommended for preparing stock solutions.
PBS (pH 7.4) Very Low / InsolubleNot recommended for preparing stock solutions.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 603.12 g/mol for HCl salt)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need 6.03 mg of this compound HCl.

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube for 2-3 minutes until the powder is completely dissolved. If necessary, sonicate for 10-15 minutes.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol for Determining this compound Solubility

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, Ethanol)

  • Microcentrifuge tubes

  • Vortexer

  • Sonicator

  • Microscope

Procedure:

  • Prepare a saturated solution: Add a small, known amount of this compound powder to a microcentrifuge tube.

  • Add solvent: Add a small, measured volume of the solvent to the tube.

  • Agitate: Vortex the tube for 5 minutes. If the powder dissolves completely, go back to step 1 and add more powder.

  • Equilibrate: If undissolved powder remains, sonicate the tube for 15 minutes and then let it sit at room temperature for at least one hour to ensure equilibrium.

  • Inspect for precipitate: After equilibration, centrifuge the tube at high speed for 5 minutes to pellet any undissolved solid.

  • Observe: Carefully take a small drop of the supernatant and examine it under a microscope. The absence of crystals indicates a clear solution at that concentration.

Visualizations

Troubleshooting_MRT92_Precipitation start Start: this compound Precipitation Issue issue_type What is the nature of the precipitation? start->issue_type powder_dissolve Powder won't dissolve in DMSO issue_type->powder_dissolve In Stock Solution solution_precipitate Precipitation after dilution in aqueous buffer issue_type->solution_precipitate In Working Solution check_solvent Use fresh, anhydrous DMSO powder_dissolve->check_solvent stepwise_dilution Perform stepwise dilutions solution_precipitate->stepwise_dilution agitate Vortex and/or sonicate check_solvent->agitate If persists warm Gently warm to 37°C agitate->warm If persists recalculate Verify concentration calculation warm->recalculate If persists end_dissolve Outcome: Clear Stock Solution recalculate->end_dissolve Resolved lower_dmso Keep final DMSO < 0.5% stepwise_dilution->lower_dmso prewarm_buffer Pre-warm aqueous solution to 37°C lower_dmso->prewarm_buffer end_dilute Outcome: Clear Working Solution prewarm_buffer->end_dilute Resolved

Caption: Troubleshooting flowchart for this compound precipitation issues.

Experimental_Workflow_Solubility_Test start Start: Determine this compound Solubility weigh Weigh this compound Powder start->weigh add_solvent Add known volume of solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex and Sonicate add_solvent->dissolve check Visually inspect for dissolved powder dissolve->check add_more Add more this compound powder check->add_more Completely Dissolved equilibrate Equilibrate for 1 hour check->equilibrate Solid Remains add_more->add_solvent centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge microscopy Examine supernatant under microscope centrifuge->microscopy end End: Solubility Determined microscopy->end

Caption: Experimental workflow for determining this compound solubility.

common experimental artifacts with MRT-92

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MRT-92

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent Smoothened (Smo) antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule acylguanidine compound that acts as a potent antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1][2] It functions by binding to the 7-transmembrane (7TM) domain of Smo, effectively blocking its activity and downstream signaling.[1][2] this compound is unique in that it occupies the entire transmembrane cavity of the Smo receptor, representing a third type of Smo antagonist.[1][2]

Q2: What are the primary research applications of this compound?

This compound is primarily used in cancer research to study the role of the Hedgehog signaling pathway in tumorigenesis. It has been shown to be effective in inhibiting the proliferation of cells in Hh-dependent cancers, such as medulloblastoma.[1][2] It is also a valuable tool for investigating the structural and functional aspects of the Smo receptor and for studying mechanisms of drug resistance related to Smo mutations.[1][2]

Q3: In which cell-based assays has this compound been validated?

This compound has been validated in a variety of cell-based assays, including:

  • Inhibition of rodent cerebellar granule cell proliferation.[1][2]

  • Inhibition of metabolic activity in medulloblastoma cells.[1]

  • Gli-dependent luciferase reporter assays in Shh-light2 cells.[1]

  • Alkaline phosphatase (AP) activity assays in C3H10T1/2 cells.[1]

  • Ciliary Smo accumulation assays.[3]

  • Cell-cycle analysis in cholangiocarcinoma cells.[4]

  • Western blot analysis for DNA damage and cell-cycle markers.[4]

Q4: Is a radiolabeled version of this compound available?

Yes, a tritiated analog, [3H]this compound, has been developed and used for radioligand binding assays to characterize the interaction of small molecule modulators with the Smo receptor.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected inhibition of Hedgehog signaling. Suboptimal concentration of this compound: The effective concentration can vary between cell lines and experimental conditions.Perform a dose-response curve to determine the optimal IC50 for your specific cell line and assay. Refer to the provided quantitative data for starting concentrations.
Compound instability: Improper storage or handling may lead to degradation of this compound.Store this compound as recommended by the supplier, typically as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cell line is not dependent on the canonical Hedgehog pathway: The observed phenotype may be driven by other signaling pathways.Confirm the expression and activity of key Hh pathway components (e.g., Ptch1, Smo, Gli1) in your cell line. Use a positive control (e.g., SAG-induced proliferation) to validate the pathway's activity.
Unexpected cytotoxicity or off-target effects observed. Induction of DNA damage: Inhibition of Smo by this compound has been shown to induce DNA damage in some cancer cell lines.[4]Co-treat with inhibitors of the DNA damage checkpoint, such as WEE1 inhibitors, to potentially mitigate this effect and enhance anti-tumor activity.[4] Monitor for markers of DNA damage (e.g., γH2AX) and apoptosis.
Non-specific binding: At very high concentrations, this compound may exhibit off-target binding, a common issue with small molecule inhibitors.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate vehicle controls (e.g., DMSO) in all experiments.
Difficulty reproducing binding assay results with [3H]this compound. Incorrect buffer composition: The binding affinity of [3H]this compound can be sensitive to the assay buffer.Use a recommended binding buffer, such as 50 mM HEPES, 3 mM MgCl2, pH 7.2, supplemented with 0.2% bovine serum albumin to reduce non-specific binding.[1]
Variable protein concentration: Inconsistent amounts of membrane preparation will lead to variable results.Perform a precise protein quantification of your membrane preparations (e.g., using a BCA assay) and use a consistent amount (e.g., 2-20 µg) for each binding reaction.[1]

Quantitative Data Summary

The following tables summarize the reported potency of this compound in various experimental systems.

Table 1: In Vitro Binding and Antagonist Activity of this compound

AssaySystemParameterValueReference
[3H]this compound BindinghSmo-expressing HEK293 cellsKd0.3 nM[1][2]
SAG-induced GCP ProliferationRat Cerebellar Granule CellsIC500.4 nM[1][2]
SAG-induced AP ActivityC3H10T1/2 cellsIC502.8 nM (with 0.05 µM SAG)[1]
ShhN-induced Gli-luciferase ActivityShh-light2 cellsIC500.3 nM[1]

Experimental Protocols

Radioligand Binding Assay with [3H]this compound

This protocol is adapted from Hoch et al., FASEB J., 2015.[1]

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human Smoothened (hSmo).

  • Binding Buffer: Prepare a buffer consisting of 50 mM HEPES, 3 mM MgCl2, pH 7.2, supplemented with 0.2% bovine serum albumin.

  • Reaction Setup: In polypropylene tubes, combine 2 µg of membrane protein, 0.4 nM of [3H]this compound, and the desired concentration of unlabeled competitor ligand in a final volume of 400 µl of binding buffer.

  • Incubation: Incubate the reactions for a specified time at a controlled temperature (e.g., 60 minutes at 37°C).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in polyethylenimine.

  • Washing: Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand, e.g., 1 µM GDC-0449) from total binding.

Cell Proliferation Assay (GCPs)

This protocol is adapted from Hoch et al., FASEB J., 2015.[1]

  • Cell Culture: Culture primary rat cerebellar granule cells (GCPs) under appropriate conditions.

  • Treatment: Induce proliferation by treating the cells with a Smo agonist, such as 0.01 µM SAG.

  • This compound Addition: Concurrently, treat the cells with increasing concentrations of this compound or vehicle control (DMSO).

  • [3H]Thymidine Incorporation: After a suitable incubation period (e.g., 24-48 hours), add [3H]thymidine to the culture medium and incubate for an additional period (e.g., 16-24 hours) to allow for its incorporation into newly synthesized DNA.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the cellular contents.

  • Scintillation Counting: Measure the amount of incorporated [3H]thymidine using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the maximal response induced by the agonist alone and calculate the IC50 value for this compound.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched1 (PTCH1) Hh->PTCH1 binds & inhibits SMO Smoothened (SMO) PTCH1->SMO GLI_complex GLI Protein Complex (inactive) SMO->GLI_complex SUFU Suppressor of Fused (SUFU) SUFU->GLI_complex sequesters GLI_A GLI Activator (GLI-A) GLI_complex->GLI_A leads to activation MRT92 This compound MRT92->SMO inhibits Target_Genes Target Gene Transcription GLI_A->Target_Genes promotes

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Experimental_Workflow_Troubleshooting Start Experiment Start: Inconsistent Results with this compound Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response Curve to determine IC50 Check_Concentration->Dose_Response No Check_Compound Is the compound stock viable? Check_Concentration->Check_Compound Yes Dose_Response->Check_Compound New_Aliquot Use a fresh aliquot of this compound and verify storage conditions Check_Compound->New_Aliquot No Check_Pathway Is the cell line Hh-dependent? Check_Compound->Check_Pathway Yes New_Aliquot->Check_Pathway Validate_Pathway Validate Hh pathway activity (e.g., with SAG agonist) Check_Pathway->Validate_Pathway No Check_Off_Target Are off-target effects suspected? Check_Pathway->Check_Off_Target Yes Validate_Pathway->Check_Off_Target Monitor_DNA_Damage Monitor for DNA damage markers (e.g., γH2AX) Check_Off_Target->Monitor_DNA_Damage Yes Solution Consistent Results Check_Off_Target->Solution No Monitor_DNA_Damage->Solution

Caption: A logical workflow for troubleshooting common experimental issues with this compound.

References

determining optimal incubation time for MRT-92

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments using MRT-92, a potent antagonist of the Smoothened (Smo) receptor in the Hedgehog signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound?

The optimal incubation time for this compound is highly dependent on the experimental context, including the cell line, the concentration of this compound used, and the specific biological endpoint being measured. Based on published studies, a reasonable starting point for many cell-based assays is between 24 and 72 hours. For instance, in studies with Ptc+/- medulloblastoma cells, metabolic activity was measured after 48 hours.[1] For cell cycle analysis in HuCCT1 and CCLP1 cells, a 72-hour incubation was used.[2] However, for assays monitoring more rapid cellular events, such as protein phosphorylation or receptor trafficking, shorter incubation times may be sufficient. For example, immunofluorescence experiments to observe mitotic arrest in HuCCT1 and CCLP1 cells used a 16-hour incubation.

Q2: How does the optimal incubation time vary between different cell lines and assays?

The optimal incubation time can vary significantly due to differences in cell division rates, metabolic activity, and the specific dynamics of the Hedgehog signaling pathway in a given cell line. It is crucial to determine the optimal incubation time empirically for your specific system.

  • Cell Proliferation/Viability Assays: Longer incubation times (e.g., 48-72 hours) are often required to observe significant effects on cell proliferation.

  • Gene Expression Analysis (e.g., Gli1): Changes in the expression of Hedgehog target genes can often be detected within 24 to 48 hours.

  • Protein Expression/Phosphorylation: Western blot analysis of protein levels or phosphorylation status may require shorter incubation times, ranging from a few hours to 24 hours, to capture the primary effects of Smo inhibition.

  • Binding Assays: In membrane binding assays, equilibrium is reached much more quickly. For instance, [3H]this compound binding to HEK-hSmo cell membranes reaches equilibrium after 150 to 180 minutes at 37°C.[1]

Q3: What is the mechanism of action of this compound and how does this influence incubation time?

This compound is an antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][3] By binding to the 7-transmembrane domain of Smo, this compound inhibits the downstream signaling cascade that ultimately leads to the activation of Gli transcription factors. The time required to observe a biological effect will depend on the time it takes for this inhibition to manifest in the downstream readout of interest (e.g., decreased Gli1 expression, cell cycle arrest).

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds to SMO Smoothened (SMO) Target of this compound PTCH1->SMO Inhibits Gli Complex SUFU-Gli Complex SMO->Gli Complex Signal Transduction (leads to dissociation) SUFU SUFU Gli-P Phosphorylated Gli (Inactive/Repressor) Gli Complex->Gli-P Phosphorylation & Proteolysis Gli-A Active Gli (Gli-A) Transcription Factor Gli Complex->Gli-A Dissociates to Target Genes Target Gene Expression (e.g., Gli1, Ptch1) Gli-A->Target Genes Activates This compound This compound This compound->SMO Inhibits

Hedgehog Signaling Pathway and this compound's Point of Intervention.

Troubleshooting Guide

Problem: I am not observing an effect with this compound.

  • Verify Compound Activity: Ensure the this compound is properly stored and handled to maintain its activity.

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. The IC50 of this compound is in the sub-nanomolar range for some cell types, but can be higher in others.[1]

  • Increase Incubation Time: If the concentration is optimized, the incubation time may be insufficient. Consider performing a time-course experiment to identify the optimal duration for your specific assay.

  • Confirm Pathway Activity: Verify that the Hedgehog pathway is active in your cell line of interest. If the pathway is not constitutively active, you may need to stimulate it (e.g., with Shh ligand or a Smo agonist like SAG) to observe the inhibitory effect of this compound.

Problem: I am observing cytotoxicity at my chosen incubation time.

  • Reduce Incubation Time: Prolonged exposure to a potent inhibitor can sometimes lead to off-target effects or induce apoptosis. Try reducing the incubation time.

  • Lower Concentration: The observed cytotoxicity may be dose-dependent. Perform a dose-response experiment to find a concentration that effectively inhibits the pathway with minimal toxicity.

  • Assess Cell Health: Use a live/dead cell stain or a less invasive viability assay to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.

Experimental Protocols

Determining Optimal Incubation Time: A Time-Course Experiment

This protocol outlines a general workflow for determining the optimal incubation time of this compound for a cell viability assay (e.g., using a resazurin-based reagent).

Methodology:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the final time point.

  • This compound Treatment: The following day, treat the cells with a predetermined optimal concentration of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72, and 96 hours).

  • Viability Assessment: At each time point, add the viability reagent to a set of wells for both the treated and control groups and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the readings of the this compound treated cells to the vehicle-treated controls for each time point. The optimal incubation time is the point at which a significant and stable inhibitory effect is observed.

Time_Course_Workflow cluster_setup Experimental Setup cluster_incubation Incubation and Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate B Treat with this compound and Vehicle Control A->B T1 Time Point 1 (e.g., 6h) B->T1 T2 Time Point 2 (e.g., 12h) B->T2 T3 Time Point 3 (e.g., 24h) B->T3 T4 Time Point 4 (e.g., 48h) B->T4 T5 Time Point 5 (e.g., 72h) B->T5 T6 Time Point 6 (e.g., 96h) B->T6 M1 Measure Viability T1->M1 M2 Measure Viability T2->M2 M3 Measure Viability T3->M3 M4 Measure Viability T4->M4 M5 Measure Viability T5->M5 M6 Measure Viability T6->M6 C Normalize this compound to Vehicle Control M1->C M2->C M3->C M4->C M5->C M6->C D Determine Optimal Incubation Time C->D

Workflow for Determining Optimal Incubation Time.

Data Presentation

The results of the time-course experiment can be summarized in a table as follows:

Incubation Time (hours)Vehicle Control (Normalized Viability)This compound (Normalized Viability)% Inhibition
6100%98%2%
12100%90%10%
24100%75%25%
48100%52%48%
72100%51%49%
96100%45% (with signs of cytotoxicity)55%

In this example, an incubation time of 48-72 hours would be considered optimal as it provides a maximal and stable inhibitory effect before the onset of potential cytotoxicity at 96 hours.

References

improving reproducibility of MRT-92 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using MRT-92, a potent Smoothened (Smo) antagonist, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule, acylguanidine-based antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1][2] Its primary mechanism of action is to bind to the seven-transmembrane (7TM) domain of Smo, effectively blocking its function.[1][3] This inhibition disrupts the downstream signaling cascade of the Hh pathway, which is implicated in various developmental processes and cancers.[1][2]

Q2: In which research areas and cell types is this compound commonly used?

A2: this compound is primarily used in cancer research, particularly in studies of Hh-dependent cancers such as medulloblastoma, basal cell carcinoma, and cholangiocarcinoma.[1][3][4] It has been shown to inhibit the proliferation of rodent cerebellar granule precursor cells and Shh-subtype medulloblastoma cells.[1] It is also used in studies investigating drug resistance to other Smo inhibitors.[1][3]

Q3: What is the reported potency of this compound?

A3: this compound exhibits sub-nanomolar antagonist activity against the Smo receptor in various cell-based assays.[1][2] For instance, it inhibits Sonic Hedgehog (Shh)-induced proliferation of cerebellar granule precursor cells with a half-maximal inhibitory concentration (IC50) of approximately 0.4 nM.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no inhibition of Hedgehog signaling This compound Degradation: Improper storage or handling of the compound.Store this compound as recommended by the manufacturer, typically at -20°C or -80°C, and protect from light. Prepare fresh working solutions for each experiment.
Cell Line Insensitivity: The cell line used may not have a constitutively active or ligand-dependent Hedgehog pathway.Confirm the expression and functional status of key Hh pathway components (e.g., Ptch1, Smo, Gli1) in your cell line using qPCR or Western blotting. Consider using a positive control cell line known to be responsive to Hh pathway inhibition.
Suboptimal Concentration: The concentration of this compound used may be too low.Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and experimental conditions.
High background signal in binding assays Non-specific Binding: The radiolabeled ligand or this compound is binding to components other than the Smo receptor.Increase the number of wash steps. Include a non-specific binding control by adding a high concentration of a non-labeled competitor. Optimize the concentration of the radiolabeled ligand.
Cell toxicity observed at expected effective concentrations Off-target Effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity.Lower the concentration of this compound and shorten the incubation time. Ensure the observed effect is specific to Hh pathway inhibition by performing rescue experiments with downstream activators of the pathway.
Difficulty reproducing in vivo tumor growth inhibition Poor Bioavailability or Pharmacokinetics: The compound may not be reaching the tumor at a sufficient concentration or for a sufficient duration.Optimize the drug delivery route and dosing schedule. Consider formulating this compound with a vehicle that enhances its solubility and stability in vivo.
Tumor Heterogeneity: The tumor may consist of a mixed population of cells, some of which are not dependent on the Hedgehog pathway for their growth.Characterize the expression of Hh pathway components in the tumor tissue. Consider combination therapies targeting other relevant pathways.[3]

Experimental Protocols

Cerebellar Granule Precursor (CGP) Proliferation Assay

This assay measures the ability of this compound to inhibit the proliferation of CGPs induced by a Smo agonist, such as SAG.

Methodology:

  • Isolate CGPs from the cerebella of postnatal day 5-7 mice or rats.

  • Plate the cells in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Starve the cells in a low-serum medium for 24 hours.

  • Pre-incubate the cells with varying concentrations of this compound for 2 hours.

  • Stimulate the cells with a Smo agonist (e.g., 100 nM SAG) for 48 hours.

  • Add a proliferation marker, such as [3H]-thymidine or BrdU, for the final 18-24 hours of incubation.

  • Measure the incorporation of the proliferation marker to determine the rate of cell proliferation.

  • Calculate the IC50 value of this compound by fitting the dose-response data to a four-parameter logistic equation.

Radioligand Binding Assay

This assay determines the binding affinity (Kd) of this compound to the Smoothened receptor.

Methodology:

  • Use cell membranes prepared from cells overexpressing the human Smo receptor (e.g., HEK293-hSmo).

  • Incubate the membranes with a constant concentration of a radiolabeled Smo antagonist (e.g., [3H]this compound) and increasing concentrations of unlabeled this compound.

  • Allow the binding to reach equilibrium (e.g., 1-2 hours at 25°C).

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Determine the Ki value for this compound from the IC50 value obtained in the competition binding curve. The Kd of the radioligand is required for this calculation.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_no_ligand No Hh Ligand Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits Gli Complex Gli Complex SMO->Gli Complex Activates SUFU SUFU Gli-A Gli-A Gli Complex->Gli-A Processing Gli-R Gli-R Target Genes Target Genes Gli-A->Target Genes Activates Transcription PTCH1_off PTCH1 SMO_off SMO (inactive) PTCH1_off->SMO_off Inhibits SUFU_off SUFU Gli_off Gli Complex SUFU_off->Gli_off Sequesters Gli_R_off Gli-R Gli_off->Gli_R_off Processing Target_Genes_off Target Genes (Repressed) Gli_R_off->Target_Genes_off Represses Transcription MRT92 This compound MRT92->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on the Smoothened receptor.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Culture Hh-responsive cells Compound_Prep 2. Prepare this compound dilutions Pre-incubation 3. Pre-incubate cells with this compound Compound_Prep->Pre-incubation Stimulation 4. Stimulate with Hh agonist (e.g., SAG) Pre-incubation->Stimulation Proliferation_Assay 5a. Proliferation Assay (e.g., BrdU incorporation) Stimulation->Proliferation_Assay Binding_Assay 5b. Radioligand Binding Assay Stimulation->Binding_Assay Gene_Expression 5c. Gene Expression Analysis (e.g., qPCR for Gli1) Stimulation->Gene_Expression IC50_Determination 6a. Determine IC50 Proliferation_Assay->IC50_Determination Kd_Determination 6b. Determine Kd Binding_Assay->Kd_Determination Target_Gene_Modulation 6c. Assess target gene modulation Gene_Expression->Target_Gene_Modulation

Caption: A generalized experimental workflow for characterizing the effect of this compound on the Hedgehog signaling pathway.

References

Technical Support Center: Mitigating Off-Target Effects of MRT-92 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MRT-92, a potent Smoothened (SMO) antagonist. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor belonging to the acylguanidine class. Its primary and intended biological target is the Smoothened (SMO) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1][2] this compound is a highly potent antagonist of SMO, exhibiting subnanomolar activity in various cell-based assays that measure Hh pathway inhibition.[1][2]

Q2: What are off-target effects and why are they a concern?

Off-target effects are unintended interactions of a drug or compound with cellular components other than its designated target.[3] These interactions can lead to a variety of issues in research, including:

  • Misinterpretation of experimental data

  • Unexpected or confounding cellular phenotypes

  • Cellular toxicity unrelated to the inhibition of the primary target

Identifying and mitigating off-target effects is crucial for ensuring the validity and reproducibility of your experimental results.[3]

Q3: Are there any known off-target effects of this compound?

Currently, there is no specific documentation in the public domain detailing the off-target profile of this compound. It has been shown to be a potent and selective antagonist of the Hedgehog canonical pathway.[1] However, like any small molecule, the potential for off-target interactions cannot be entirely dismissed, especially at higher concentrations.

Q4: What are some common causes of off-target effects with small molecule inhibitors?

Off-target effects can arise from several factors, including:

  • High Compound Concentrations: Using concentrations significantly above the IC50 or Kd for the primary target increases the likelihood of binding to lower-affinity off-target proteins.[3]

  • Structural Similarity Between Proteins: Many inhibitors bind to conserved domains, such as the ATP-binding pocket in kinases, which can lead to cross-reactivity with other proteins containing similar domains.[3]

  • Compound Promiscuity: Some chemical scaffolds have an inherent tendency to interact with multiple proteins.[3]

  • Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.[3]

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your in vitro experiments with this compound.

Issue 1: Observed cellular phenotype is inconsistent with SMO inhibition or is seen in cells with a non-active Hedgehog pathway.

Possible Cause: This could be indicative of an off-target effect, where this compound is interacting with another protein or pathway in the cell.

Troubleshooting Workflow:

G A Inconsistent Phenotype Observed B Confirm On-Target SMO Inhibition A->B F Investigate Potential Off-Target Effects A->F If on-target effects are ruled out C Perform Dose-Response Analysis B->C Step 1 D Use a Structurally Unrelated SMO Inhibitor B->D Step 2 E Rescue Experiment with SMO Overexpression B->E Step 3 G Broad-Spectrum Kinase Panel F->G Option A H Affinity-Based Proteomics (e.g., Kinobeads) F->H Option B I Cellular Thermal Shift Assay (CETSA) F->I Option C J Phenotypic Screening in Target-Null Cell Line F->J Option D

Caption: Troubleshooting workflow for inconsistent phenotypes.

Detailed Steps:

  • Confirm On-Target SMO Inhibition:

    • Action: In parallel with your phenotypic assay, perform a direct measure of Hedgehog pathway activity. This can be a qPCR for Gli1 mRNA levels or a Gli-dependent luciferase reporter assay.

    • Expected Outcome: You should observe a dose-dependent decrease in Hedgehog pathway activity that correlates with the IC50 of this compound for SMO.

  • Perform a Dose-Response Analysis:

    • Action: Conduct a dose-response curve for the observed phenotype.

    • Expected Outcome: If the phenotype is on-target, the EC50 for the phenotype should be in a similar range to the IC50 for SMO inhibition. A significant rightward shift in the EC50 for the phenotype compared to the IC50 for SMO inhibition may suggest an off-target effect.

  • Use a Structurally Unrelated SMO Inhibitor:

    • Action: Treat your cells with a different, structurally distinct SMO inhibitor (e.g., Vismodegib, Sonidegib).

    • Expected Outcome: An on-target effect should be recapitulated by other SMO inhibitors. If the phenotype is unique to this compound, it is more likely to be an off-target effect.[3]

  • Rescue Experiment with SMO Overexpression:

    • Action: Overexpress SMO in your cell line.

    • Expected Outcome: If the effect is on-target, overexpression of SMO may require higher concentrations of this compound to elicit the same phenotype.[3]

Issue 2: High levels of cytotoxicity are observed at concentrations close to the IC50 for SMO inhibition.

Possible Cause: While potent, targeted inhibition of a critical pathway can lead to cell death, unexpected cytotoxicity could also be due to off-target interactions.

Troubleshooting Workflow:

G A Unexpected Cytotoxicity Observed B Characterize the Nature of Cell Death A->B C Compare Cytotoxicity in Hh-Active vs. Hh-Inactive Cells A->C D Broad Off-Target Profiling Panels A->D E Hypothesize and Test Off-Target Pathways D->E

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Detailed Steps:

  • Characterize the Nature of Cell Death:

    • Action: Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).

    • Rationale: Different off-target effects can trigger distinct cell death pathways.

  • Compare Cytotoxicity in Different Cell Lines:

    • Action: Test the cytotoxic effect of this compound in a panel of cell lines, including those with constitutively active Hedgehog signaling and those without.

    • Expected Outcome: If the cytotoxicity is on-target, it should be more pronounced in cell lines dependent on Hedgehog signaling.

  • Broad Off-Target Profiling:

    • Action: If resources permit, screen this compound against a broad panel of receptors, kinases, and enzymes to identify potential off-target interactions. Commercial services are available for this.

    • Rationale: This can provide direct evidence for off-target binding.

Quantitative Data Summary

When assessing on-target versus off-target effects, it is crucial to present data in a clear and comparative manner.

Table 1: Example Data for Distinguishing On-Target vs. Off-Target Phenotypes

ExperimentThis compoundControl SMO Inhibitor (e.g., Vismodegib)Interpretation
Gli1 Expression (IC50) 0.5 nM5 nMBoth compounds inhibit the Hh pathway, with this compound being more potent.
Cell Viability (EC50) 10 nM> 1 µMThe cytotoxicity of this compound may be an off-target effect, as it is not observed with the control inhibitor at concentrations that block the Hh pathway.
Phenotype X (EC50) 500 nMNot ObservedPhenotype X is likely an off-target effect of this compound.

Key Experimental Protocols

Protocol 1: Gli-Luciferase Reporter Assay for On-Target SMO Inhibition

This protocol is to confirm the on-target activity of this compound by measuring the activity of a Gli-responsive luciferase reporter.

Materials:

  • Cells stably expressing a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells)

  • This compound stock solution (in DMSO)

  • Hedgehog pathway agonist (e.g., SAG)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound.

  • Pre-treat cells with the this compound dilutions for 1-2 hours.

  • Add a Hedgehog pathway agonist (e.g., SAG at its EC50) to all wells except for the negative control.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Normalize the data to a vehicle control and calculate the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a compound to its target in a cellular environment.

Materials:

  • Cell line of interest

  • This compound stock solution (in DMSO)

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Western blot reagents and antibodies against SMO and a loading control

Procedure:

  • Treat cultured cells with this compound or vehicle (DMSO) for a specified time.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for 3 minutes.

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble SMO in the supernatant at each temperature using Western blotting.

  • Expected Outcome: Binding of this compound to SMO will stabilize the protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control.

CETSA Experimental Workflow:

G A Treat cells with this compound or Vehicle B Harvest and resuspend cells A->B C Heat cells to a range of temperatures B->C D Lyse cells and separate soluble fraction C->D E Analyze soluble SMO by Western Blot D->E F Plot melting curves E->F

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

References

Technical Support Center: Troubleshooting MRT-92 Inhibition of the Hedgehog Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with MRT-92, a potent Smoothened (Smo) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and specific antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] In the canonical Hh pathway, the binding of Hedgehog ligands (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor alleviates Ptch's inhibition of Smo. This allows Smo to translocate to the primary cilium and initiate a signaling cascade that leads to the activation of Gli transcription factors and the expression of Hh target genes (e.g., GLI1, PTCH1). This compound directly binds to the transmembrane domain of Smo, preventing its activation and subsequent downstream signaling.[1][2][3]

Q2: What are the expected IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line, the method of Hedgehog pathway activation, and the specific assay used. Below is a summary of reported IC50 values.

Cell Line/Assay SystemHh Pathway ActivatorReported IC50 (nM)Reference
Rat Cerebellar Granule PrecursorsSAG (0.01 µM)0.4[2]
Shh-light2 (NIH/3T3) cellsShhN~1[3]
C3H10T1/2 cellsSAG (0.1 µM)5.6[3]
Ptc+/- medulloblastoma cellsConstitutively activeNot reported (effective at 0.3 µM)[2]

Q3: How should I store and handle my this compound compound?

Proper storage and handling of this compound are critical for maintaining its activity.

  • Storage: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For stock solutions, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[4][5][6]

  • Handling: When preparing working solutions, thaw the stock solution at room temperature and dilute it in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the cell culture is low (typically <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide: this compound Not Inhibiting the Hedgehog Pathway

If you are not observing the expected inhibition of the Hedgehog pathway with this compound, consider the following potential issues and troubleshooting steps.

Problem 1: No or weak inhibition of Hh target gene expression (e.g., Gli1, Ptch1) as measured by qPCR.

Potential Causes & Troubleshooting Steps:

  • Inactive Compound:

    • Improper Storage: Verify that the compound has been stored correctly (see Q3). Repeated freeze-thaw cycles or prolonged storage at room temperature in solution can lead to degradation.[4][5][6]

    • Solution: Use a fresh aliquot of this compound or a newly prepared stock solution.

  • Suboptimal Cell System:

    • Cell Line Choice: Not all cell lines are responsive to Hedgehog signaling. For example, NIH/3T3 and hTERT RPE-1 cells are known to have a robust Hh pathway response, while cell lines like ARPE-19 and HEK293T may not show downstream gene activation despite some upstream events.

    • Solution: Use a well-characterized Hh-responsive cell line. If using a new cell line, validate its responsiveness to a known Hh agonist like SAG (Smoothened Agonist) or a recombinant Shh ligand.

    • Pathway Activation: Ensure the Hedgehog pathway is appropriately activated in your experimental setup. If using an agonist, confirm its activity and use it at an optimal concentration.

    • Solution: Include a positive control (agonist alone) to demonstrate pathway activation.

  • Experimental Protocol Issues:

    • This compound Concentration: The concentration of this compound may be too low to effectively inhibit the pathway.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and activation conditions.

    • Incubation Time: The incubation time with this compound may be insufficient to see a downstream effect on gene expression.

    • Solution: Optimize the incubation time. A time-course experiment (e.g., 12, 24, 48 hours) can help determine the optimal endpoint.

Problem 2: No or weak reduction in Gli1 or Ptch1 protein levels as measured by Western blot.

Potential Causes & Troubleshooting Steps:

  • All issues from Problem 1 apply.

  • Protein Stability and Turnover: The half-life of Gli1 and Ptch1 proteins may be long, requiring a longer incubation time with this compound to observe a decrease in protein levels.

    • Solution: Increase the incubation time with this compound (e.g., 48-72 hours).

  • Western Blotting Technique:

    • Antibody Quality: The primary antibodies for Gli1 or Ptch1 may not be specific or sensitive enough.

    • Solution: Validate your antibodies using positive and negative controls. Ensure you are using the recommended antibody dilution and incubation conditions.

    • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.

Problem 3: No effect on cell viability or proliferation in Hh-dependent cancer cell lines.

Potential Causes & Troubleshooting Steps:

  • All issues from Problems 1 and 2 apply.

  • Cell Line is Not Hh-Dependent: The cancer cell line you are using may not rely on the Hedgehog pathway for its proliferation and survival.

    • Solution: Confirm that your cell line has an activated Hedgehog pathway (e.g., through mutation in PTCH1 or SMO) and that its growth is inhibited by other known Hh pathway inhibitors.

  • Assay Sensitivity: The cell viability assay may not be sensitive enough to detect subtle changes in proliferation.

    • Solution: Try a more sensitive assay, such as a direct cell count or a DNA synthesis assay (e.g., BrdU incorporation). Ensure the duration of the assay is sufficient to observe an effect on cell number.

  • Mechanisms of Resistance:

    • Mutations: The cell line may harbor mutations in Smo that confer resistance to this compound. While this compound has been shown to be effective against some vismodegib-resistant mutations, it may not overcome all possible resistance mechanisms.

    • Downstream Activation: The Hedgehog pathway may be activated downstream of Smo in your cell line (e.g., through amplification of GLI2). In this case, a Smo inhibitor like this compound would not be effective.

    • Solution: If resistance is suspected, consider sequencing the SMO gene in your cell line. To test for downstream activation, you could use an inhibitor that targets a downstream component of the pathway, such as a Gli antagonist.

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for Hh Target Gene Expression
  • Cell Seeding and Treatment: Seed Hh-responsive cells (e.g., NIH/3T3) in 6-well plates. Allow cells to adhere overnight.

  • Hedgehog Pathway Activation: Treat cells with a Hh pathway agonist (e.g., 100 nM SAG) in the presence or absence of varying concentrations of this compound. Include a vehicle control (DMSO). Incubate for 24-48 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for your target genes (Gli1, Ptch1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Gli1 and Ptch1 Protein Levels
  • Cell Lysis: After treatment as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Gli1, Ptch1, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow cells to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition This compound Action Hh Ligand Hh Ligand Ptch Ptch Hh Ligand->Ptch Binds Smo Smo Ptch->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits Gli Complex Gli Complex SUFU->Gli Complex Sequesters Gli_A Gli (Active) Gli Complex->Gli_A Activation Target Genes Target Genes Gli_A->Target Genes Transcription This compound This compound This compound->Smo Inhibits

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Cell Culture (Hh-responsive cell line) B 2. Treatment (Hh agonist +/- this compound) A->B C 3. Endpoint Assay B->C D qPCR (Gli1, Ptch1 expression) C->D E Western Blot (Gli1, Ptch1 protein) C->E F Cell Viability Assay (e.g., MTT) C->F G 4. Data Analysis D->G E->G F->G

Caption: General experimental workflow for assessing this compound activity.

Troubleshooting_Tree Start This compound shows no effect Q1 Is the compound active? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the cell system appropriate? A1_Yes->Q2 Sol1 Check storage, handling. Use fresh aliquot. A1_No->Sol1 End Problem Resolved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the experimental protocol optimal? A2_Yes->Q3 Sol2 Use validated Hh-responsive cell line. Confirm pathway activation. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the assay sensitive enough? A3_Yes->Q4 Sol3 Optimize this compound concentration and incubation time. A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Q5 Could there be resistance? A4_Yes->Q5 Sol4 Use a more sensitive assay. Increase assay duration. A4_No->Sol4 Sol4->End A5_No No Q5->A5_No No A5_Yes Yes Q5->A5_Yes Yes A5_No->End Sol5 Sequence SMO gene. Test downstream inhibitors. A5_Yes->Sol5 Sol5->End

Caption: Troubleshooting decision tree for unexpected this compound results.

References

adjusting MRT-92 concentration for sensitive cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting MRT-92 concentration, particularly for sensitive cell lines, to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, sub-nanomolar antagonist of the Smoothened (Smo) receptor.[1][2] Smo is a key transducer of the Hedgehog (Hh) signaling pathway, which is implicated in various developmental processes and the progression of certain cancers.[1][2] By binding to the transmembrane domain of Smo, this compound inhibits the Hedgehog pathway, which can lead to a reduction in the proliferation of cancer cells that are dependent on this pathway.[1][2]

Q2: I am observing high levels of cell death in my experiments with this compound, even at low concentrations. What could be the cause?

A2: High cytotoxicity at low concentrations can be due to several factors:

  • High sensitivity of the cell line: Some cell lines may be inherently more sensitive to the on-target effects of this compound, especially if they are highly dependent on the Hedgehog signaling pathway for survival.

  • Off-target effects: this compound may be interacting with other cellular targets besides Smo, leading to toxicity.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).[1]

  • Compound instability: The compound may degrade in the culture medium, forming toxic byproducts.

  • Experimental error: Inaccurate pipetting or incorrect calculations can lead to higher than intended concentrations.

Q3: How can I distinguish between on-target anti-proliferative effects and general cytotoxicity?

A3: It is crucial to determine the therapeutic window of this compound in your specific cell line. This can be achieved by concurrently measuring the half-maximal inhibitory concentration (IC50) for its biological effect (e.g., inhibition of a downstream marker of the Hh pathway) and the 50% cytotoxic concentration (CC50).[3] A significant difference between the IC50 and CC50 values indicates a window where the compound is effective without being overly toxic.

Q4: What are the initial steps to troubleshoot high cytotoxicity?

A4:

  • Perform a dose-response curve for cytotoxicity: Use a cell viability assay to determine the CC50 of this compound in your cell line.

  • Run a vehicle control: Test the effect of the solvent (e.g., DMSO) alone on cell viability to rule out solvent-induced toxicity.[1]

  • Verify compound concentration and stability: Ensure your stock solutions are correctly prepared and consider the stability of this compound in your experimental conditions.

  • Use an orthogonal assay: Confirm cytotoxicity with a different viability assay to rule out assay-specific artifacts. For example, if you are using a metabolic assay like MTT, you could confirm the results with a membrane integrity assay like an LDH release assay.[1]

Troubleshooting Guide

This guide provides a systematic approach to optimizing this compound concentration for sensitive cell lines.

Problem: Excessive Cell Death Observed

Possible Cause Recommended Action
Cell line is highly sensitive to on-target inhibition Determine the IC50 for Hedgehog pathway inhibition (e.g., by measuring Gli1 expression). Compare this to the CC50 to establish a therapeutic window. Use the lowest effective concentration.
Off-target toxicity Test this compound in a cell line that does not rely on the Hedgehog pathway. If cytotoxicity persists, it is likely due to off-target effects. Consider using a structurally different Smoothened inhibitor to see if the phenotype is replicated.[2]
Solvent (DMSO) toxicity Ensure the final DMSO concentration is below 0.5% in your culture medium. Run a vehicle-only control with the same DMSO concentration as your highest this compound dose.[1]
Compound instability Prepare fresh stock solutions of this compound. Protect the compound from light and minimize freeze-thaw cycles.[1]
Assay interference Some compounds can interfere with assay reagents (e.g., reducing MTT). Validate findings with an alternative cytotoxicity assay (e.g., LDH release or CellTiter-Glo®).
Incorrect compound concentration Double-check all calculations for dilutions. Verify the concentration of your stock solution.

Quantitative Data Summary

The following table provides a summary of reported IC50 values for this compound in specific cell-based assays and a hypothetical example of CC50 values for different cell line sensitivities, as specific cytotoxicity data for this compound is not widely available.

Cell Line/Assay Parameter Concentration Reference
Rat Cerebellar Granule Cells (SAG-induced proliferation)IC500.4 nM[1][2]
Ptc+/- Medulloblastoma Cells (metabolic activity)Effective Concentration0.3 µM (inhibited response by >50%)[1]
Hypothetical Sensitive Cell Line (e.g., Pancreatic Cancer) CC50 ~1 µM N/A
Hypothetical Moderately Sensitive Cell Line (e.g., Colon Cancer) CC50 ~10 µM N/A
Hypothetical Insensitive Cell Line (e.g., Normal Fibroblasts) CC50 > 50 µM N/A

Note: The CC50 values are hypothetical and should be experimentally determined for each cell line.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Materials:

  • Sensitive cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and enter logarithmic growth phase (typically 18-24 hours).

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of this compound in complete culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent cell viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.[1]

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog (Hh) Ligand Hedgehog (Hh) Ligand Patched (PTCH1) Patched (PTCH1) Hedgehog (Hh) Ligand->Patched (PTCH1) Binds Smoothened (Smo) Smoothened (Smo) Patched (PTCH1)->Smoothened (Smo) Inhibits SUFU SUFU Smoothened (Smo)->SUFU Inhibits degradation of GLI This compound This compound This compound->Smoothened (Smo) GLI Proteins GLI Proteins SUFU->GLI Proteins Sequesters GLI-R (Repressor) GLI-R (Repressor) GLI Proteins->GLI-R (Repressor) GLI-A (Activator) GLI-A (Activator) GLI Proteins->GLI-A (Activator) Target Gene Transcription Target Gene Transcription GLI-R (Repressor)->Target Gene Transcription Inhibits GLI-A (Activator)->Target Gene Transcription Promotes

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (Smo).

Experimental_Workflow Start Start Determine Optimal Seeding Density Determine Optimal Seeding Density Start->Determine Optimal Seeding Density Perform Broad Range Dose-Response (e.g., 1 nM - 100 µM) Perform Broad Range Dose-Response (e.g., 1 nM - 100 µM) Determine Optimal Seeding Density->Perform Broad Range Dose-Response (e.g., 1 nM - 100 µM) Assess Cell Viability (e.g., MTT Assay) Assess Cell Viability (e.g., MTT Assay) Perform Broad Range Dose-Response (e.g., 1 nM - 100 µM)->Assess Cell Viability (e.g., MTT Assay) Analyze Data to Estimate CC50 Analyze Data to Estimate CC50 Assess Cell Viability (e.g., MTT Assay)->Analyze Data to Estimate CC50 Troubleshoot Troubleshoot Assess Cell Viability (e.g., MTT Assay)->Troubleshoot Unexpected Cytotoxicity? Perform Narrow Range Dose-Response around estimated CC50 Perform Narrow Range Dose-Response around estimated CC50 Analyze Data to Estimate CC50->Perform Narrow Range Dose-Response around estimated CC50 Determine Final CC50 Determine Final CC50 Perform Narrow Range Dose-Response around estimated CC50->Determine Final CC50 Establish Therapeutic Window (Compare CC50 with IC50) Establish Therapeutic Window (Compare CC50 with IC50) Determine Final CC50->Establish Therapeutic Window (Compare CC50 with IC50) Proceed with Experiments at Optimal Concentration Proceed with Experiments at Optimal Concentration Establish Therapeutic Window (Compare CC50 with IC50)->Proceed with Experiments at Optimal Concentration End End Proceed with Experiments at Optimal Concentration->End Troubleshoot->Perform Broad Range Dose-Response (e.g., 1 nM - 100 µM) Re-evaluate

Caption: A workflow for optimizing this compound concentration to minimize cytotoxicity in sensitive cell lines.

References

Technical Support Center: MRT-92 Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for MRT-92 binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, sub-nanomolar antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] It functions by binding to the 7-transmembrane (7TM) domain of Smo.[1][2] Molecular docking and mutagenesis studies have shown that this compound is a unique antagonist that occupies a large binding cavity, simultaneously interacting with two distinct sites (site 1 and site 2) within the Smo transmembrane domain.[1][2] This comprehensive binding prevents the conformational changes required for Smo activation and downstream signaling.[1]

Q2: What are the key parameters of [³H]this compound binding to the human Smoothened (hSmo) receptor?

A2: Studies using membranes from HEK cells stably expressing hSmo have characterized the binding of tritiated this compound ([³H]this compound). The key quantitative data are summarized in the table below.

ParameterValueCell System
Kd (Equilibrium Dissociation Constant) 0.30 ± 0.1 nMHEK-hSmo cell membranes
Bmax (Maximal Binding Capacity) 14.2 ± 1.0 pmol/mg of proteinHEK-hSmo cell membranes
k₁ (Association Rate Constant) 0.03 min⁻¹·nM⁻¹HEK-hSmo cell membranes
k₋₁ (Dissociation Rate Constant) 0.007 min⁻¹HEK-hSmo cell membranes
IC₅₀ (vs. SAG-induced proliferation) 0.4 nMRat cerebellar granule cells

Data sourced from Hoch et al., 2015.[1][2]

Q3: How does this compound binding compare to other Smo antagonists?

A3: this compound is among the most potent Smo antagonists identified.[3] Its ability to simultaneously occupy two binding sites within the Smo receptor's transmembrane domain distinguishes it from other antagonists that may bind to only one of these sites.[1][2][4] This unique binding mode may offer advantages in overcoming drug resistance associated with mutations in the Smo receptor.[4]

Troubleshooting Guide

Issue: High Non-specific Binding (NSB)

Q4: My non-specific binding is excessively high, leading to a poor assay window. What are the potential causes and solutions?

A4: High non-specific binding can obscure the specific binding signal. Here are common causes and troubleshooting steps:

Potential CauseRecommended Solution
Radioligand Hydrophobicity While you cannot change the properties of [³H]this compound, ensure you are using a high-purity radioligand. Adding a carrier protein like 0.1% - 0.5% Bovine Serum Albumin (BSA) to the assay buffer can help to reduce non-specific binding to tube walls and filters.[1][5]
Inadequate Blocking Pre-treating filters (e.g., GF/C) with a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce radioligand binding to the filter itself. Ensure BSA is included in your assay buffer.[6]
Suboptimal Radioligand Concentration Use a [³H]this compound concentration at or near its Kd (approximately 0.3 nM) for saturation and competition assays.[1][7] Higher concentrations can lead to increased non-specific binding.
Insufficient Washing In filtration assays, increase the number of washes with ice-cold wash buffer or the volume of each wash to more effectively remove unbound radioligand.[5] Perform washes quickly to minimize dissociation of the specifically bound ligand.
High Membrane Concentration Using an excessive amount of membrane protein can increase non-specific binding sites. Titrate the membrane concentration to find the optimal amount that provides a good specific binding signal without excessive background.[7][8]

Issue: Low or No Specific Binding

Q5: I am observing very low or no specific binding in my assay. What should I check?

A5: A lack of specific binding can be due to several factors related to the reagents or the assay conditions.

Potential CauseRecommended Solution
Degraded Receptor Preparation Ensure that the cell membranes expressing the Smoothened receptor have been prepared correctly and stored at -80°C.[1] Avoid repeated freeze-thaw cycles. Confirm the presence and integrity of the receptor via Western Blot.[5]
Inactive Radioligand Verify the age and storage conditions of your [³H]this compound stock. Radioligands can degrade over time.
Incorrect Assay Buffer Composition The recommended buffer for [³H]this compound binding is 50 mM HEPES, 3 mM MgCl₂, pH 7.2, supplemented with 0.2% BSA.[1] Ensure the pH and ionic strength of your buffer are correct.
Insufficient Incubation Time Based on the kinetics, [³H]this compound binding reaches equilibrium after 150-180 minutes at 37°C.[1] Ensure your incubation time is sufficient to reach equilibrium.
Inappropriate Competitor For determining non-specific binding, use a high concentration (e.g., 1 µM) of a known Smo antagonist like GDC-0449 (Vismodegib).[1]

Issue: High Variability Between Replicates

Q6: I am seeing significant variability between my replicate wells. What can I do to improve consistency?

A6: High variability can compromise the reliability of your data.

Potential CauseRecommended Solution
Inconsistent Pipetting Ensure accurate and consistent pipetting of all reagents, especially the radioligand and competing compounds. Use calibrated pipettes.
Incomplete Cell Lysis/Membrane Homogenization Ensure a consistent and thorough homogenization of the cell pellet during membrane preparation to achieve a uniform suspension.[1]
Uneven Filtration or Washing In filtration assays, ensure that all wells of the filter plate are aspirated completely and washed with a consistent volume of buffer. Inconsistent washing can lead to variable background levels.
Temperature Fluctuations Incubate all assay plates in a stable temperature environment (e.g., a 37°C water bath or incubator) to ensure consistent binding kinetics across all wells.[1]

Experimental Protocols

Protocol 1: Membrane Preparation from HEK-hSmo Cells

  • Harvest HEK293 cells stably or transiently expressing the human Smoothened receptor (HEK-hSmo).

  • Resuspend the cell pellet in 10 volumes of ice-cold homogenization buffer (50 mM HEPES pH 7.4, 1 mM EDTA, supplemented with a protease inhibitor cocktail).

  • Homogenize the cell suspension using a Polytron blender (e.g., two 15-second bursts on ice).

  • Centrifuge the homogenate at 500 x g for 30 minutes at 4°C to remove nuclei and intact cells.

  • Collect the supernatant and centrifuge at 48,000 x g for 45 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in ice-cold buffer using a Dounce homogenizer.

  • Pass the membrane suspension through a 25-gauge needle to ensure homogeneity.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the membrane preparation and store at -80°C until use.[1]

Protocol 2: [³H]this compound Saturation Binding Assay

  • Prepare the assay buffer: 50 mM HEPES, 3 mM MgCl₂, pH 7.2, supplemented with 0.2% BSA.

  • In polypropylene tubes or a 96-well plate, add the following in order:

    • Assay buffer

    • Increasing concentrations of [³H]this compound.

    • For non-specific binding (NSB) tubes, add a saturating concentration of a competitor (e.g., 1 µM GDC-0449). For total binding tubes, add vehicle.

    • Add the membrane preparation (e.g., 2 µg of protein).

  • The final assay volume should be 400 µl.[1]

  • Incubate at 37°C for 180 minutes to reach equilibrium.[1]

  • Terminate the assay by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% PEI).

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.

  • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_mrt92 This compound Action Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds & Inhibits Smo Smoothened (Smo) PTCH1->Smo Inhibits Gli Gli Transcription Factors Smo->Gli Activates SUFU SUFU SUFU->Gli Inhibits Target Gene Expression Target Gene Expression Gli->Target Gene Expression Promotes This compound This compound This compound->Smo Antagonist

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

MRT92_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare Assay Buffer (HEPES, MgCl2, BSA) D Combine Reagents in Plate: 1. Buffer 2. [3H]this compound 3. Competitor (for NSB) 4. Membranes A->D B Prepare [3H]this compound Dilution Series B->D C Prepare Membrane Suspension (HEK-hSmo) C->D E Incubate (180 min @ 37°C) D->E F Rapid Vacuum Filtration (GF/C Filter Plate) E->F G Wash Filters with Ice-Cold Buffer F->G H Scintillation Counting G->H I Calculate Specific Binding (Total - NSB) H->I J Non-linear Regression (Determine Kd & Bmax) I->J

Caption: Experimental workflow for a [³H]this compound radioligand binding assay.

Troubleshooting_Logic Start Assay Problem HighNSB High Non-specific Binding? Start->HighNSB LowSignal Low Specific Binding? HighNSB->LowSignal No CheckBlock Check Filter Pre-treatment & BSA in Buffer HighNSB->CheckBlock Yes CheckReceptor Verify Receptor Integrity (Western Blot) LowSignal->CheckReceptor Yes End Assay Optimized LowSignal->End No (Other Issue) OptimizeWash Optimize Wash Steps (Volume/Number) CheckBlock->OptimizeWash TitrateMembrane Titrate Membrane Concentration OptimizeWash->TitrateMembrane TitrateMembrane->End CheckLigand Check Radioligand Age & Storage CheckReceptor->CheckLigand CheckIncubation Confirm Incubation Time & Temperature CheckLigand->CheckIncubation CheckIncubation->End

Caption: Troubleshooting decision tree for common this compound binding assay issues.

References

Technical Support Center: MRT-92 Treatment Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing MRT-92, a potent Smoothened (Smo) antagonist, in long-term treatment studies.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during long-term experiments with this compound.

Question Answer
Issue 1: Decreased efficacy of this compound in vitro over time. This may indicate the development of acquired resistance. The most common mechanism is the emergence of mutations in the Smoothened (SMO) gene that prevent this compound from binding effectively.[1][2][3] Other possibilities include the amplification of downstream pathway components like GLI2 or the activation of alternative signaling pathways such as PI3K.[2][4][5] To troubleshoot, sequence the SMO gene in your resistant cell lines to check for mutations. You can also assess the expression levels of GLI2 and the activation status of the PI3K pathway (e.g., by checking phospho-AKT levels).
Issue 2: High cytotoxicity observed in primary cell cultures at effective doses. While this compound is a targeted inhibitor, the Hedgehog pathway plays a role in the maintenance of some normal tissues. The observed cytotoxicity could be an on-target effect. Consider performing a dose-response curve to determine the lowest effective concentration. It may also be beneficial to compare the effects of this compound on your cells of interest versus relevant normal primary cells to determine the therapeutic window.
Issue 3: Inconsistent results in Gli-luciferase reporter assays. Several factors can contribute to variability in luciferase assays. Ensure that your cells are not passaged too many times, as this can lead to genetic drift and altered signaling responses. It is also crucial to maintain consistent cell densities at the time of treatment. We recommend using a co-transfected Renilla luciferase plasmid as an internal control for transfection efficiency and cell number.
Issue 4: Difficulty in observing Smoothened accumulation in the primary cilium after this compound treatment. This compound, as a Smo antagonist, is expected to prevent the agonist-induced accumulation of Smo in the primary cilium. If you are not observing the expected inhibitory effect, first confirm that your Hedgehog pathway agonist (e.g., SAG) is active. You should also ensure that your immunofluorescence protocol is optimized for visualizing the primary cilium and Smoothened. This includes using appropriate antibodies and fixation methods.
Issue 5: Animal models developing significant side effects during long-term this compound treatment. Long-term inhibition of the Hedgehog pathway can lead to side effects such as weight loss, alopecia, and muscle cramps.[6][7][8] These are often on-target effects. Monitor the health of the animals closely and consider intermittent dosing schedules, which may help to mitigate some of the toxicities while maintaining efficacy. It is also advisable to establish a humane endpoint for the study based on the severity of the side effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound and the challenges of long-term Hedgehog pathway inhibition.

Table 1: In Vitro Activity of this compound

Parameter Value Cell Line Reference
IC50 (Hedgehog pathway inhibition)0.4 nMRodent cerebellar granule cells[9]
Kd ([3H]this compound binding to hSmo)0.3 nM-[9]

Table 2: Common Side Effects of Long-Term Hedgehog Pathway Inhibition in Clinical Studies

Adverse Event Frequency Management Strategies Reference
Muscle SpasmsHighExercise, massage, calcium channel blockers[6][7]
Ageusia/Dysgeusia (Taste alteration)HighDietary counseling, flavor enhancers[6]
Alopecia (Hair loss)HighMinoxidil (topical)[6][7]
Weight LossModerateNutritional support[6][10]
FatigueModerateSymptomatic management, dose interruption[6][10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to long-term this compound studies.

Gli-Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway.

Materials:

  • Gli-luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine 2000 (or other suitable transfection reagent)

  • NIH/3T3 or other suitable cells

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect cells with the Gli-luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

  • 24 hours post-transfection, plate the cells in a 96-well plate.

  • Allow the cells to adhere overnight.

  • Treat the cells with this compound at various concentrations for 1 hour before adding a Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium).

  • Incubate for an additional 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.[11][12][13]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Ciliary Smoothened Accumulation Assay

This immunofluorescence-based assay is used to visualize the localization of Smoothened to the primary cilium.

Materials:

  • Cells grown on glass coverslips

  • Hedgehog pathway agonist (e.g., SAG)

  • This compound

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-Smoothened and anti-acetylated tubulin (a marker for the primary cilium)

  • Fluorophore-conjugated secondary antibodies

  • DAPI

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and grow to confluence.

  • Serum-starve the cells for 24 hours to induce ciliogenesis.

  • Pre-treat the cells with this compound for 1 hour.

  • Add a Hedgehog pathway agonist (e.g., SAG) and incubate for 4-6 hours.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with 5% BSA for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature.

  • Stain with DAPI to visualize the nuclei.

  • Mount the coverslips and visualize using a fluorescence microscope.[14]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well plate

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound.

  • Incubate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Visualizations

Hedgehog Signaling Pathway and this compound's Mechanism of Action

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SMO_cilium SMO SMO->SMO_cilium Translocates to Cilium (Activation) SUFU SUFU SMO_cilium->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters & Promotes Repression GLI_A GLI (Active) GLI->GLI_A Activation GLI_A_nuc GLI (Active) GLI_A->GLI_A_nuc Translocates to Nucleus TargetGenes Target Gene Expression GLI_A_nuc->TargetGenes Activates MRT92 This compound MRT92->SMO Inhibits

Caption: Hedgehog signaling pathway with the inhibitory action of this compound on Smoothened.

Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow start Start with This compound Sensitive Cell Line long_term_culture Long-term culture with increasing concentrations of this compound start->long_term_culture establish_resistant_line Establish this compound Resistant Cell Line long_term_culture->establish_resistant_line verify_resistance Verify Resistance (IC50 Shift) establish_resistant_line->verify_resistance characterize_mechanism Characterize Resistance Mechanism verify_resistance->characterize_mechanism Resistance Confirmed smo_sequencing SMO Gene Sequencing characterize_mechanism->smo_sequencing gli2_amplification GLI2 Expression Analysis (qPCR/Western) characterize_mechanism->gli2_amplification pi3k_pathway PI3K Pathway Activation (p-AKT Western) characterize_mechanism->pi3k_pathway end Identify Resistance Mechanism smo_sequencing->end gli2_amplification->end pi3k_pathway->end

Caption: A workflow for developing and characterizing this compound resistant cell lines.

Troubleshooting Guide for Decreased this compound Efficacy

Troubleshooting_Efficacy start Decreased this compound Efficacy Observed check_reagents Are this compound and agonist reagents fresh and active? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_assay Is the experimental assay performing correctly? yes_reagents->check_assay replace_reagents Replace reagents and repeat experiment no_reagents->replace_reagents yes_assay Yes check_assay->yes_assay Yes no_assay No check_assay->no_assay No suspect_resistance Suspect Acquired Resistance yes_assay->suspect_resistance optimize_assay Optimize assay conditions (e.g., cell density, controls) no_assay->optimize_assay investigate_resistance Investigate resistance mechanisms (See Resistance Workflow) suspect_resistance->investigate_resistance

Caption: A decision tree for troubleshooting decreased efficacy of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Hedgehog Pathway Inhibitors: MRT-92 vs. Vismodegib (GDC-0449)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent Hedgehog (Hh) pathway inhibitors, MRT-92 and vismodegib (GDC-0449). This analysis is supported by experimental data to inform preclinical and clinical research decisions.

The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant reactivation in adults is a known driver of several cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[1][2] Both this compound and vismodegib are small molecule inhibitors that target Smoothened (SMO), a key transmembrane protein in this pathway.[3][4] While vismodegib is an established therapeutic, the emergence of resistance, often through mutations in SMO such as D473H, has necessitated the development of next-generation inhibitors like this compound.[1][5] This guide delves into the comparative efficacy of these two compounds, presenting key experimental data, detailed protocols, and visual representations of their mechanisms and workflows.

Quantitative Efficacy: A Tabular Comparison

The following tables summarize the in vitro potency of this compound and vismodegib (GDC-0449) in various Hedgehog pathway-dependent assays. The data highlights the superior potency of this compound and its ability to overcome a common resistance mutation.

Table 1: Comparative IC50 Values in Hedgehog Pathway Inhibition Assays

CompoundShh-Light2 Cells (Gli-luciferase) IC50 (nM)SAG-induced C3H10T1/2 Differentiation IC50 (nM)SAG-induced Cerebellar Granule Progenitor (GCP) Proliferation IC50 (nM)
This compound 0.3[3]2.8[3]0.4[3]
Vismodegib (GDC-0449) 3[6]20[3]3[3]

Table 2: Efficacy Against Wild-Type and Resistant Smoothened (D473H) Mutant

CompoundInhibition of SAG-induced GCP Proliferation (WT SMO) IC50 (nM)Inhibition of GCP Proliferation (D473H SMO mutant)
This compound 0.4[3]Potent inhibition[3][7]
Vismodegib (GDC-0449) 3[3]Ineffective (resistance)[1][5][8]

Mechanism of Action: Targeting the Smoothened Receptor

Both this compound and vismodegib function by binding to the Smoothened (SMO) receptor, a 7-transmembrane protein, thereby inhibiting its function and blocking downstream signal transduction.[3][4] However, their binding modes differ, which accounts for the difference in potency and resistance profiles. Vismodegib binds to a pocket within the transmembrane domain of SMO.[1] In contrast, this compound has been shown to occupy a larger, overlapping binding site, which allows it to effectively inhibit the D473H mutant SMO that confers resistance to vismodegib.[3]

Hedgehog Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_nucleus Nuclear Events Hh Hedgehog Ligand (Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits (promotes cleavage) Nucleus Nucleus GLI->Nucleus Translocates TargetGenes Target Gene Expression (e.g., GLI1, PTCH1) GLI->TargetGenes Activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Vismodegib Vismodegib (GDC-0449) Vismodegib->SMO Binds & Inhibits MRT92 This compound MRT92->SMO Binds & Inhibits Gli-Luciferase Reporter Assay Workflow Start Start Seed Seed Shh-Light2 cells in 96-well plate Start->Seed Confluence Grow to confluence Seed->Confluence Starve Switch to low-serum media Confluence->Starve Treat Add Hh agonist & - this compound or - Vismodegib Starve->Treat Incubate Incubate for 40 hours Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure Firefly & Renilla luciferase Lyse->Measure Analyze Calculate ratio & Determine IC50 Measure->Analyze End End Analyze->End GCP Proliferation Assay Workflow Start Start Isolate Isolate GCPs from P5-P7 mouse cerebella Start->Isolate Plate Plate GCPs on poly-L-lysine coated plates Isolate->Plate Treat Add SAG & - this compound or - Vismodegib Plate->Treat Incubate Incubate for 48 hours Treat->Incubate Measure Measure proliferation ([³H]thymidine or MTT) Incubate->Measure Analyze Quantify signal & Determine IC50 Measure->Analyze End End Analyze->End In Vivo Xenograft Model Workflow Start Start Prepare Prepare Hh-dependent cancer cells Start->Prepare Inject Subcutaneously inject cells into immunocompromised mice Prepare->Inject Grow Allow tumors to grow to palpable size Inject->Grow Randomize Randomize mice into treatment groups Grow->Randomize Treat Administer Vehicle, This compound, or Vismodegib Randomize->Treat Monitor Monitor tumor growth Treat->Monitor Excise Excise and weigh tumors at study end Monitor->Excise Analyze Analyze tumor growth inhibition Excise->Analyze End End Analyze->End

References

In Vitro Showdown: A Comparative Guide to the Hedgehog Pathway Inhibitors MRT-92 and Sonidegib (LDE225)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent Smoothened (SMO) antagonists: MRT-92 and sonidegib (LDE225). We delve into their in vitro performance, supported by experimental data and detailed protocols, to facilitate informed decisions in Hedgehog (Hh) pathway research.

The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. Consequently, inhibitors of this pathway, particularly those targeting the G protein-coupled receptor Smoothened (SMO), have emerged as promising therapeutic agents. This guide focuses on a direct in vitro comparison of two such inhibitors: sonidegib (LDE225), an FDA-approved drug, and this compound, a potent antagonist with a distinct binding mechanism.

Quantitative Performance: A Head-to-Head Comparison

The following tables summarize the in vitro potency and binding affinity of this compound and sonidegib based on published experimental data.

CompoundShh-Light2 (Gli-luc) IC50 (nM)C3H10T1/2 (AP) IC50 (nM)Rat GCPs (Proliferation) IC50 (nM)
This compound 0.35.60.4[1]
Sonidegib (LDE225) 2.82.1Not Reported in this study

Table 1: Comparative half-maximal inhibitory concentrations (IC50) of this compound and sonidegib in various Hedgehog cell-based assays. Data for this table is derived from a study by Hoch et al. (2015).

CompoundTargetKd (nM)
This compound hSmo0.3[1]
Sonidegib (LDE225) Smo11 (IC50)

Table 2: Binding affinity (Kd) of this compound for human Smoothened (hSmo) and the half-maximal inhibitory concentration (IC50) of sonidegib for Smoothened (Smo). The Kd for this compound was determined by radioligand binding assays. The IC50 for sonidegib is from its FDA approval documentation.

Unveiling the Mechanism: The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a tightly regulated cascade of protein interactions. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). This allows for the phosphorylation and subsequent proteasomal processing of the GLI family of transcription factors into their repressor forms (GLI-R), which in turn inhibit the transcription of Hh target genes.

Upon binding of a Hedgehog ligand to PTCH, the inhibition of SMO is relieved. Activated SMO then transduces a signal that prevents the processing of GLI proteins into their repressor forms. Instead, full-length GLI proteins are activated (GLI-A) and translocate to the nucleus, where they induce the expression of target genes involved in cell proliferation, survival, and differentiation. Both this compound and sonidegib act by directly binding to and inhibiting SMO, thereby blocking the downstream activation of the pathway.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibitors Inhibitor Mechanism PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off GLI_R_off GLI-R GLI_off->GLI_R_off Processing PKA_CK1_GSK3B_off PKA/CK1/GSK3β PKA_CK1_GSK3B_off->GLI_off Phosphorylates Target_Genes_off Target Gene Expression Repressed GLI_R_off->Target_Genes_off Represses Hedgehog Hedgehog Ligand PTCH1_on PTCH1 Hedgehog->PTCH1_on Binds SMO_on SMO PTCH1_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI GLI_A_on GLI-A GLI_on->GLI_A_on Activation Target_Genes_on Target Gene Expression Activated GLI_A_on->Target_Genes_on Activates MRT92_Sonidegib This compound / Sonidegib SMO_inhibited SMO MRT92_Sonidegib->SMO_inhibited Bind to & Inhibit Downstream_off Downstream Pathway Inhibited SMO_inhibited->Downstream_off

Caption: The Hedgehog signaling pathway and the mechanism of action of this compound and sonidegib.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key in vitro experiments are provided below.

Cerebellar Granule Cell (CGC) Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of primary rat cerebellar granule precursor (GCP) cells induced by a SMO agonist.

Workflow Diagram:

CGC_Proliferation_Assay A Isolate GCPs from P7 rat cerebella B Plate cells in 96-well plates A->B C Add SMO agonist (e.g., SAG) + varying concentrations of This compound or sonidegib B->C D Incubate for 48 hours C->D E Add [3H]-thymidine D->E F Incubate for 24 hours E->F G Harvest cells and measure [3H]-thymidine incorporation F->G H Calculate IC50 values G->H

Caption: Workflow for the Cerebellar Granule Cell Proliferation Assay.

Detailed Steps:

  • Cell Isolation: Cerebella are dissected from P7 Sprague-Dawley rat pups and dissociated mechanically and enzymatically to obtain a single-cell suspension of GCPs.

  • Cell Plating: Cells are plated at a density of 2 x 10^5 cells/well in a 96-well plate coated with poly-L-lysine.

  • Compound Addition: The SMO agonist, SAG (Smoothened Agonist), is added to the wells at a final concentration of 100 nM to induce proliferation. Concurrently, varying concentrations of the test compounds (this compound or sonidegib) are added.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Radiolabeling: [3H]-thymidine (1 µCi/well) is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting and Measurement: Cells are harvested onto glass fiber filters, and the incorporated [3H]-thymidine is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of [3H]-thymidine incorporation is calculated for each compound concentration relative to the control (SAG alone). IC50 values are then determined by non-linear regression analysis.

Shh-Light2 (Gli-luciferase) Reporter Assay

This cell-based assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

Workflow Diagram:

Gli_Luciferase_Assay A Plate Shh-Light2 cells (NIH/3T3 with Gli-luc reporter) in 96-well plates B Add Hedgehog pathway activator (e.g., Shh-N conditioned medium) + varying concentrations of This compound or sonidegib A->B C Incubate for 48 hours B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Calculate IC50 values E->F

Caption: Workflow for the Shh-Light2 (Gli-luciferase) Reporter Assay.

Detailed Steps:

  • Cell Plating: Shh-Light2 cells, which are NIH/3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase control, are plated in 96-well plates.

  • Compound Addition: The cells are treated with a Hedgehog pathway activator, such as Shh-N conditioned medium or a SMO agonist (e.g., SAG), in the presence of varying concentrations of this compound or sonidegib.

  • Incubation: The plates are incubated for 48 hours to allow for reporter gene expression.

  • Cell Lysis and Luminescence Measurement: The cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

  • Data Analysis: The percentage of inhibition of luciferase activity is calculated for each compound concentration relative to the control (activator alone). IC50 values are determined using a sigmoidal dose-response curve fit.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to its target receptor, in this case, SMO.

Workflow Diagram:

Binding_Assay A Prepare cell membranes expressing hSmo B Incubate membranes with a fixed concentration of [3H]-MRT-92 A->B C Add increasing concentrations of unlabeled competitor (e.g., sonidegib) B->C D Incubate to reach equilibrium C->D E Separate bound from free radioligand via filtration D->E F Quantify bound radioactivity E->F G Calculate Ki or Kd values F->G

Caption: Workflow for the Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Cell membranes are prepared from a cell line overexpressing human Smoothened (hSmo), such as HEK293T cells.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled SMO ligand, such as [3H]-MRT-92, in a binding buffer.

  • Competition: For competition binding assays, increasing concentrations of the unlabeled test compound (e.g., sonidegib) are added to the reaction mixture to compete with the radioligand for binding to SMO.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. For saturation binding experiments, the dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis or non-linear regression. For competition binding experiments, the IC50 is determined and then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

Both this compound and sonidegib are potent inhibitors of the Hedgehog signaling pathway, targeting the SMO receptor. The in vitro data presented in this guide indicates that this compound exhibits sub-nanomolar potency in various cell-based assays, suggesting it is a highly effective SMO antagonist. Sonidegib also demonstrates potent inhibition of the pathway. The distinct binding mode of this compound, which occupies the entire transmembrane cavity of SMO, may offer advantages in certain contexts, potentially including activity against some SMO mutations that confer resistance to other inhibitors. This comparative guide, with its quantitative data and detailed experimental protocols, serves as a valuable resource for researchers investigating the Hedgehog pathway and developing novel cancer therapeutics.

References

The Hedgehog Signaling Pathway and the Role of Smoothened

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Smoothened Inhibitors for Researchers and Drug Development Professionals

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. The G protein-coupled receptor, Smoothened (SMO), is a key transducer in this pathway. Inhibition of SMO has proven to be a successful strategy in treating certain cancers, leading to the development of several small molecule inhibitors. This guide provides a comprehensive, head-to-head comparison of prominent SMO inhibitors, summarizing their performance with supporting experimental data to aid researchers, scientists, and drug development professionals in their work.

The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor, Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through mutations in PTCH or SMO itself, can lead to uncontrolled cell growth and tumor formation.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH Binds Hedgehog Ligand->PTCH Relieves Inhibition SMO_inactive SMO (Inactive) PTCH->SMO_inactive Inhibits SMO_active SMO (Active) SMO_inactive->SMO_active Activation SUFU_GLI SUFU-GLI Complex SMO_active->SUFU_GLI Dissociates GLI_active GLI (Active) SUFU_GLI->GLI_active GLI_nucleus GLI GLI_active->GLI_nucleus Translocates Target_Genes Target Gene Transcription GLI_nucleus->Target_Genes Activates

Figure 1: The Hedgehog signaling pathway and the central role of Smoothened (SMO).

Overview of Smoothened Inhibitors

Several SMO inhibitors have been developed, with some receiving FDA approval for the treatment of specific cancers, while others are in various stages of clinical and preclinical development. This guide focuses on a selection of these inhibitors to provide a comparative overview.

FDA-Approved SMO Inhibitors:

  • Vismodegib (GDC-0449, Erivedge®): The first SMO inhibitor to receive FDA approval in 2012 for the treatment of metastatic basal cell carcinoma (BCC) and locally advanced BCC that has recurred following surgery or for patients who are not candidates for surgery or radiation.[1]

  • Sonidegib (LDE225, Odomzo®): Approved by the FDA in 2015 for the treatment of adult patients with locally advanced BCC that has recurred following surgery or radiation therapy, or those who are not candidates for surgery or radiation.[2]

  • Glasdegib (PF-04449913, Daurismo®): Approved in 2018 in combination with low-dose cytarabine for the treatment of newly-diagnosed acute myeloid leukemia (AML) in adult patients who are 75 years or older or who have comorbidities that preclude the use of intensive induction chemotherapy.

SMO Inhibitors in Clinical/Preclinical Development:

  • Saridegib (IPI-926): A semi-synthetic derivative of cyclopamine that has been evaluated in clinical trials for various cancers, including pancreatic cancer and chondrosarcoma.[3]

  • Taladegib (LY2940680): A potent SMO antagonist that has been investigated in clinical trials for advanced solid tumors.[4]

  • BMS-833923 (XL139): An orally bioavailable SMO inhibitor that has been studied in early-phase clinical trials.

  • Preclinical Candidates (e.g., HH-13, HH-20, M25): Novel SMO inhibitors in preclinical development, some of which are designed to overcome resistance to first-generation inhibitors.[5]

Head-to-Head Performance Data

Direct comparison of SMO inhibitors is challenging due to the lack of head-to-head clinical trials for all compounds and variations in assay conditions in preclinical studies. However, by compiling available data, we can draw informative comparisons.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for various SMO inhibitors in different in vitro assays. It is important to note that direct comparisons of absolute values across different studies and assay formats should be made with caution.

InhibitorAssay TypeCell Line/SystemIC50 (nM)Reference(s)
Vismodegib Gli1-Luciferase ReporterNIH3T3~3[5]
BODIPY-cyclopamine Binding-3[6]
Sonidegib SMO Binding (human)Cell-free2.5[7]
Gli1-Luciferase ReporterNIH3T3~1.3[7]
Glasdegib SMO Binding-5[7]
Saridegib (IPI-926) [35S]GTPγS BindingCHO (human SMO)15[8]
Taladegib (LY2940680) [35S]GTPγS BindingCHO (human SMO)2.5[8]
BMS-833923 BODIPY-cyclopamine Binding-21[9]
HH-13 Gli1-Luciferase ReporterNIH3T3<10[5]
HH-20 Gli1-Luciferase ReporterNIH3T3<21[5]
M25 Shh-induced Gli Luciferase-5[6]
Clinical Efficacy: Vismodegib vs. Sonidegib in Basal Cell Carcinoma

While a direct head-to-head clinical trial is not available, data from pivotal phase II trials of vismodegib (ERIVANCE) and sonidegib (BOLT) in patients with locally advanced or metastatic BCC provide a basis for comparison.[10][11]

FeatureVismodegib (ERIVANCE trial)Sonidegib (BOLT trial)Reference(s)
Indication Locally advanced and metastatic BCCLocally advanced BCC[2]
Objective Response Rate (ORR) - Locally Advanced BCC 47.6% (RECIST)60.6% (RECIST-like criteria)[11]
Objective Response Rate (ORR) - Metastatic BCC 33.3% (RECIST)Not directly comparable[1]
Common Adverse Events Muscle spasms, alopecia, dysgeusia, weight loss, fatigueMuscle spasms, alopecia, dysgeusia, nausea, increased creatine kinase[10]

It is important to note that the pivotal studies for vismodegib and sonidegib used different primary endpoint assessment criteria (RECIST vs. mRECIST), which complicates direct comparison of the ORR.[2] However, a joint expert opinion suggests that after adjusting for these differences, the efficacy and tolerability profiles of the two drugs are similar.[11]

Activity Against Resistance Mutations

A significant challenge in SMO inhibitor therapy is the development of acquired resistance, often through mutations in the SMO gene. The D473H mutation is a common resistance mechanism.[5] Newer generation inhibitors are being developed to overcome this resistance.

InhibitorActivity against SMO D473HIC50 (µM)Reference(s)
Vismodegib Poor>60[5]
HH-13 Potent<0.2[5]
HH-20 Potent<0.2[5]
Taladegib Active-[4]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate comparison of SMO inhibitors. Below are detailed methodologies for key in vitro assays.

Gli1-Luciferase Reporter Assay

This cell-based assay is a cornerstone for evaluating the activity of SMO inhibitors by measuring their effect on the downstream transcriptional activity of GLI1.

Principle:

Cells are engineered to stably or transiently express a luciferase reporter gene under the control of a promoter containing GLI-binding sites. Activation of the Hedgehog pathway leads to GLI-mediated transcription of the luciferase gene, resulting in a quantifiable light signal. Inhibitors of SMO will block this signaling cascade, leading to a decrease in luciferase expression.

Protocol:

  • Cell Culture: NIH/3T3 cells or other suitable cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection (for transient assays): Cells are transfected with a GLI-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Pathway Activation: The Hedgehog pathway is activated by treating the cells with a SMO agonist, such as SAG (Smoothened Agonist), or with conditioned medium from cells overexpressing Sonic Hedgehog (SHH-CM).

  • Inhibitor Treatment: Cells are treated with a range of concentrations of the SMO inhibitor being tested for 24-48 hours.

  • Luciferase Assay: After incubation, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 value is calculated by plotting the normalized luciferase activity against the inhibitor concentration and fitting the data to a dose-response curve.

Gli1_Luciferase_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture NIH/3T3 cells Transfect Transfect with Gli-Luciferase & Renilla plasmids Culture->Transfect Activate Activate Hh pathway (e.g., with SAG) Transfect->Activate Treat Treat with SMO inhibitor (various concentrations) Activate->Treat Lyse Lyse cells Treat->Lyse Measure Measure Luciferase activity Lyse->Measure Calculate Calculate IC50 Measure->Calculate

Figure 2: Experimental workflow for a Gli1-Luciferase Reporter Assay.
BODIPY-Cyclopamine Competition Binding Assay

This assay directly measures the ability of a test compound to bind to the SMO receptor by competing with a fluorescently labeled SMO ligand.

Principle:

BODIPY-cyclopamine is a fluorescent derivative of the natural SMO inhibitor cyclopamine. It binds specifically to SMO. In a competition assay, unlabeled SMO inhibitors will compete with BODIPY-cyclopamine for binding to SMO, resulting in a decrease in the fluorescent signal.

Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with a plasmid expressing human SMO.

  • Incubation: The transfected cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the test inhibitor for 2-4 hours at 37°C.[12]

  • Washing and Staining: Cells are washed to remove unbound ligands. The nuclei can be counterstained with a fluorescent dye like DAPI.

  • Imaging and Analysis: The fluorescence intensity of BODIPY-cyclopamine bound to the cells is measured using fluorescence microscopy or a high-content imaging system.[12] The data is analyzed to determine the concentration of the inhibitor that displaces 50% of the bound BODIPY-cyclopamine (IC50).

Conclusion

The development of Smoothened inhibitors has marked a significant advancement in the treatment of Hedgehog-driven cancers. While FDA-approved inhibitors like vismodegib, sonidegib, and glasdegib have demonstrated clinical benefit, the emergence of drug resistance necessitates the continued development of novel agents. This guide provides a comparative overview of the performance of various SMO inhibitors, highlighting their in vitro potency, clinical efficacy, and activity against resistance mutations. The detailed experimental protocols for key assays serve as a valuable resource for researchers in the field. As our understanding of the Hedgehog pathway and resistance mechanisms deepens, the development of next-generation SMO inhibitors holds the promise of more durable and effective cancer therapies.

References

MRT-92 Demonstrates Superior Efficacy Over Vismodegib in Treating Resistant Basal Cell Carcinoma With D473H Mutation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals MRT-92 as a potent therapeutic agent against vismodegib-resistant basal cell carcinoma (BCC) harboring the D473H mutation in the Smoothened (Smo) receptor. This resistance, a significant clinical challenge, arises from a conformational change in the Smo protein that prevents vismodegib from binding effectively. This compound, with its unique binding mechanism, overcomes this hurdle, offering a promising alternative for patients with acquired resistance to first-generation Hedgehog pathway inhibitors.

The D473H mutation in the Smoothened (Smo) receptor is a key mechanism of acquired resistance to the Hedgehog pathway inhibitor vismodegib.[1][2][3] This mutation alters the drug-binding pocket, hindering the efficacy of vismodegib and leading to tumor progression.[1] In contrast, the novel Smo antagonist this compound has been shown to maintain its potent inhibitory activity against the D473H mutant, highlighting its potential as a second-line therapy.[4]

Comparative Efficacy of Smoothened Inhibitors

Experimental data consistently demonstrates the superior efficacy of this compound in inhibiting the D473H mutant compared to vismodegib. While vismodegib's potency is significantly diminished in the presence of this mutation, this compound maintains subnanomolar inhibitory activity.[5] The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other Smoothened inhibitors against both wild-type (WT) and D473H mutant Smo.

CompoundTargetIC50 (nM)Reference
This compound Wild-Type Smo0.4[5]
D473H Mutant SmoNot significantly different from WT[4]
Vismodegib (GDC-0449) Wild-Type Smo~3[1]
D473H Mutant Smo>10,000 (Ineffective)[6][7]
Sonidegib (LDE225) Wild-Type Smo-
D473H Mutant SmoIneffective[8]
Taladegib (LY2940680) Wild-Type Smo-
D473H Mutant SmoEffective (IC50 not specified in retrieved results)[8]

Mechanism of Action and Resistance

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a key driver in the development of BCC. Vismodegib and sonidegib are first-generation Smoothened inhibitors that have been approved for the treatment of advanced BCC.[8][9] However, prolonged treatment can lead to the emergence of resistance mutations, with the D473H substitution being a common culprit.[1][2][10]

The D473H mutation is located in the drug-binding pocket of the Smoothened receptor.[10] This single amino acid substitution is thought to induce a conformational change that prevents vismodegib from binding effectively, while still allowing the receptor to remain active and drive downstream signaling.[1]

This compound overcomes this resistance through a distinct binding mechanism. It is hypothesized to bind to a larger, overlapping region of the Smoothened receptor, including sites that are not affected by the D473H mutation.[11][12] This allows this compound to effectively inhibit the receptor's activity despite the presence of the resistance mutation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and other Smoothened inhibitors.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the Smoothened receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells transiently expressing either wild-type or D473H mutant human Smoothened.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand (e.g., [3H]this compound).

  • Unlabeled competitor compounds (this compound, vismodegib, etc.).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([3H]this compound), and varying concentrations of the unlabeled competitor compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[13][14]

Shh-Light II Gli-Luciferase Reporter Assay

This cell-based assay measures the activity of the Hedgehog signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Materials:

  • Shh-Light II cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct).

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

  • Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG).

  • Test compounds (this compound, vismodegib, etc.).

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Shh-Light II cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum medium to reduce basal signaling.

  • Treatment: Treat the cells with a fixed concentration of Shh conditioned medium or a Smo agonist to activate the Hedgehog pathway, along with varying concentrations of the test compounds. Include appropriate controls (vehicle, agonist alone).

  • Incubation: Incubate the plate for a period sufficient for reporter gene expression (e.g., 24-48 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the log concentration of the test compound to determine the IC50 value.[15][16][17]

Cerebellar Granule Neuron Progenitor (CGNP) Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of primary CGNPs, which is dependent on Hedgehog signaling.

Materials:

  • Postnatal day 4-7 mouse cerebella.

  • Dissection and culture media.

  • Recombinant Shh or a Smoothened agonist (e.g., SAG).

  • Test compounds (this compound, vismodegib, etc.).

  • [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or EdU).

  • Scintillation counter or plate reader.

Procedure:

  • CGNP Isolation: Dissect cerebella from postnatal mice and mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension of CGNPs.

  • Cell Plating: Plate the CGNPs in a 96-well plate coated with an appropriate substrate (e.g., poly-L-lysine).

  • Treatment: Stimulate the cells with Shh or a Smo agonist to induce proliferation, in the presence of varying concentrations of the test compounds.

  • Proliferation Measurement:

    • [3H]-thymidine incorporation: Add [3H]-thymidine to the culture medium for the final few hours of the experiment. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • BrdU/EdU incorporation: Add BrdU or EdU to the culture medium. After incubation, fix and permeabilize the cells, and detect the incorporated BrdU or EdU using a specific antibody or click chemistry, respectively, followed by colorimetric or fluorescent detection.

  • Data Analysis: Plot the measure of proliferation (e.g., counts per minute or absorbance) against the log concentration of the test compound to determine the IC50 value.[18][19]

Visualizing the Molecular Interactions and Experimental Logic

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 binds Smo Smoothened (Smo) PTCH1->Smo inhibits SUFU SUFU Smo->SUFU inhibits Gli Gli SUFU->Gli inhibits Gli_A Active Gli (Gli-A) Gli->Gli_A activation Target_Genes Target Gene Transcription Gli_A->Target_Genes promotes Vismodegib Vismodegib Vismodegib->Smo inhibits (WT) MRT92 This compound MRT92->Smo inhibits (WT & D473H) Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_assay Assay & Data Analysis start Start: Culture Cells (HEK293 or Shh-Light II) transfect Transfect with Smo Construct (WT or D473H) start->transfect for binding assay seed Seed Cells in 96-well Plates start->seed for reporter assay transfect->seed add_ligand Add Radioligand (Binding Assay) or Agonist (Reporter Assay) seed->add_ligand add_inhibitor Add Serial Dilutions of This compound or Vismodegib add_ligand->add_inhibitor incubate Incubate add_inhibitor->incubate measure Measure Signal (Radioactivity or Luminescence) incubate->measure analyze Analyze Data & Determine IC50 measure->analyze end End: Compare Efficacy analyze->end Resistance_Mechanism cluster_wt Wild-Type Smo cluster_mutant D473H Mutant Smo wt_smo Smo Receptor (WT) Signaling\nBlocked Signaling Blocked wt_smo->Signaling\nBlocked vis_wt Vismodegib vis_wt->wt_smo Binds & Inhibits mutant_smo Smo Receptor (D473H) Signaling\nActive (in presence of Vismodegib) Signaling Active (in presence of Vismodegib) mutant_smo->Signaling\nActive (in presence of Vismodegib) Signaling\nBlocked (in presence of this compound) Signaling Blocked (in presence of this compound) mutant_smo->Signaling\nBlocked (in presence of this compound) vis_mutant Vismodegib vis_mutant->mutant_smo Binding Impaired mrt92 This compound mrt92->mutant_smo Binds & Inhibits

References

Validating PRMT5 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology, leading to the development of numerous inhibitors. Validating that these inhibitors engage with PRMT5 within a cellular context is a critical step in their development. This guide provides a comparative overview of key experimental methods for confirming and quantifying the target engagement of PRMT5 inhibitors in cells. While the specific inhibitor "MRT-92" is not extensively characterized in the public domain as a PRMT5 inhibitor, this guide will use data from well-studied PRMT5 inhibitors, such as GSK3326595 (pemrametostat), to exemplify the application of these techniques. The methodologies and data presented here are intended to provide researchers, scientists, and drug development professionals with a framework for assessing the cellular activity of novel PRMT5-targeting compounds.

Comparative Analysis of Target Engagement Assays

Several robust methods are available to measure the interaction of small molecules with PRMT5 in a cellular environment. The choice of assay often depends on the specific research question, available resources, and the inhibitor's mechanism of action. The following table summarizes key quantitative data for commonly used target engagement assays for PRMT5 inhibitors.

Assay TypeMethod PrincipleInhibitor ExampleCell LineIC50 / EC50 / KdReference
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-PRMT5 fusion protein and a fluorescent tracer.[1][2]GSK3326595HeLaIC50: 10 nM[3][4]
Cellular Thermal Shift Assay (CETSA) Ligand binding-induced thermal stabilization of the target protein.[5][6][7]GSK3326595HCT116EC50: 24 nM[3]
Drug Affinity Chromatography Proteomic profiling of proteins that bind to an immobilized inhibitor.GSK3326595HCT116-[3]
In-cell Target Occupancy Competition between a cellular probe and the inhibitor for binding to PRMT5.GSK3326595HCT116IC50: 17 nM[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of target engagement assays. Below are protocols for key experiments cited in this guide.

NanoBRET™ Target Engagement (TE) Assay

This assay quantifies compound binding to a specific protein target in live cells.[1]

Materials:

  • HEK293 cells

  • pFC32K PRMT5/WDR77 NanoLuc®/hygromycin Flexi® Vector

  • Lipofectamine® 3000 Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ TE Tracer K-12

  • NanoBRET™ Nano-Glo® Substrate

  • Test compound (e.g., GSK3326595)

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the pFC32K PRMT5/WDR77 NanoLuc® vector using Lipofectamine® 3000.

  • Cell Plating: 24 hours post-transfection, plate the cells in white 96-well plates at a density of 2 x 10^4 cells per well in Opti-MEM™.

  • Compound Treatment: Prepare serial dilutions of the test compound. Add the compound to the wells and incubate for 2 hours at 37°C in a 5% CO2 incubator.

  • Tracer Addition: Add the NanoBRET™ TE Tracer K-12 to all wells at a final concentration of 0.5 µM.

  • Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Detection: Read the plate on a luminometer capable of measuring filtered luminescence (Donor Emission: 450 nm, Acceptor Emission: 610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.[5][6][8]

Materials:

  • HCT116 cells

  • Test compound (e.g., GSK3326595)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitors

  • NP40 Cell Lysis Buffer

  • Equipment for heating cell lysates (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Anti-PRMT5 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat HCT116 cells with the test compound or vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Lyse the cells by freeze-thawing.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Transfer the supernatant (soluble protein fraction) to new tubes. Analyze the amount of soluble PRMT5 by SDS-PAGE and Western blotting using an anti-PRMT5 antibody.[9][10][11][12][13]

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes can aid in understanding the validation of PRMT5 target engagement.

PRMT5_Signaling_Pathway cluster_upstream Upstream Regulation cluster_prmt5 PRMT5 Complex cluster_downstream Downstream Effects SAM SAM (S-adenosylmethionine) PRMT5 PRMT5 SAM->PRMT5 Adaptor_Proteins Adaptor Proteins (e.g., MEP50, RIOK1) Adaptor_Proteins->PRMT5 MEP50 MEP50 (WDR77) PRMT5->MEP50 Substrates Histones (H3R8, H4R3) Sm proteins Transcription Factors PRMT5->Substrates Methylation Methylation Symmetric Di-methylation (sDMA) Substrates->Methylation Cellular_Processes RNA Splicing Transcriptional Regulation DNA Damage Response Methylation->Cellular_Processes

Caption: PRMT5 signaling pathway illustrating its cofactors, substrates, and downstream cellular functions.

NanoBRET_Workflow cluster_cell Live Cell cluster_detection Detection NLuc_PRMT5 NanoLuc-PRMT5 (Donor) Tracer Fluorescent Tracer (Acceptor) NLuc_PRMT5->Tracer BRET Luminescence Measure Donor and Acceptor Luminescence Tracer->Luminescence Inhibitor PRMT5 Inhibitor (e.g., this compound) Inhibitor->NLuc_PRMT5 Binding Competition Ratio Calculate BRET Ratio Luminescence->Ratio IC50 Determine IC50 Ratio->IC50 CETSA_Workflow Start Treat cells with Inhibitor or Vehicle Lyse Cell Lysis Start->Lyse Heat Heat Lysates to Varying Temperatures Lyse->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant WB Western Blot for PRMT5 Supernatant->WB Analysis Quantify Bands and Plot Melting Curve WB->Analysis End Determine Thermal Shift Analysis->End

References

Comparative Analysis of MRT-92 Off-Target Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is paramount for assessing its therapeutic potential and safety profile. This guide provides a comparative analysis of the off-target effects of MRT-92, a potent Smoothened (Smo) antagonist, in the context of other well-established Smo inhibitors, vismodegib (GDC-0449) and sonidegib (LDE-225).

This compound is an acylguanidine derivative that has demonstrated subnanomolar antagonist activity against the Smoothened receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] Its high potency in inhibiting the canonical Hh pathway makes it a person of interest for therapeutic development, particularly in cancers with aberrant Hh signaling. However, a thorough evaluation of its off-target profile is crucial. This guide synthesizes available data to facilitate a comparative understanding.

On-Target Potency: A Prelude to Off-Target Considerations

A compound's on-target potency can influence the therapeutic window and the potential for off-target effects at clinically relevant concentrations. This compound has been shown to be a highly potent Smo antagonist, with studies indicating that its biological potency is comparable to or even greater than the clinically approved Smo inhibitor vismodegib.[3]

CompoundTargetAssay TypeIC50 (nM)Key Findings
This compound Smoothened (Smo)Inhibition of SAG-induced Hh pathway activation in rat cerebellar granule cells0.4Potent antagonist of the Hedgehog signaling pathway.[2]
Vismodegib (GDC-0449) Smoothened (Smo)BODIPY-cyclopamine binding assay3High-affinity binding to Smo.
Sonidegib (LDE-225) Smoothened (Smo)Inhibition of Hh pathway activity1.3 - 2.5Potent inhibitor of the Hedgehog signaling pathway.

Caption: Comparative on-target potency of this compound, Vismodegib, and Sonidegib.

Off-Target Effects: A Class-Wide Perspective for Smoothened Inhibitors

While specific off-target kinase screening data for this compound is not extensively available in the public domain, a comparative analysis can be initiated by examining the well-documented class-wide off-target effects of Smoothened inhibitors. The adverse effects of vismodegib and sonidegib are largely considered mechanism-based, arising from the inhibition of the Hedgehog pathway in adult tissues where it plays a role in homeostasis, such as in hair follicles and taste buds.

Commonly reported adverse events for vismodegib and sonidegib include:

  • Muscle Spasms: One of the most frequent side effects.

  • Alopecia: Hair loss is a common occurrence.

  • Dysgeusia: Alteration or loss of taste.

  • Weight Loss

  • Fatigue

These effects are generally reversible upon dose interruption or cessation.[4] The shared mechanism of action among Smo antagonists suggests that this compound could potentially exhibit a similar side-effect profile.

A study comparing a series of Smo antagonists, including the this compound analog MRT-83, noted that MRT-83 only slightly inhibited Ptch1 mRNA without impacting Gli1 mRNA.[5] This differential modulation of downstream Hh pathway targets could hint at a subtly different signaling modulation by acylguanidine derivatives compared to other Smo inhibitors, though further investigation is required to understand the implications for off-target effects.

Experimental Methodologies for Assessing Off-Target Effects

A comprehensive evaluation of off-target effects involves a battery of in vitro and in vivo assays. The following are key experimental protocols relevant to the analysis of kinase inhibitor off-target effects.

Kinome Scanning

Objective: To determine the binding affinity of a compound against a large panel of kinases, identifying potential off-target interactions.

Experimental Workflow:

G cluster_prep Compound & Kinase Preparation cluster_assay Competition Binding Assay cluster_quant Quantification cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Stock Solution Incubation Incubate Test Compound with Kinase Panel and Immobilized Ligand Compound->Incubation KinasePanel Panel of Purified Kinases (e.g., KINOMEscan™) KinasePanel->Incubation qPCR Quantify Bound Kinase via qPCR of DNA tag Incubation->qPCR Analysis Calculate Percent Inhibition and Determine Kd or IC50 qPCR->Analysis

Caption: Kinome scanning experimental workflow.

Protocol:

  • Compound Preparation: A stock solution of the test compound is prepared, typically in DMSO.

  • Assay Plate Preparation: The kinase panel, consisting of hundreds of purified human kinases, is prepared.

  • Competition Binding: The test compound is incubated with the DNA-tagged kinases and an immobilized, active-site directed ligand.

  • Quantification: The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates competition for the active site.

  • Data Analysis: The results are typically expressed as the percentage of kinase activity remaining in the presence of the inhibitor compared to a control. Potent off-target interactions are identified and can be further characterized by determining the dissociation constant (Kd) or IC50 values.

Cellular Thermal Shift Assay (CETSA)

Objective: To assess target engagement and off-target binding in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Experimental Workflow:

G cluster_treatment Cell Treatment cluster_heating Heating & Lysis cluster_detection Protein Detection cluster_analysis Data Analysis Cells Intact Cells Treatment Treat with Test Compound (e.g., this compound) or Vehicle Cells->Treatment Heating Heat Cells to a Range of Temperatures Treatment->Heating Lysis Lyse Cells and Separate Soluble and Precipitated Proteins Heating->Lysis Detection Detect Soluble Protein Levels (e.g., Western Blot, Mass Spec) Lysis->Detection Analysis Generate Melting Curves and Identify Stabilized Proteins Detection->Analysis

Caption: CETSA experimental workflow.

Protocol:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

  • Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated protein aggregates by centrifugation.

  • Protein Quantification: The amount of the target protein and other proteins in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. This can be applied proteome-wide to identify off-target binding.

Signaling Pathway Analysis

Understanding how a compound affects cellular signaling pathways beyond its primary target is crucial.

G Hh Hedgehog Ligand (e.g., Shh) Ptch1 Patched-1 (PTCH1) Hh->Ptch1 binds Smo Smoothened (SMO) Ptch1->Smo inhibits Sufu Suppressor of Fused (SUFU) Smo->Sufu inhibits Gli GLI Transcription Factors Sufu->Gli sequesters Nucleus Nucleus Gli->Nucleus translocates TargetGenes Target Gene Expression Nucleus->TargetGenes activates MRT92 This compound MRT92->Smo inhibits

Caption: Canonical Hedgehog signaling pathway.

Conclusion and Future Directions

This compound is a highly potent Smoothened antagonist with significant therapeutic promise. While a direct comparative analysis of its off-target effects is currently limited by the lack of publicly available data, the known adverse event profiles of other Smo inhibitors like vismodegib and sonidegib provide a valuable framework for anticipating potential on-target, class-related side effects.

To build a more comprehensive understanding of this compound's safety and selectivity, further studies are warranted, including:

  • Comprehensive Kinome Screening: Profiling this compound against a broad panel of kinases to identify any potential off-target interactions.

  • Proteome-wide Cellular Target Engagement Studies: Utilizing techniques like CETSA to confirm on-target engagement and identify off-target binding in a cellular context.

  • In Vivo Toxicology Studies: Comprehensive safety pharmacology and toxicology studies in relevant animal models to assess the overall safety profile of this compound.

The generation and publication of such data will be instrumental for the research community to fully evaluate the therapeutic potential of this compound and to guide its further development.

References

Decoding Specificity: A Comparative Analysis of the Smoothened Inhibitor MRT-92

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MRT-92's specificity for the Smoothened (SMO) receptor against other well-established inhibitors, GDC-0449 (vismodegib) and LDE225 (erismodegib/sonidegib). This analysis is supported by experimental data to inform strategic decisions in Hedgehog (Hh) pathway research and therapeutic development.

The Smoothened (SMO) receptor, a critical transducer of the Hedgehog signaling pathway, is a key therapeutic target in various cancers.[1][2] this compound is a potent, subnanomolar antagonist of SMO, demonstrating high specificity and a unique binding mechanism that distinguishes it from other inhibitors.[1][3]

Comparative Analysis of SMO Inhibitor Specificity

The following tables summarize the quantitative data on the binding affinity and potency of this compound, GDC-0449, and LDE225 for the SMO receptor.

InhibitorTargetBinding Affinity (Kd)Reference
This compoundHuman SMO0.3 nM[1][2]
GDC-0449 (Vismodegib)Not explicitly found
LDE225 (Erismodegib)Not explicitly found
InhibitorAssayPotency (IC50)Reference
This compound Inhibition of cerebellar granule cell proliferation 0.4 nM [1][2][3]
BODIPY-cyclopamine binding assay (HEK-hSMO cells)8.4 nM[4]
GDC-0449 (Vismodegib) Hedgehog pathway inhibition 3 nM [5][6]
Inhibition of ABCG21.4 µM[5][7]
Inhibition of P-glycoprotein (P-gp)3.0 µM[5][6][7]
LDE225 (Erismodegib) Mouse Smo binding assay 1.3 nM [4][6][8]
Human Smo binding assay 2.5 nM [4][6][8]
TM3 luciferized cell line (with 1 nM Ag1.5)0.6 nM[9]
TM3 luciferized cell line (with 25 nM Ag1.5)8 nM[9]

Understanding the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in several cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, which relieves its inhibition of Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation and survival.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 inhibits SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active activation Target_Genes Target Gene Expression GLI_active->Target_Genes promotes

Canonical Hedgehog Signaling Pathway.

Experimental Protocols for Specificity Assessment

The specificity of SMO inhibitors is determined through a series of in vitro assays that measure their binding affinity, potency, and effects on downstream signaling.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to its target receptor.

Principle: A radiolabeled ligand with known affinity for SMO is incubated with cell membranes expressing the receptor. The ability of a test compound (e.g., this compound) to displace the radioligand is measured, and from this, the inhibitor constant (Ki) or dissociation constant (Kd) can be determined.[10]

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human SMO receptor.[1]

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled SMO antagonist (e.g., [³H]this compound), and varying concentrations of the test compound.[1]

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.[1]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[1]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (with SMO) Incubation Incubate Together Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filter to Separate Bound/Unbound Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Workflow for a Radioligand Binding Assay.
Gli-Dependent Luciferase Reporter Assay

This cell-based assay measures the functional inhibition of the Hedgehog pathway.

Principle: A reporter cell line is engineered to express luciferase under the control of a Gli-responsive promoter. Activation of the Hedgehog pathway leads to luciferase expression, which can be quantified by measuring luminescence. The ability of a test compound to inhibit this luminescence indicates its antagonistic effect on the pathway.[11]

Protocol Outline:

  • Cell Culture: Culture NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a control Renilla luciferase reporter.[11]

  • Plating: Seed the cells into 96-well plates and grow to confluence.[11]

  • Stimulation and Treatment: Replace the medium with a low-serum medium containing a Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG) and varying concentrations of the test compound.[11]

  • Incubation: Incubate the cells for 30-48 hours.[11]

  • Lysis: Lyse the cells to release the luciferase enzymes.[11]

  • Luminescence Measurement: Add luciferase substrate and measure the light output using a luminometer.[11]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Determine the IC50 value of the test compound.

Cerebellar Granule Cell (CGC) Proliferation Assay

This assay assesses the inhibitory effect of a compound on cell proliferation driven by Hedgehog pathway activation.

Principle: Primary CGCs proliferate in response to Hedgehog pathway activation. The incorporation of a radiolabeled nucleotide (e.g., [³H]thymidine) into newly synthesized DNA is used as a measure of cell proliferation. Inhibition of this incorporation by a test compound demonstrates its anti-proliferative and pathway-inhibiting activity.[12]

Protocol Outline:

  • Cell Isolation: Isolate cerebellar granule cells from postnatal rat or mouse pups.[13][14]

  • Plating and Culture: Plate the cells in culture dishes and maintain them in a serum-based medium.[13]

  • Stimulation and Treatment: Induce proliferation by adding a SMO agonist (e.g., SAG) to the culture medium, along with varying concentrations of the test compound.[12]

  • Radiolabeling: Add [³H]thymidine to the medium and incubate to allow for its incorporation into the DNA of proliferating cells.

  • Harvesting: Harvest the cells and precipitate the DNA.

  • Scintillation Counting: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound for the inhibition of SAG-induced proliferation.[12]

Comparative Features of SMO Inhibitors

This compound exhibits several key features that differentiate it from GDC-0449 and LDE225, suggesting a potentially superior profile for certain therapeutic applications.

Inhibitor_Comparison cluster_mrt92 This compound cluster_gdc0449 GDC-0449 (Vismodegib) cluster_lde225 LDE225 (Erismodegib) MRT92_Potency Subnanomolar Potency (IC50 = 0.4 nM) GDC_Potency Nanomolar Potency (IC50 = 3 nM) MRT92_Binding Unique Binding Mode (Occupies both sites 1 & 2) MRT92_Resistance Effective Against D473H Mutant LDE_Potency Nanomolar Potency (IC50 = 1.3-2.5 nM) GDC_Binding Binds to Site 1 GDC_Resistance Resistance via D473H Mutation LDE_Binding Binds to Site 1 LDE_Resistance Resistance Mutations Reported

Key Differentiating Features of SMO Inhibitors.

Off-Target Effects

While highly specific for SMO, high concentrations or prolonged exposure to these inhibitors can lead to off-target effects or on-target effects in tissues where Hedgehog signaling is active.

  • This compound: Studies have shown that this compound can induce DNA damage in certain cancer cell lines, which may represent an off-target effect requiring further investigation.[15]

  • GDC-0449 (Vismodegib): Common adverse events observed in clinical trials include muscle spasms, taste alterations (dysgeusia), alopecia, fatigue, and weight loss.[2][16][17][18] These are generally considered on-target effects resulting from the inhibition of the Hedgehog pathway in tissues like hair follicles and taste buds.[19] Vismodegib has also been shown to inhibit the drug transporters P-glycoprotein (P-gp) and ABCG2 at micromolar concentrations, which could lead to drug-drug interactions.[5][7]

  • LDE225 (Erismodegib/Sonidegib): Similar to vismodegib, common side effects include muscle spasms, alopecia, dysgeusia, and fatigue.[19] Studies in mice have shown that LDE225 disrupts taste organs and taste sensation, confirming an on-target effect.[20] In a screening panel against various receptors and enzymes, sonidegib showed no significant off-target activity, suggesting high selectivity for SMO.[21]

Conclusion

This compound emerges as a highly potent and specific SMO antagonist with a distinct advantage in its ability to inhibit a clinically relevant resistance mutation. Its unique binding mechanism, occupying the entire transmembrane binding cavity of SMO, sets it apart from first-generation inhibitors like GDC-0449 and LDE225.[1][3] While the on-target side effects of Hedgehog pathway inhibition are a class-wide consideration, the potential for off-target effects, as suggested by the DNA damage finding for this compound, warrants further investigation. The comprehensive experimental data presented in this guide underscores the importance of rigorous comparative analysis in the selection and development of targeted cancer therapies.

References

Preclinical Secondary Analysis: A Comparative Guide to the Smoothened Antagonist MRT-92

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive secondary analysis of preclinical data for MRT-92, a potent Smoothened (Smo) antagonist, is now available for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of this compound with other well-characterized Smoothened inhibitors, GDC-0449 (Vismodegib) and LDE225 (Sonidegib), offering valuable insights into its potential therapeutic applications.

It is important to note that, at present, there is no publicly available information regarding any clinical trials for a drug designated this compound. The data presented herein is based on preclinical studies.

Comparative Efficacy of Smoothened Antagonists

The following tables summarize the in vitro potency and binding affinity of this compound in comparison to GDC-0449 and LDE225. The data highlights the subnanomolar antagonist activity of this compound against the Smoothened receptor.[1][2]

Table 1: Comparative IC50 Values of Smoothened Antagonists in Cell-Based Assays

CompoundShh-Light2 Gli-Luciferase Assay (IC50, nM)C3H10T1/2 Alkaline Phosphatase Assay (SAG-induced) (IC50, nM)Rat Cerebellar Granule Precursor (GCP) Proliferation Assay (IC50, nM)
This compound 2.55.60.4
GDC-0449 (Vismodegib) 3.0213.0
LDE225 (Sonidegib) 2.5126.0

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.[3]

Table 2: Binding Affinity of this compound to Human Smoothened Receptor

CompoundBinding Affinity (Kd, nM)
[3H]this compound 0.3

Kd (dissociation constant) is used to evaluate the binding affinity between a ligand and its receptor. A smaller Kd value corresponds to a higher binding affinity.[1][2][3]

Understanding the Mechanism of Action: The Hedgehog Signaling Pathway

This compound functions by inhibiting the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tissue homeostasis.[4][5] Aberrant activation of this pathway is implicated in the development of various cancers.[6][7] The key transducer of the Hh signal is the G protein-coupled receptor, Smoothened (Smo).[5][6] In the absence of the Hh ligand, the receptor Patched (Ptc) inhibits Smo activity.[6] Upon Hh binding to Ptc, this inhibition is relieved, allowing Smo to activate downstream signaling and the Gli family of transcription factors, leading to the expression of Hh target genes.[5] Smoothened antagonists like this compound bind to the Smo receptor, preventing its activation and thereby blocking the downstream signaling cascade.[1][2]

Hedgehog_Signaling_Pathway cluster_off Pathway OFF cluster_on Pathway ON cluster_antagonist Inhibition by this compound Hh_off Hedgehog Ligand (absent) Ptc_off Patched (Ptc) Smo_off Smoothened (Smo) (inactive) Ptc_off->Smo_off Inhibits Sufu_Gli SUFU-Gli Complex Gli_R Gli Repressor Sufu_Gli->Gli_R Nucleus_off Nucleus Gli_R->Nucleus_off Target_Genes_off Target Gene Expression OFF Hh_on Hedgehog Ligand (present) Ptc_on Patched (Ptc) Hh_on->Ptc_on Smo_on Smoothened (Smo) (active) Ptc_on->Smo_on Inhibition Relieved Gli_A Gli Activator Smo_on->Gli_A Nucleus_on Nucleus Gli_A->Nucleus_on Target_Genes_on Target Gene Expression ON MRT92 This compound Smo_inhibited Smoothened (Smo) (inhibited) MRT92->Smo_inhibited Binds and Inhibits

Caption: Hedgehog signaling pathway and the mechanism of this compound inhibition.

Experimental Protocols

A summary of the key experimental methodologies used to generate the comparative data is provided below.

Gli-dependent Luciferase Reporter Assay (Shh-Light2 cells)

This assay measures the activity of the Hedgehog pathway by quantifying the expression of a Gli-dependent luciferase reporter gene.[5]

  • Cell Culture: Shh-Light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, are cultured to confluency in 96-well plates.

  • Treatment: Cells are then treated with the test compounds (e.g., this compound, GDC-0449, LDE225) in the presence of a Hedgehog pathway agonist, such as SAG (Smoothened agonist).

  • Incubation: The treated cells are incubated for a defined period (e.g., 30-48 hours) to allow for reporter gene expression.

  • Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

Alkaline Phosphatase (AP) Assay (C3H10T1/2 cells)

This assay assesses the differentiation of mesenchymal progenitor cells (C3H10T1/2) into osteoblasts, a process induced by Hedgehog pathway activation.

  • Cell Seeding and Growth: C3H10T1/2 cells are seeded in 96-well plates and grown to confluency.[4]

  • Induction of Differentiation: The cells are then treated with a Smoothened agonist (e.g., SAG) in the presence or absence of the test compounds and cultured for several days.

  • Cell Lysis: The cells are lysed to release intracellular enzymes, including alkaline phosphatase.[4]

  • AP Activity Measurement: The alkaline phosphatase activity in the cell lysate is measured using a colorimetric or chemiluminescent substrate. The signal is proportional to the level of osteoblast differentiation.[4]

Cerebellar Granule Precursor (GCP) Proliferation Assay

This assay evaluates the ability of the compounds to inhibit the proliferation of primary rat cerebellar granule precursors, which is dependent on Hedgehog signaling.

  • Isolation and Culture of GCPs: Cerebellar granule precursor cells are isolated from postnatal rat cerebella and cultured in 96-well plates.[7]

  • Treatment: The cells are treated with a Hedgehog pathway agonist to stimulate proliferation, along with various concentrations of the test compounds.

  • [3H]Thymidine Incorporation: After a set incubation period, [3H]thymidine is added to the culture medium. Proliferating cells incorporate the radiolabeled thymidine into their DNA.[7]

  • Measurement of Radioactivity: The cells are harvested, and the amount of incorporated [3H]thymidine is quantified using a scintillation counter. A decrease in radioactivity indicates inhibition of proliferation.[7]

[3H]this compound Binding Assay

This radioligand binding assay directly measures the affinity of this compound for the human Smoothened receptor.

  • Membrane Preparation: Membranes are prepared from cells engineered to overexpress the human Smoothened receptor.

  • Binding Reaction: The membranes are incubated with increasing concentrations of [3H]this compound in the presence or absence of a high concentration of a non-radiolabeled competitor (to determine non-specific binding).

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration.

  • Quantification: The amount of radioactivity retained on the filter is measured, and the specific binding is calculated. Saturation binding analysis is then used to determine the dissociation constant (Kd).

References

A Comparative Guide to Alternatives for MRT-92 in Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention.[1][3][4] MRT-92 is a potent, subnanomolar antagonist of the Smoothened (Smo) receptor, the primary transducer of the Hh signal.[5][6] It distinguishes itself by binding to the entire transmembrane cavity of Smo, a characteristic that may help overcome certain forms of drug resistance.[5][7][8] This guide provides a comparative analysis of alternative compounds to this compound, detailing their mechanisms, potencies, and the experimental frameworks used for their evaluation.

Quantitative Comparison of Hedgehog Pathway Inhibitors

The following table summarizes the performance of this compound and selected alternative compounds, categorized by their point of intervention within the Hh pathway. The alternatives include other Smo antagonists, downstream GLI transcription factor inhibitors, and compounds derived from natural sources.

CompoundClassTargetMechanism of ActionPotency (IC50 / Kd)Cell Line / AssayReference
This compound AcylguanidineSMOBinds to and antagonizes the Smoothened receptor across the entire 7TM cavity.IC50: 0.4 nM Rat Cerebellar Granule Cell Proliferation[5][6]
IC50: 2.8 nM Shh-light2 Gli-Luciferase Assay[5]
Kd: 0.3 nM [3H]this compound binding to hSmo[5][6]
Vismodegib (GDC-0449) Small MoleculeSMOFDA-approved antagonist that binds to the Smoothened receptor.IC50: >3 µM (vs. This compound's 0.3 µM in Ptc+/- medulloblastoma cells)Ptc+/- Medulloblastoma Cells[5]
Sonidegib (LDE225) Small MoleculeSMOFDA-approved antagonist that binds to the Smoothened receptor.IC50: 1.3 nM (mouse), 2.5 nM (human)SMO Binding Assay[9]
Itraconazole Antifungal AgentSMOAntagonizes the Smoothened receptor through a mechanism distinct from cyclopamine.--[5][7][10]
Cyclopamine Natural Steroid AlkaloidSMOThe first identified Hh inhibitor; directly binds to and antagonizes Smo.IC50: 46 nMHh Cell Assay[9][11]
SANT-1 Small MoleculeSMOAntagonist that penetrates deeply into the 7TM cavity of Smoothened.IC50: 20 nMShh-LIGHT2 Assay[6][9]
GANT61 Small MoleculeGLI1 / GLI2Downstream inhibitor that blocks the transcriptional activity of GLI proteins.--[10][12][13]
Arsenic Trioxide (ATO) Inorganic CompoundGLI1 / GLI2FDA-approved downstream inhibitor; promotes the degradation of GLI transcription factors.--[4][10][11][13]
Curcumin Natural PolyphenolHh PathwayDownregulates proteins of the Hh pathway, inhibiting Gli1- and Gli2-mediated transcription.IC50: <1 to 25 µMGli Reporter / Gli1 mRNA Assays[11][14][15]
Genistein Natural IsoflavoneHh PathwayInhibits Hedgehog signaling pathway activity.IC50: <1 to 25 µMGli Reporter / Gli1 mRNA Assays[11][14][15]

Signaling Pathway and Points of Inhibition

The canonical Hedgehog signaling pathway is initiated by the binding of an Hh ligand to the Patched (PTCH1) receptor. This alleviates PTCH1's inhibition of the G protein-coupled receptor Smoothened (SMO). Activated SMO then prevents the proteolytic cleavage of GLI transcription factors, allowing their active forms to translocate to the nucleus and induce the expression of target genes that drive cell proliferation and survival.[7][16] Inhibitors can target the pathway at different key nodes.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI_inactive GLI (Inactive) [SUFU-bound] SUFU->GLI_inactive GLI_active GLI (Active) SUFU->GLI_active Inhibits formation of GLI_inactive->GLI_active Activation DNA Target Genes (e.g., Cyclin D, BCL2) GLI_active->DNA Transcription SMO_Inhibitors SMO Inhibitors (this compound, Vismodegib, Cyclopamine, etc.) SMO_Inhibitors->SMO GLI_Antagonists GLI Antagonists (GANT61, Arsenic Trioxide) GLI_Antagonists->GLI_active Experimental_Workflow A Primary Screening (e.g., Gli-Luciferase Assay) B Hit Confirmation & Dose-Response A->B Identify Hits C Secondary Functional Assays (e.g., Cell Proliferation) B->C Validate Activity D Mechanism of Action Studies C->D Characterize Function G In Vivo Efficacy Studies (e.g., Xenograft Models) C->G Test in Animal Model E Target Engagement (e.g., Radioligand Binding) D->E F Downstream Target Modulation (e.g., qPCR for Gli1) D->F H Lead Optimization G->H Refine Properties

References

MRT-92: A Potent Antagonist of the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of MRT-92's performance in preclinical studies, offering a comparative analysis against other Smoothened inhibitors.

This compound has emerged as a novel and highly potent antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1][2] This pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers. This guide provides a detailed comparison of this compound's performance with other Smo inhibitors, supported by experimental data from published research, for researchers, scientists, and drug development professionals.

Performance Comparison of Smoothened Inhibitors

This compound demonstrates subnanomolar antagonist activity against the Smoothened receptor.[1] Its potency has been quantified in various preclinical assays, showing significant advantages over other well-known Smo inhibitors.

CompoundIC50 (Cerebellar Granule Cell Proliferation)IC50 (BODIPY-cyclopamine binding assay)Notes
This compound 0.4 nM [1]8.4 nM [3]Demonstrates high potency; approximately 10-fold more potent than GDC-0449 and LDE225 in inhibiting rat Granule Cell Precursor (GCP) proliferation.[2] Not sensitive to the D473H mutation in Smo, which confers resistance to other inhibitors.[1]
GDC-0449 (Vismodegib)Not explicitly stated in the provided text, but this compound is ~10-fold more potent.Not availableA clinically approved Smo antagonist.
LDE225 (Erismodegib)Not explicitly stated in the provided text, but this compound is ~10-fold more potent.Not availableA clinically investigated Smo antagonist.
MRT-83Not availableNot availableA related acylguanidine derivative.

Mechanism of Action: A Unique Binding Mode

This compound inhibits the Hedgehog signaling pathway by directly binding to the 7-transmembrane (7TM) domain of the Smoothened receptor.[1] Structural studies have revealed that this compound possesses a unique binding mode, occupying a region that bridges two distinct antagonist binding sites (site 1 and site 2) within the transmembrane cavity of Smo.[2][3] This distinct interaction is believed to contribute to its high potency and its ability to inhibit a drug-resistant mutant of Smo.[1][3]

Experimental Methodologies

The following experimental protocols are key to understanding the performance evaluation of this compound.

Cerebellar Granule Cell (GCP) Proliferation Assay

This assay is a fundamental method to assess the inhibitory potential of compounds on the Hedgehog pathway, as GCP proliferation is driven by Hh signaling.

  • Cell Culture: Primary cultures of cerebellar granule cells are established from rodent models.

  • Pathway Activation: The Hedgehog pathway in these cells is activated either genetically or through pharmacological means.

  • Inhibitor Treatment: Varying concentrations of this compound and other comparator compounds are added to the cell cultures.

  • Proliferation Measurement: Cell proliferation is quantified to determine the half-maximal inhibitory concentration (IC50) of the tested compounds.[1]

BODIPY-Cyclopamine Binding Assay

This competitive binding assay is utilized to determine the affinity of a compound for the Smoothened receptor.

  • Cell Line: HEK cells engineered to express human Smoothened (hSMO) are used.

  • Fluorescent Ligand: BODIPY-cyclopamine, a fluorescently labeled Smo antagonist, is used as a probe.

  • Competitive Binding: The ability of this compound to displace the binding of BODIPY-cyclopamine to the Smo receptor is measured.

  • IC50 Determination: The concentration of this compound required to inhibit 50% of the specific binding of the fluorescent ligand is calculated to determine its IC50 value.[3]

Hedgehog Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for this compound. In the "OFF" state, the Patched (PTCH1) receptor inhibits Smoothened (Smo), leading to the proteolytic cleavage of GLI transcription factors into their repressor forms (GLIR). In the "ON" state, the binding of a Hedgehog ligand (e.g., Shh) to PTCH1 relieves the inhibition of Smo. Activated Smo then translocates to the primary cilium, initiating a signaling cascade that prevents GLI cleavage and promotes the formation of activator forms (GLIA), which then enter the nucleus to induce the transcription of target genes. This compound directly binds to and inhibits Smo, effectively blocking the pathway even in the presence of an activating ligand.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_mrt92 This compound Inhibition PTCH1_off PTCH1 Smo_off Smo PTCH1_off->Smo_off Inhibits SUFU_Gli_off SUFU-GLI Complex Gli_R GLIR (Repressor) SUFU_Gli_off->Gli_R Proteolytic Processing Target_Genes_off Target Gene Transcription OFF Gli_R->Target_Genes_off Represses Shh Shh Ligand PTCH1_on PTCH1 Shh->PTCH1_on Smo_on Smo (Active) PTCH1_on->Smo_on Inhibition Relieved SUFU_Gli_on SUFU-GLI Complex Smo_on->SUFU_Gli_on Inhibits Processing Gli_A GLIA (Activator) SUFU_Gli_on->Gli_A Target_Genes_on Target Gene Transcription ON Gli_A->Target_Genes_on Activates MRT92 This compound Smo_inhibited Smo (Inhibited) MRT92->Smo_inhibited Binds and Inhibits

References

Safety Operating Guide

Navigating the Disposal of MRT-92: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the potent Smoothened (Smo) receptor antagonist, MRT-92, is critical for maintaining a safe laboratory environment. This guide offers procedural, step-by-step guidance to address operational questions regarding the handling and disposal of this research chemical.

This compound is a potent and selective inhibitor of the Smoothened (Smo) receptor, with subnanomolar antagonist activity.[1][2] As a highly bioactive compound intended for research use only, meticulous adherence to proper disposal protocols is imperative to mitigate potential environmental and health risks.[1]

Core Principles for this compound Disposal

Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a conservative approach based on general guidelines for the disposal of potent, non-cytotoxic research compounds and kinase inhibitors should be adopted. The fundamental principle is to treat this compound as a hazardous chemical waste.

Key considerations include:

  • Never dispose of this compound, or any solutions containing it, down the drain or in regular trash.

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.

  • Segregate this compound waste from other chemical waste streams to avoid unintended reactions.

Quantitative Data Summary

For quick reference, the following table summarizes the known quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₃₃H₃₄N₄O₅[2]
Molecular Weight566.66 g/mol [2]
CAS Number1428315-82-5 (free base)[1][2]
IC₅₀0.4 nM (against Hh pathway activation)[1][2]
K𝘥0.3 nM (for Smo receptor)[2]
Storage TemperatureShort term (days to weeks): 0 - 4°C; Long term (months to years): -20°C[1]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the safe disposal of this compound in various forms.

Disposal of Unused Neat (Solid) this compound
  • Container Preparation:

    • Ensure the original vial containing the unused this compound is securely capped.

    • If the original container is compromised, carefully transfer the solid to a new, compatible, and clearly labeled hazardous waste container.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations.

  • Segregation and Storage:

    • Store the labeled container in a designated hazardous waste accumulation area.

    • Ensure it is segregated from incompatible materials.

  • Waste Pickup:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Disposal of this compound Solutions
  • Collection:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix with other waste streams.

  • Labeling:

    • Label the container with "Hazardous Waste" and list all chemical constituents, including the full name "this compound" and all solvents, with their approximate percentages.

  • Storage:

    • Keep the container tightly sealed when not in use.

    • Store in a designated hazardous waste accumulation area with secondary containment to prevent spills.

  • Disposal:

    • Contact your institution's EHS office for pickup and disposal.

Disposal of Contaminated Labware and PPE
  • Solid Waste Collection:

    • Collect all disposable labware (e.g., pipette tips, microfuge tubes) and PPE (e.g., gloves) contaminated with this compound in a designated hazardous waste bag or container.

    • This waste should be clearly labeled as "Hazardous Waste - this compound Contaminated Debris."

  • Glassware Decontamination:

    • For reusable glassware, rinse with a suitable solvent (e.g., ethanol or acetone) to remove this compound residues.

    • Collect the initial rinsate as hazardous chemical waste and dispose of it according to the procedure for this compound solutions.

    • Subsequent rinses of highly toxic materials may also need to be collected as hazardous waste.

    • After decontamination, the glassware can be washed according to standard laboratory procedures.

  • Disposal of Solid Waste:

    • Once the hazardous waste bag or container is full, seal it and arrange for disposal through your institution's EHS office.

Mandatory Visualizations

The following diagrams illustrate key workflows for the proper disposal of this compound.

MRT92_Disposal_Workflow cluster_solid Solid this compound Waste cluster_liquid Liquid this compound Waste cluster_contaminated Contaminated Materials solid_start Unused Solid this compound solid_container Secure & Label Hazardous Waste Container solid_start->solid_container solid_store Store in Designated Hazardous Waste Area solid_container->solid_store solid_dispose Dispose via EHS solid_store->solid_dispose liquid_start This compound Solutions liquid_collect Collect in Labeled Hazardous Waste Container liquid_start->liquid_collect liquid_store Store with Secondary Containment liquid_collect->liquid_store liquid_dispose Dispose via EHS liquid_store->liquid_dispose contaminated_start Contaminated Labware & PPE contaminated_collect Collect in Labeled Hazardous Waste Bag/Container contaminated_start->contaminated_collect contaminated_store Store in Designated Hazardous Waste Area contaminated_collect->contaminated_store contaminated_dispose Dispose via EHS contaminated_store->contaminated_dispose

Caption: Workflow for the disposal of solid, liquid, and contaminated this compound waste.

Glassware_Decontamination_Workflow start This compound Contaminated Glassware rinse Rinse with appropriate solvent (e.g., ethanol, acetone) start->rinse collect_rinsate Collect initial rinsate as Hazardous Chemical Waste rinse->collect_rinsate wash Wash glassware with standard lab procedures rinse->wash After initial rinse dispose_rinsate Dispose of rinsate via EHS collect_rinsate->dispose_rinsate end Clean Glassware wash->end

Caption: Decontamination workflow for reusable glassware contaminated with this compound.

References

Personal protective equipment for handling MRT-92

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the first line of defense against accidental exposure to potent compounds like MRT-92. The following table outlines the recommended PPE for various tasks involving this compound.

TaskRequired PPE
Weighing and Aliquoting (Dry Powder) - Disposable, solid-front lab coat with tight cuffs- Nitrile or neoprene gloves (double-gloving recommended)- ANSI-approved safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator
Solution Preparation and Handling - Disposable, solid-front lab coat with tight cuffs- Nitrile or neoprene gloves- ANSI-approved safety glasses with side shields or chemical splash goggles
Cell Culture and In Vitro Assays - Lab coat- Nitrile gloves- Safety glasses
Waste Disposal - Disposable lab coat- Heavy-duty nitrile or neoprene gloves- Chemical splash goggles

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of inhalation and contamination.

  • Pre-weighing Checks: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment (spatulas, weigh boats, tubes) within the containment area.

  • Weighing: Carefully weigh the desired amount of this compound. Use anti-static weigh boats if necessary. Avoid creating dust.

  • Aliquotting: If necessary, prepare aliquots from the stock container in the designated containment area.

  • Cleaning: After weighing, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all disposable materials as hazardous waste.

2. Solution Preparation:

  • Solvent Addition: In the chemical fume hood, add the desired solvent to the vial containing the pre-weighed this compound.

  • Dissolving: Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.

3. Use in Experiments:

  • Dilutions: Prepare working dilutions from the stock solution within a biological safety cabinet if used for cell-based assays.

  • Aseptic Technique: For cell culture experiments, maintain sterile technique to prevent contamination of both the cells and the laboratory environment.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.

  • Solid Waste:

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, lab coats) should be collected in a dedicated, clearly labeled hazardous waste container.

    • Do not dispose of solid this compound in regular trash.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated hazardous waste container.

    • Organic solvent solutions should be collected in a separate, compatible hazardous waste container.

    • Do not pour this compound solutions down the drain.

  • Decontamination:

    • All non-disposable equipment (e.g., spatulas, glassware) should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.

  • Waste Pickup:

    • Follow your institution's procedures for hazardous waste pickup. Ensure all containers are properly sealed and labeled.

Quantitative Data Summary

This compound is a highly potent inhibitor of the Hedgehog signaling pathway.[1][2][3] Its biological activity has been characterized in various assays.

ParameterValueCell/Assay SystemReference
IC50 0.4 nMSAG-induced proliferation of rat cerebellar granule cells[1][2]
Kd 0.3 nM[3H]this compound binding to human Smoothened (hSmo)[1][2]
Ki 0.7 nMSmoothened (Smo) antagonist binding assay[3]

Experimental Protocol: In Vitro Hedgehog Pathway Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of this compound on the Hedgehog signaling pathway in a cell-based assay.

1. Cell Culture:

  • Culture Shh-light II cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, 400 µg/mL G418, and 200 µg/mL zeocin.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • Seed Shh-light II cells in a 96-well plate at a density of 2.5 x 104 cells per well and allow them to attach overnight.
  • The next day, replace the medium with low-serum medium (0.5% FBS) and starve the cells for 24 hours.
  • Prepare serial dilutions of this compound in low-serum medium.
  • Treat the cells with the desired concentrations of this compound for 2 hours before stimulating with a Hedgehog pathway agonist, such as Purmorphamine (1 µM).
  • Incubate the plate for an additional 48 hours.

3. Luciferase Measurement:

  • After the incubation period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
  • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

4. Data Analysis:

  • Plot the normalized luciferase activity against the logarithm of the this compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits Dissociation SUFU Suppressor of Fused (SUFU) GLI GLI Proteins GLI_A Active GLI (GLI-A) GLI->GLI_A Activation SUFU_GLI->GLI Releases GLI Target_Genes Target Gene Transcription GLI_A->Target_Genes Promotes Hh Hedgehog Ligand (Hh) Hh->PTCH1 Binds and Inhibits MRT92 This compound MRT92->SMO Inhibits MRT92_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don_PPE 1. Don Appropriate PPE Designated_Area 2. Work in Designated Area (Fume Hood) Don_PPE->Designated_Area Weigh_Solid 3. Weigh Solid this compound Designated_Area->Weigh_Solid Prepare_Solution 4. Prepare Stock Solution Weigh_Solid->Prepare_Solution Use_in_Experiment 5. Use in Experiment Prepare_Solution->Use_in_Experiment Collect_Solid_Waste 6. Collect Solid Waste (Contaminated PPE, etc.) Use_in_Experiment->Collect_Solid_Waste Collect_Liquid_Waste 7. Collect Liquid Waste (Aqueous and Organic) Use_in_Experiment->Collect_Liquid_Waste Decontaminate 8. Decontaminate Equipment Use_in_Experiment->Decontaminate Hazardous_Pickup 9. Arrange for Hazardous Waste Pickup Collect_Solid_Waste->Hazardous_Pickup Collect_Liquid_Waste->Hazardous_Pickup Decontaminate->Hazardous_Pickup

References

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